molecular formula C48H95NO24 B7909464 Boc-NH-PEG20-CH2CH2COOH

Boc-NH-PEG20-CH2CH2COOH

Número de catálogo: B7909464
Peso molecular: 1070.3 g/mol
Clave InChI: QMWDZLKSNKFDPR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Boc-NH-PEG20-CH2CH2COOH is a useful research compound. Its molecular formula is C48H95NO24 and its molecular weight is 1070.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H95NO24/c1-48(2,3)73-47(52)49-5-7-54-9-11-56-13-15-58-17-19-60-21-23-62-25-27-64-29-31-66-33-35-68-37-39-70-41-43-72-45-44-71-42-40-69-38-36-67-34-32-65-30-28-63-26-24-61-22-20-59-18-16-57-14-12-55-10-8-53-6-4-46(50)51/h4-45H2,1-3H3,(H,49,52)(H,50,51)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWDZLKSNKFDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H95NO24
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1070.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Boc-NH-PEG20-CH2CH2COOH: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG20-CH2CH2COOH is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that plays a crucial role in modern drug discovery and development, particularly in the burgeoning field of targeted protein degradation. This molecule features a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a carboxylic acid at the other, separated by a 20-unit PEG chain. This unique structure provides a versatile platform for covalently linking different molecular entities, offering enhanced solubility, biocompatibility, and precise control over conjugation chemistry. This technical guide provides a comprehensive overview of the physicochemical properties, key applications, and detailed experimental protocols relevant to the use of this compound in research and development settings.

Physicochemical Properties

The defining characteristics of this compound are summarized below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

PropertyValueReference
Molecular Weight 1070.3 g/mol [1]
Exact Mass 1069.62440290 Da[1]
Molecular Formula C48H95NO24[1]
XLogP3-AA -2.5[1]
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 25
Rotatable Bond Count 67
Topological Polar Surface Area 260 Ų[1]
Heavy Atom Count 73
CAS Number 2941512-86-1[1]

Core Applications in Drug Discovery

The primary application of this compound is as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3][4] The PEG component of the linker enhances the solubility and cell permeability of the resulting PROTAC, which are often large molecules with poor pharmacokinetic properties.[2]

The bifunctional nature of this compound allows for a modular and sequential approach to PROTAC synthesis. The carboxylic acid can be coupled to a ligand for the target protein, while the Boc-protected amine, after deprotection, can be reacted with a ligand for an E3 ubiquitin ligase, or vice versa.

Experimental Protocols

The following are detailed protocols for the key chemical transformations involving this compound.

Protocol 1: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • DIPEA (N,N-Diisopropylethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the this compound in anhydrous DCM in a round-bottom flask.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the TFA and DCM under reduced pressure.

  • Dissolve the residue in DCM and neutralize the excess acid by washing with a saturated aqueous solution of sodium bicarbonate.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine-PEG-acid.

Protocol 2: Amide Coupling using EDC/HATU

This protocol details the formation of an amide bond between the carboxylic acid of this compound and a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask.

  • Add the amine-containing molecule (1-1.2 equivalents).

  • Add HATU (1.1 equivalents) and DIPEA (2-3 equivalents) to the reaction mixture. Alternatively, EDC (1.2 equivalents) can be used, often in conjunction with an additive like N-hydroxysuccinimide (NHS).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired amide conjugate.

Visualizing Workflows and Pathways

The following diagrams illustrate the key processes involving this compound.

Boc_Deprotection Boc_PEG_Acid Boc-NH-PEG20-COOH TFA_DCM TFA, DCM Boc_PEG_Acid->TFA_DCM Amine_PEG_Acid H2N-PEG20-COOH TFA_DCM->Amine_PEG_Acid

Boc Deprotection Workflow

Amide_Coupling Boc_PEG_Acid Boc-NH-PEG20-COOH Coupling_Agents EDC/HATU, DIPEA Boc_PEG_Acid->Coupling_Agents Amine R-NH2 Amine->Coupling_Agents Coupled_Product Boc-NH-PEG20-CO-NH-R Coupling_Agents->Coupled_Product

Amide Coupling Reaction

PROTAC_Synthesis_and_Action cluster_synthesis PROTAC Synthesis cluster_action PROTAC Mechanism of Action Linker Boc-NH-PEG20-COOH Intermediate POI Ligand-Linker Linker->Intermediate Amide Coupling POI_Ligand Protein of Interest (POI) Ligand POI_Ligand->Intermediate E3_Ligand E3 Ligase Ligand PROTAC PROTAC Molecule E3_Ligand->PROTAC Intermediate->PROTAC Boc Deprotection & Amide Coupling PROTAC_action PROTAC Ternary_Complex Ternary Complex (PROTAC-POI-E3 Ligase) PROTAC_action->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

PROTAC Synthesis and Mechanism of Action

References

Navigating the Solubility Landscape of Boc-NH-PEG20-CH2CH2COOH in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solubility characteristics of polyethylene (B3416737) glycol (PEG) linkers is paramount for the successful design and synthesis of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide focuses on the solubility of Boc-NH-PEG20-CH2CH2COOH, a heterobifunctional linker composed of a Boc-protected amine, a 20-unit PEG chain, and a terminal carboxylic acid. Due to the limited availability of direct quantitative solubility data for this specific molecule, this guide provides a predictive assessment based on the solubility of structurally analogous compounds and general principles of polymer chemistry.

Core Concepts and Predictive Solubility Analysis

The solubility of this compound is governed by the interplay of its distinct structural motifs:

  • Boc (tert-Butyloxycarbonyl) Group: This bulky, lipophilic protecting group enhances solubility in nonpolar organic solvents.

  • PEG20 (Polyethylene Glycol) Chain: The long, flexible, and hydrophilic PEG chain, consisting of 20 ethylene (B1197577) glycol units, is a dominant factor in the molecule's overall solubility. It imparts significant solubility in a wide array of polar organic solvents through hydrogen bonding with solvent molecules.[1]

  • Carboxylic Acid (-COOH) Terminus: The terminal carboxylic acid group is polar and capable of hydrogen bonding, further contributing to solubility in polar solvents.[2]

Generally, the solubility of PEGylated compounds in organic solvents is influenced by the molecular weight of the PEG chain; as the molecular weight increases, solubility in some organic solvents may decrease.[3] However, the presence of the Boc group and the carboxylic acid terminus in this compound is expected to result in a favorable solubility profile in many common organic solvents used in synthetic chemistry.

Predicted Solubility of this compound

Based on the analysis of its structural components and data from similar PEGylated molecules, the following table summarizes the predicted solubility of this compound in a range of common organic solvents. It is important to note that these are predictive, and for precise applications, experimental verification is recommended.

Solvent ClassificationSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighThe high polarity and hydrogen bond accepting capability of DMSO will strongly solvate the PEG chain and carboxylic acid. Structurally similar Boc-protected PEG amines show high solubility in DMSO.
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a polar aprotic solvent that will effectively solvate the molecule.
Acetonitrile (B52724) (ACN)Moderate to HighWhile less polar than DMSO and DMF, acetonitrile is expected to be a good solvent for this compound.
Chlorinated Dichloromethane (DCM)HighDCM is a versatile solvent capable of dissolving a wide range of organic compounds, including those with significant polarity.[4]
Chloroform (B151607) (CHCl3)HighSimilar to DCM, chloroform is expected to readily solubilize this PEGylated linker.[4]
Ethers Tetrahydrofuran (THF)ModerateTHF has a moderate polarity and is expected to be a reasonably good solvent.
Diethyl EtherLowAs a nonpolar solvent, diethyl ether is not expected to effectively solvate the polar PEG chain and carboxylic acid.[4]
Alcohols Methanol (MeOH)Moderate to HighMethanol is a polar protic solvent that can engage in hydrogen bonding with the PEG chain and carboxylic acid.
Ethanol (EtOH)ModerateSimilar to methanol, but its slightly lower polarity may result in slightly lower solubility.
Hydrocarbons Toluene (B28343)LowThe nonpolar nature of toluene makes it a poor solvent for this highly polar molecule.[4]
HexanesLowSimilar to toluene, hexanes are nonpolar and will not effectively dissolve the compound.
Aqueous WaterModerate to HighThe hydrophilic PEG chain and terminal carboxylic acid suggest good solubility in aqueous media, particularly at neutral or basic pH where the carboxylic acid is deprotonated.[2][5][6]

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data, the following experimental protocol is recommended.[1]

Objective: To determine the quantitative solubility of this compound in selected organic solvents at a specific temperature.

Materials:

  • This compound

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • Calibrated pipettes

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and appropriate vials

Methodology:

  • Preparation of Stock Solutions: Prepare a stock solution of this compound in a highly soluble solvent (e.g., DMSO) at a known concentration.

  • Calibration Curve: Generate a calibration curve by preparing a series of dilutions from the stock solution and analyzing them using a suitable analytical method (e.g., HPLC with a charged aerosol detector or UV-Vis if the molecule has a chromophore, though the Boc group itself provides some UV absorbance).

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound (e.g., 10-20 mg) to a series of vials, each containing a known volume (e.g., 1 mL) of the selected organic solvents.

    • Tightly cap the vials and place them in a thermostatically controlled shaker.

    • Equilibrate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Quantitative Analysis:

    • Carefully withdraw a known aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the previously generated calibration curve.

    • Analyze the diluted sample using the calibrated analytical method to determine the concentration of the dissolved this compound.

  • Calculation of Solubility: Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration and the dilution factor.

Visualizing Methodologies and Relationships

To further clarify the processes and concepts discussed, the following diagrams are provided.

G Solubility Prediction Workflow A Identify Structural Motifs of This compound B Boc Group (Lipophilic) A->B C PEG20 Chain (Hydrophilic, Flexible) A->C D Carboxylic Acid (Polar, H-bonding) A->D E Analyze Physicochemical Properties of Each Motif B->E C->E D->E F Predict Interaction with Different Solvent Classes E->F G High Solubility in Polar Aprotic & Chlorinated Solvents F->G H Low Solubility in Nonpolar Solvents F->H I Generate Predictive Solubility Table G->I H->I G Experimental Solubility Determination Protocol cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution & Calibration Curve B Add Excess Solute to Solvents A->B C Equilibrate at Constant Temperature (e.g., 24-48h) B->C D Centrifuge to Pellet Undissolved Solid C->D E Withdraw & Dilute Supernatant D->E F Analyze by HPLC or UV-Vis E->F G Calculate Solubility from Calibration Curve F->G

References

A Technical Guide to the Aqueous Solubility of Boc-NH-PEG20-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of Boc-NH-PEG20-CH2CH2COOH, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Given the absence of specific quantitative solubility data for the 20-unit polyethylene (B3416737) glycol (PEG) variant in publicly available literature, this guide synthesizes qualitative data for structurally related compounds, outlines detailed experimental protocols for solubility determination, and presents relevant workflows and signaling pathways to inform research and development activities.

Understanding the Solubility of PEGylated Compounds

The aqueous solubility of Boc-NH-PEG-COOH compounds is primarily dictated by the hydrophilic nature of the polyethylene glycol (PEG) spacer. The repeating ethylene (B1197577) glycol units readily form hydrogen bonds with water molecules, rendering the entire molecule soluble in aqueous media. While the tert-butyloxycarbonyl (Boc) protecting group and the terminal carboxylic acid have some influence, the PEG chain is the dominant factor in determining the overall solubility profile. It is a well-established principle that increasing the length of the PEG chain enhances the aqueous solubility of a molecule.

Qualitative Solubility Profile

While specific quantitative data for this compound is not available, the general solubility characteristics of Boc-NH-PEG-COOH compounds are well-documented. The following table summarizes the qualitative solubility in various solvents.

Solvent ClassSolventSolubility
Aqueous Water, Aqueous Buffers Soluble
Chlorinated Chloroform, Methylene Chloride (DCM)Soluble
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble
Alcohols Methanol, EthanolLess Soluble
Aromatic TolueneLess Soluble
Ethers Diethyl EtherNot Soluble

Experimental Protocols for Aqueous Solubility Determination

For researchers requiring precise quantitative solubility data, two common experimental approaches are employed: the determination of thermodynamic solubility and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and is considered the "true" solubility. The shake-flask method is the gold-standard for this determination.[1][2][3][4]

Objective: To determine the maximum concentration of this compound that can be dissolved in an aqueous buffer at equilibrium.

Materials:

  • This compound (solid)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Add a known volume of the aqueous buffer to the vial.

  • Securely cap the vial and place it on an orbital shaker.

  • Incubate the mixture at a constant temperature for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[1][3]

  • After incubation, visually inspect the vial to confirm the presence of undissolved solid.

  • To separate the undissolved solid, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes.

  • Carefully collect the supernatant, ensuring no solid particles are disturbed.

  • For complete removal of any remaining solid, filter the supernatant through a syringe filter.

  • Prepare a series of dilutions of the filtered supernatant with the aqueous buffer.

  • Analyze the diluted samples and a standard curve of known concentrations using HPLC to determine the concentration of the dissolved compound.

  • The calculated concentration represents the thermodynamic solubility of this compound under the tested conditions.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Add Excess Solid Compound to Vial add_buffer Add Known Volume of Aqueous Buffer start->add_buffer Step 1 incubate Incubate on Shaker (24-48h at Constant Temp) add_buffer->incubate Step 2 centrifuge Centrifuge to Pellet Solid incubate->centrifuge Step 3 filter Filter Supernatant centrifuge->filter Step 4 analyze Analyze by HPLC filter->analyze Step 5 end Determine Solubility Concentration analyze->end Step 6

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Kinetic Solubility Assay

Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer. This method is high-throughput and commonly used in early drug discovery.[5][6]

Objective: To determine the kinetic solubility of this compound.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer

  • 96-well plates

  • Automated liquid handler (optional)

  • Plate reader capable of nephelometry or turbidimetry

Procedure:

  • Prepare a serial dilution of the this compound DMSO stock solution in a 96-well plate.

  • In a separate 96-well plate, add the aqueous buffer.

  • Transfer a small volume of the DMSO stock dilutions to the corresponding wells of the aqueous buffer plate.

  • Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature.

  • Measure the turbidity or light scattering of each well using a plate reader. An increase in signal indicates precipitation.

  • The kinetic solubility is the highest concentration at which no precipitate is observed.

Application in PROTAC Synthesis and Mechanism of Action

Boc-NH-PEG-COOH linkers are integral components in the synthesis of PROTACs. These heterobifunctional molecules induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[7][8][9] The PEG linker serves to connect a ligand that binds to the target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. The hydrophilicity of the PEG linker can improve the overall physicochemical properties of the PROTAC molecule.

The general mechanism of action for a PROTAC is as follows:

  • The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[7][9]

  • The close proximity of the E3 ligase to the target protein facilitates the transfer of ubiquitin molecules to the target protein.

  • The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[8]

  • The PROTAC molecule is released and can induce the degradation of another target protein molecule.

G POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (E3 Ligand-Linker-POI Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General Mechanism of Action for PROTAC-mediated Protein Degradation.

References

An In-depth Technical Guide to the pH Stability of Boc-NH-PEG20-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stability of Boc-NH-PEG20-CH2CH2COOH, a heterobifunctional PROTAC linker, across a range of pH conditions. Understanding the stability of this linker is critical for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates, ensuring the integrity of the molecule during synthesis, purification, storage, and in biological environments.

Introduction to this compound

This compound is a valuable tool in drug development, featuring a Boc (tert-butyloxycarbonyl) protected amine, a 20-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This structure allows for the sequential conjugation of two different molecular entities, a key step in the construction of PROTACs which simultaneously bind to a target protein and an E3 ubiquitin ligase. The PEG linker enhances solubility and can improve the pharmacokinetic properties of the final conjugate.[1][2] The stability of each component of this linker—the acid-labile Boc group, the stable PEG chain, and the carboxylic acid—is paramount for successful and reproducible bioconjugation strategies.

Chemical Stability Profile

The overall stability of this compound is dictated by the individual stabilities of its three key functional components: the Boc-protected amine, the PEG backbone, and the terminal propionic acid.

  • Boc (tert-butyloxycarbonyl) Protecting Group: The Boc group is notoriously sensitive to acidic conditions, a property that is intentionally exploited for its removal during synthesis. Conversely, it exhibits high stability under neutral and basic conditions.[3] Cleavage of the Boc group occurs via an acid-catalyzed hydrolysis of the carbamate.[4] Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for its efficient removal.[5] The deprotection process is generally rapid at room temperature.[5]

  • Polyethylene Glycol (PEG) Backbone: The core of the linker consists of repeating ethylene (B1197577) glycol units connected by ether linkages. These ether bonds are chemically robust and stable across a wide pH range, from acidic to basic conditions.[6] While extreme conditions (e.g., very strong acids or bases at high temperatures) can lead to degradation, the PEG backbone is considered stable under typical experimental and physiological conditions.[6]

  • Propionic Acid Moiety: The terminal -CH2CH2COOH group is a simple carboxylic acid. Carboxylic acids are stable functional groups that do not undergo degradation under the pH conditions typically encountered in bioconjugation and biological systems.

Based on the nature of these components, the stability of the entire this compound molecule is primarily governed by the lability of the Boc protecting group in acidic environments.

Quantitative Stability Data

pH RangeConditionExpected Stability of Boc GroupStability of PEG Backbone & Propionic AcidOverall Molecular Stability
< 4 AcidicLabile: Rapid cleavage expected. Half-life can be in the order of minutes to hours depending on the specific pH and temperature.StableLow: The molecule will deprotect to yield H2N-PEG20-CH2CH2COOH.
4 - 6 Weakly AcidicModerately Stable: Slow cleavage may occur over extended periods.StableModerate: Gradual deprotection is possible, especially at the lower end of this pH range.
6 - 8 NeutralStable: The Boc group is stable under neutral pH conditions.StableHigh: The molecule is expected to be stable for extended periods.
> 8 BasicStable: The Boc group is resistant to cleavage under basic conditions.StableHigh: The molecule is expected to be stable.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a forced degradation study can be performed. This involves incubating the compound in a series of buffers with varying pH and analyzing the samples at different time points.

4.1. Protocol for pH Stability Study

Objective: To determine the rate of degradation (specifically Boc deprotection) of this compound at different pH values.

Materials:

  • This compound

  • Phosphate buffer (pH 2, 3, 4)

  • Acetate buffer (pH 5)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Borate buffer (pH 9, 10)

  • HPLC or LC-MS system with a C18 column

  • Water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid (FA)

  • Constant temperature incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 10 mg/mL.

  • Sample Preparation: For each pH condition, dilute the stock solution into the respective buffer to a final concentration of 1 mg/mL. Ensure the amount of organic solvent is minimal (e.g., <5% v/v) to avoid affecting the buffer pH and stability.

  • Incubation: Incubate the samples at a constant temperature (e.g., 37°C or 50°C to accelerate degradation).

  • Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours).

  • Quenching: Immediately neutralize the acidic and basic samples to prevent further degradation during storage and analysis. For acidic samples, add a calculated amount of a suitable base (e.g., NaOH or a basic buffer). For basic samples, add a suitable acid (e.g., HCl or an acidic buffer).

  • Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method.

4.2. HPLC-UV Analytical Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Data Analysis: The percentage of remaining this compound at each time point is calculated from the peak area in the chromatogram. The degradation rate constant (k) and half-life (t½) can then be determined by plotting the natural logarithm of the concentration versus time.

Visualizations

Logical Workflow for Stability Testing

The following diagram illustrates the logical workflow for conducting a pH stability study of this compound.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Interpretation Stock Prepare Stock Solution (10 mg/mL in ACN) Dilute Dilute into Buffers (pH 2-10) to 1 mg/mL Stock->Dilute Incubate Incubate at Constant Temp (e.g., 37°C or 50°C) Dilute->Incubate Timepoints Withdraw Aliquots at Various Time Points Incubate->Timepoints Quench Quench Reaction (Neutralize pH) Timepoints->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze Quantify Quantify Remaining Parent Compound Analyze->Quantify Kinetics Determine Degradation Rate and Half-life Quantify->Kinetics

Caption: Workflow for pH stability testing of this compound.

Mechanism of Acid-Catalyzed Boc Deprotection

The following diagram illustrates the signaling pathway of the acid-catalyzed deprotection of the Boc group.

Boc_Deprotection Boc_Amine Boc-Protected Amine Protonation Protonation of Carbamate Oxygen Boc_Amine->Protonation + H+ Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Fragmentation Fragmentation Protonated_Intermediate->Fragmentation Products Free Amine + CO2 + t-Butyl Cation Fragmentation->Products

Caption: Mechanism of acid-catalyzed Boc deprotection.

Conclusion

The stability of this compound is highly dependent on pH. The molecule is stable under neutral and basic conditions, making it suitable for conjugation reactions and storage in standard buffers. However, it is labile under acidic conditions, leading to the cleavage of the Boc protecting group. This acid sensitivity is a critical consideration in the design of synthetic routes and the handling of this linker. For applications requiring stability across a wide pH range, alternative amine protecting groups may be necessary. The experimental protocols provided in this guide offer a framework for researchers to conduct their own stability studies and generate specific data for their unique applications.

References

Navigating the Nuances: A Technical Guide to the Storage and Handling of Boc-NH-PEG20-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the best practices for the storage and handling of Boc-NH-PEG20-CH2CH2COOH is now available for researchers, scientists, and professionals in the drug development sector. This guide addresses the critical need for standardized procedures to ensure the stability, integrity, and safety of this valuable PEGylated PROTAC linker.

This compound is a bifunctional molecule increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics.[1][2] The inherent properties of its polyethylene (B3416737) glycol (PEG) chain and the presence of a Boc-protected amine and a terminal carboxylic acid necessitate specific storage and handling protocols to prevent degradation and maintain its functionality. This guide provides a framework for its proper management in a laboratory setting.

Recommended Storage Conditions

The longevity and stability of this compound are directly influenced by storage conditions. Adherence to the following recommendations is paramount.

ParameterConditionDurationRationale
Temperature (Solid Form) -20°CLong-termMinimizes thermal degradation and maintains the integrity of the Boc protecting group.
4°CShort-termSuitable for temporary storage during active use.
Temperature (In Solution) -80°CUp to 6 monthsRecommended for stock solutions, particularly in DMSO, to prevent degradation.[3]
-20°CUp to 1 monthSuitable for working solutions that are used more frequently.[3]
Light Exposure Store in the darkAlwaysProtection from light is crucial to prevent potential photo-degradation.
Moisture Keep in a dry environmentAlwaysPEGs are known to be hygroscopic; moisture can lead to hydrolysis.[4]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)RecommendedMinimizes oxidation and hydrolysis.

Stability Profile

This compound is susceptible to both thermal and hydrolytic degradation. Understanding these pathways is key to preventing loss of the material's critical functionalities.

Degradation PathwayConditionsResult
Thermal Degradation Elevated temperatures (approaching 150°C and above)Loss of the Boc protecting group, yielding a free amine.[5]
Hydrolytic Degradation (Acidic) Strong acidic conditions (e.g., TFA, HCl)Cleavage of the Boc protecting group.[6]
Hydrolytic Degradation (Basic) Basic conditionsPotential for hydrolysis of the ester linkages within the PEG chain, although less common for ether-based PEGs. The carboxylic acid terminal can form salts.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol outlines the preparation of a stock solution of this compound in Dimethyl Sulfoxide (DMSO).

  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to minimize condensation of atmospheric moisture.

  • Solvent Preparation: Use freshly opened, anhydrous grade DMSO to minimize water content. Hygroscopic DMSO can significantly impact solubility.[3]

  • Dissolution: In a sterile, dry vial, add the appropriate volume of anhydrous DMSO to the pre-weighed this compound to achieve the desired concentration. For example, for a 10 mM stock solution, dissolve 10.7 mg of the compound (MW: ~1070 g/mol ) in 1 mL of DMSO.

  • Mixing: Gently vortex or sonicate the solution until all the solid has dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, cryo-resistant vials. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term use (up to 1 month).[3]

Protocol 2: General Handling and Use

This protocol provides guidelines for the safe and effective handling of both solid and dissolved this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound.

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Weighing: When weighing the solid compound, do so in a controlled environment with low humidity to minimize moisture absorption due to its hygroscopic nature.

  • Bringing to Room Temperature: When retrieving a frozen aliquot, allow it to warm to room temperature before opening the cap to prevent moisture from condensing into the solution.

  • Chemical Compatibility: Avoid strong oxidizing agents, strong acids, and strong bases, as they can lead to the degradation of the molecule.

Visualizing Workflows and Degradation

To further clarify the handling procedures and potential degradation pathways, the following diagrams are provided.

G cluster_receiving Receiving and Initial Storage cluster_preparation Solution Preparation cluster_use Experimental Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect StoreSolid Store at -20°C (Long-term) or 4°C (Short-term) Inspect->StoreSolid Equilibrate Equilibrate to Room Temp StoreSolid->Equilibrate Weigh Weigh in Dry Environment Equilibrate->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot StoreSolution Store at -80°C or -20°C Aliquot->StoreSolution Thaw Thaw Aliquot to Room Temp StoreSolution->Thaw Use Use in Experiment Thaw->Use Dispose Dispose as Chemical Waste (Follow Local Regulations) Use->Dispose G cluster_degradation Degradation Pathways Boc_PEG_COOH This compound Heat High Temperature (>150°C) Boc_PEG_COOH->Heat Thermal Acid Strong Acid (e.g., TFA, HCl) Boc_PEG_COOH->Acid Hydrolysis Base Strong Base Boc_PEG_COOH->Base Reaction Deprotected_Amine H2N-PEG20-CH2CH2COOH Heat->Deprotected_Amine Acid->Deprotected_Amine Salt_Formation Boc-NH-PEG20-CH2CH2COO- Base->Salt_Formation

References

An In-depth Technical Guide to Boc-NH-PEG20-CH2CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation and Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Boc-NH-PEG20-CH2CH2COOH. Primarily utilized in the burgeoning field of targeted protein degradation, this polyethylene (B3416737) glycol (PEG)-based molecule serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document will delve into its chemical properties, applications, and the experimental protocols for its use, providing a valuable resource for researchers in bioconjugation, drug discovery, and medicinal chemistry.

Core Concepts and Physicochemical Properties

This compound is a chemical entity featuring a Boc (tert-butyloxycarbonyl) protected amine on one terminus and a carboxylic acid on the other, connected by a 20-unit polyethylene glycol (PEG) spacer. The Boc group provides a stable protecting group for the primary amine, which can be selectively removed under acidic conditions, allowing for sequential conjugation reactions. The terminal carboxylic acid can be activated to react with primary amines to form stable amide bonds.[1] The hydrophilic PEG chain enhances the solubility and bioavailability of the resulting conjugate.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2941512-86-1[3]
Molecular Formula C48H95NO24[3]
Molecular Weight 1070.26 g/mol [3]
Appearance White to off-white solid or viscous oilGeneric Material Property
Solubility Soluble in DMSO, DMF, and chlorinated solventsGeneric Material Property

Applications in Targeted Protein Degradation: PROTACs

The primary application of this compound is as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's natural disposal system, the proteasome.[4][5] The PEG linker in this compound plays a critical role in spanning the distance between the POI and the E3 ligase, and its length and flexibility can significantly impact the efficiency of ternary complex formation and subsequent protein degradation.[6]

Signaling Pathway: The Ubiquitin-Proteasome System

The mechanism of action of PROTACs is intrinsically linked to the ubiquitin-proteasome signaling pathway. This pathway is a cornerstone of cellular protein homeostasis.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->E3_Ligase Delivers Ub Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated ubiquitination and degradation of a target protein.

Experimental Protocols

The utilization of this compound in the synthesis of a PROTAC typically involves a two-step process: 1) coupling of the carboxylic acid terminus to an amine-containing ligand for either the POI or the E3 ligase, followed by 2) deprotection of the Boc group and subsequent coupling of the newly freed amine to the second ligand.

General Workflow for PROTAC Synthesis

The following diagram illustrates a general synthetic workflow for creating a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow Start Boc-NH-PEG20-COOH (Linker) Coupling1 Amide Coupling (e.g., HATU, DIPEA) Start->Coupling1 Ligand1 Amine-containing Ligand 1 (POI or E3) Ligand1->Coupling1 Intermediate1 Boc-NH-PEG20-CO-Ligand 1 Coupling1->Intermediate1 Deprotection Boc Deprotection (e.g., TFA in DCM) Intermediate1->Deprotection Intermediate2 H2N-PEG20-CO-Ligand 1 Deprotection->Intermediate2 Coupling2 Amide Coupling (e.g., HATU, DIPEA) Intermediate2->Coupling2 Ligand2 Carboxylic acid-containing Ligand 2 (E3 or POI) Ligand2->Coupling2 Final_PROTAC Ligand 2-CO-NH-PEG20-CO-Ligand 1 (Final PROTAC) Coupling2->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification

Caption: General workflow for the synthesis of a PROTAC molecule.

Representative Experimental Protocol: Amide Coupling

This protocol describes the coupling of the carboxylic acid of this compound to an amine-containing molecule.

Materials:

  • This compound

  • Amine-containing ligand (e.g., a derivative of a POI inhibitor or an E3 ligase ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Reverse-phase HPLC for purification

Procedure:

  • Dissolve this compound (1.0 equivalent) and the amine-containing ligand (1.1 equivalents) in anhydrous DMF.

  • To this solution, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative reverse-phase HPLC to yield the desired Boc-protected conjugate.

Representative Experimental Protocol: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to reveal the primary amine.

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected PEG conjugate in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3 times) to ensure complete removal of residual TFA. The resulting amine (as a TFA salt) can be used directly in the next coupling step or after neutralization.

Conclusion

This compound is a versatile and valuable tool for researchers engaged in the development of advanced bioconjugates, particularly in the exciting and rapidly evolving field of targeted protein degradation. Its well-defined structure, featuring a long, hydrophilic PEG spacer and orthogonal protecting groups, allows for the controlled and efficient synthesis of complex molecules like PROTACs. Understanding the fundamental chemistry of this linker and the biological pathways it enables is crucial for its successful application in the design and synthesis of novel therapeutics and chemical biology tools.

References

Synthesis of Boc-NH-PEG20-CH2CH2COOH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Boc-NH-PEG20-CH2CH2COOH, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker critical in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines a representative synthetic protocol, data presentation, and the underlying chemical principles.

Introduction

This compound is a valuable crosslinking reagent featuring a Boc-protected amine and a terminal carboxylic acid, separated by a 20-unit polyethylene glycol spacer.[1][2] The PEG chain imparts increased hydrophilicity and biocompatibility to molecules, often improving their pharmacokinetic properties.[3][4] The terminal functional groups allow for the sequential and controlled conjugation of different molecules. The acid-labile Boc (tert-butoxycarbonyl) group provides a stable protecting group for the amine functionality, which can be readily removed under mild acidic conditions to reveal a primary amine for subsequent reactions.[5][6] The terminal propionic acid moiety allows for stable amide bond formation with amine-containing molecules using standard coupling agents.[7][8]

This guide details a plausible two-step synthetic approach starting from commercially available amino-PEG20-alcohol. The synthesis involves the protection of the terminal amino group with a Boc moiety, followed by the oxidation of the terminal hydroxyl group to a carboxylic acid.

Synthetic Pathway

The synthesis of this compound can be conceptually broken down into two primary stages:

  • Boc Protection of the Amine: The initial step involves the protection of the primary amine of a suitable PEG precursor to prevent its reaction in subsequent steps.

  • Formation of the Carboxylic Acid: The terminal hydroxyl group of the PEG chain is then converted to a propionic acid moiety.

A logical workflow for this synthesis is depicted below.

Synthesis_Workflow Start Start: Amino-PEG20-OH Step1 Step 1: Boc Protection Reagents: (Boc)2O, Base (e.g., TEA) Start->Step1 Intermediate Intermediate: Boc-NH-PEG20-OH Step1->Intermediate Step2 Step 2: Two-step conversion to propionic acid 1. Tosylation (TsCl, Pyridine) 2. Nucleophilic substitution with NaCN 3. Hydrolysis (aq. HCl) Intermediate->Step2 Product Final Product: This compound Step2->Product Purification Purification (e.g., Column Chromatography) Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Caption: Synthetic workflow for this compound.

Experimental Protocols

This section provides a detailed, representative experimental protocol for the synthesis of this compound.

Materials and Equipment
  • Reagents: Amino-PEG20-OH, Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Triethylamine (B128534) (TEA), Dichloromethane (B109758) (DCM), p-Toluenesulfonyl chloride (TsCl), Pyridine, Sodium cyanide (NaCN), Dimethylformamide (DMF), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (B86663) (Na₂SO₄), Solvents for chromatography (e.g., Dichloromethane/Methanol gradient).

  • Equipment: Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, rotary evaporator, column chromatography setup, standard laboratory glassware, pH meter.

Step 1: Synthesis of Boc-NH-PEG20-OH
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve amino-PEG20-OH (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (TEA) (1.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Boc Protection: To the stirring solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) in DCM dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Wash the reaction mixture with a 5% aqueous solution of citric acid.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-NH-PEG20-OH.

Step 2: Synthesis of this compound

This conversion can be achieved through a multi-step process involving tosylation of the terminal alcohol, followed by nucleophilic substitution with cyanide and subsequent hydrolysis.

  • Tosylation:

    • Dissolve the crude Boc-NH-PEG20-OH from the previous step in pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Add p-toluenesulfonyl chloride (TsCl) (1.5 eq) portion-wise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Quench the reaction by adding cold water.

    • Extract the product with DCM.

    • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield Boc-NH-PEG20-OTs.

  • Cyanation:

    • Dissolve the Boc-NH-PEG20-OTs in anhydrous DMF.

    • Add sodium cyanide (NaCN) (2.0 eq) to the solution.

    • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain Boc-NH-PEG20-CH₂CN.

  • Hydrolysis:

    • Dissolve the crude Boc-NH-PEG20-CH₂CN in a mixture of ethanol (B145695) and water.

    • Add concentrated hydrochloric acid (e.g., 6M HCl) to the solution.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and adjust the pH to 3-4 with a saturated solution of sodium bicarbonate.

    • Extract the product with DCM.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound.

Purification

The crude final product is purified by column chromatography on silica (B1680970) gel. A gradient elution system, such as dichloromethane with an increasing percentage of methanol, is typically effective for separating the desired product from impurities.[9] For acidic compounds, a small amount of acetic acid may be added to the eluent to improve separation.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. The values presented are representative and may vary based on experimental conditions and scale.

ParameterStep 1: Boc ProtectionStep 2a: TosylationStep 2b: CyanationStep 2c: HydrolysisOverall
Starting Material Amino-PEG20-OHBoc-NH-PEG20-OHBoc-NH-PEG20-OTsBoc-NH-PEG20-CH₂CNAmino-PEG20-OH
Key Reagents (Boc)₂O, TEATsCl, PyridineNaCNaq. HCl-
Solvent DCMPyridineDMFEthanol/Water-
Reaction Time (h) 12-1616-2412-184-6-
Reaction Temp. (°C) Room Temp.0 to Room Temp.60-70Reflux-
Typical Yield (%) >9085-9580-9070-8550-70

Characterization

The identity and purity of the final product, this compound, should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the Boc group, the PEG backbone, and the terminal propionic acid moiety.

  • Mass Spectrometry (MS): To verify the molecular weight of the final product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification procedures. The protocol outlined in this guide provides a robust framework for the preparation of this versatile heterobifunctional linker. The successful synthesis and purification of this compound will enable researchers to advance their work in areas such as targeted drug delivery, bioconjugation, and the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Purity and Analysis of Boc-NH-PEG20-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG20-CH2CH2COOH is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker of significant interest in the fields of bioconjugation and drug delivery. Its structure incorporates a Boc-protected amine, a 20-unit polyethylene glycol chain, and a terminal carboxylic acid. This unique combination of features allows for the controlled and sequential conjugation of different molecules, making it a valuable tool in the development of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The Boc (tert-butyloxycarbonyl) protecting group provides a stable yet readily cleavable handle for the amine functionality, allowing for its selective deprotection under acidic conditions. The long, hydrophilic PEG chain enhances the solubility and bioavailability of the resulting conjugates while providing a flexible spacer. The terminal carboxylic acid offers a reactive site for conjugation to amine-containing molecules.

Given its critical role in the synthesis of advanced therapeutics and research tools, ensuring the purity and accurate characterization of this compound is of paramount importance. This technical guide provides an in-depth overview of the analytical methodologies used to assess the purity of this compound and verify its structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C48H95NO24[1][2]
Molecular Weight 1070.26 g/mol [1][2]
Appearance White to off-white solid or viscous liquid-
Purity (Typical) >95%[3]

Purity and Analysis

The analysis of this compound typically involves a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and structural integrity. The following sections detail the common analytical methods employed.

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong UV-Vis chromophore in the PEG backbone, traditional HPLC with UV detection is not ideal for the primary analysis of this compound. Instead, methods employing universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are preferred. Reversed-phase chromatography is a common approach for separating the target compound from potential impurities.

Table 1: Representative HPLC Purity Data

ParameterResult
Purity by HPLC-ELSD/CAD ≥95%
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and an ELSD or CAD detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile) to a concentration of 1 mg/mL.

  • ELSD Settings:

    • Nebulizer Temperature: 30 °C

    • Evaporator Temperature: 50 °C

    • Gas Flow: 1.5 SLM

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample This compound Solvent Mobile Phase (80:20 A:B) Sample->Solvent Dissolution Dissolve to 1 mg/mL Solvent->Dissolution Autosampler Autosampler (10 µL injection) Dissolution->Autosampler Inject Column C18 Column (30 °C) Autosampler->Column Pump Quaternary Pump Pump->Autosampler Detector ELSD/CAD Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Purity Purity Calculation (% Area) Integration->Purity

Figure 1. HPLC analysis workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural confirmation of this compound. The spectrum provides characteristic signals for the Boc protecting group, the PEG backbone, and the propyl acid terminus.

Table 2: Expected ¹H NMR Chemical Shifts

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Boc (t-butyl) ~1.4singlet9H
-CH2-COOH ~2.5triplet2H
-NH-CH2- ~3.3multiplet2H
PEG backbone (-O-CH2-CH2-) ~3.6multiplet~80H
-CH2-CH2-COOH ~3.7triplet2H
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (B129727) (CD₃OD).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Acquisition Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

  • Data Analysis: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the relevant peaks. The chemical shifts and integration values should be consistent with the expected structure. The presence of the singlet at ~1.4 ppm with an integration of 9H is a key indicator of the intact Boc group. The large multiplet around 3.6 ppm confirms the PEG backbone.

NMR_Analysis_Logic Start Acquire ¹H NMR Spectrum Boc_Signal Singlet at ~1.4 ppm? Integration ≈ 9H? Start->Boc_Signal PEG_Signal Large multiplet at ~3.6 ppm? Boc_Signal->PEG_Signal Yes Structure_Incorrect Structure Inconsistent Boc_Signal->Structure_Incorrect No Termini_Signals Signals for -CH2CH2COOH and -NHCH2- present? PEG_Signal->Termini_Signals Yes PEG_Signal->Structure_Incorrect No Structure_Confirmed Structure Consistent Termini_Signals->Structure_Confirmed Yes Termini_Signals->Structure_Incorrect No

Figure 2. Logic diagram for NMR spectral interpretation.
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique for this type of molecule.

Table 3: Expected Mass Spectrometry Results

IonExpected m/z
[M+H]⁺ 1071.27
[M+Na]⁺ 1093.25
[M-Boc+H]⁺ 971.22
  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap instrument).

  • Mode: Positive ion mode.

  • Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to a concentration of approximately 0.1 mg/mL.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion or coupled with an LC system.

  • Instrument Parameters:

    • Capillary voltage: 3-4 kV

    • Source temperature: 100-150 °C

    • Desolvation gas flow: 5-10 L/min

  • Data Analysis: Analyze the resulting mass spectrum for the presence of the expected parent ions ([M+H]⁺ and/or [M+Na]⁺). The observation of a fragment corresponding to the loss of the Boc group ([M-Boc+H]⁺) can also be used for structural confirmation.

MS_Workflow cluster_prep_ms Sample Preparation cluster_analysis_ms Mass Spectrometry Analysis cluster_data_ms Data Interpretation Sample_MS This compound Solvent_MS Methanol w/ 0.1% Formic Acid Sample_MS->Solvent_MS Dissolve_MS Dissolve to 0.1 mg/mL Solvent_MS->Dissolve_MS Infusion Direct Infusion Dissolve_MS->Infusion Introduce Sample ESI Electrospray Ionization (ESI) Infusion->ESI Mass_Analyzer Mass Analyzer (e.g., TOF) ESI->Mass_Analyzer Detector_MS Detector Mass_Analyzer->Detector_MS Spectrum Mass Spectrum Acquisition Detector_MS->Spectrum Signal Parent_Ion Identify Parent Ions ([M+H]⁺, [M+Na]⁺) Spectrum->Parent_Ion Fragment_Ion Identify Key Fragments ([M-Boc+H]⁺) Parent_Ion->Fragment_Ion Confirmation Confirm Molecular Weight Fragment_Ion->Confirmation

Figure 3. Mass spectrometry analysis workflow.

Conclusion

The comprehensive analysis of this compound using a combination of HPLC with a universal detector, ¹H NMR spectroscopy, and mass spectrometry is essential for ensuring its quality and suitability for its intended applications in research and drug development. The methodologies outlined in this guide provide a robust framework for the purity assessment and structural confirmation of this important heterobifunctional linker. Adherence to these analytical principles will enable researchers to proceed with confidence in the synthesis of their target bioconjugates.

References

An In-Depth Technical Guide on the Core Mechanism of Boc-NH-PEG20-CH2CH2COOH in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC-Mediated Protein Degradation

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. A PROTAC is a heterobifunctional molecule comprising three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a passive tether but plays a crucial role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall physicochemical properties of the molecule.

This guide focuses on the mechanism of action of a specific and widely utilized linker, Boc-NH-PEG20-CH2CH2COOH. We will delve into its structural characteristics, its role in the PROTAC mechanism, and provide technical details on its application and evaluation.

Physicochemical Properties and Structural Role of this compound

This compound is a bifunctional linker designed for PROTAC synthesis. Its key structural features are:

  • Boc-Protected Amine (Boc-NH-): The tert-Butyloxycarbonyl (Boc) group is a common protecting group for amines. Its presence allows for selective deprotection and subsequent conjugation to a desired molecule, typically the E3 ligase ligand, through amide bond formation.

  • Polyethylene Glycol (PEG) Chain (-PEG20-): The 20-unit PEG chain provides a flexible and hydrophilic spacer. The length and flexibility of the PEG chain are critical for spanning the distance between the target protein and the E3 ligase, facilitating the optimal orientation for ubiquitin transfer. The hydrophilicity of the PEG chain can also improve the solubility and pharmacokinetic properties of the resulting PROTAC.

  • Carboxylic Acid (-CH2CH2COOH): The terminal carboxylic acid serves as a reactive handle for conjugation, typically to the target-binding ligand, through an amide bond.

The combination of these features makes this compound a versatile tool for PROTAC development, allowing for a modular and controlled synthesis strategy.

Core Mechanism of Action: Facilitating Ternary Complex Formation and Ubiquitination

The "mechanism of action" of this compound is intrinsically linked to its function within a PROTAC. The linker enables the PROTAC to act as a bridge, bringing the target protein and an E3 ligase into close proximity. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

The overall process can be broken down into the following key steps, as illustrated in the signaling pathway diagram below:

  • Ternary Complex Formation: The PROTAC, containing the this compound linker (after deprotection and conjugation), simultaneously binds to the target protein and an E3 ligase (e.g., Cereblon or VHL), forming a ternary complex. The flexibility and length of the PEG20 linker are crucial for allowing the two proteins to adopt a conformationally favorable orientation for the subsequent enzymatic reaction.

  • Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to one or more lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, while the ubiquitin molecules are recycled. The PROTAC, having catalyzed the ubiquitination, is released and can engage another target protein molecule, thus acting catalytically.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC (with PEG20 Linker) Ternary_Complex Target Protein-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitinated_Target Polyubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitin Transfer (from E2-Ub) Proteasome 26S Proteasome Ubiquitinated_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades Recycled_Ub Recycled Ubiquitin Proteasome->Recycled_Ub Releases

Caption: The PROTAC-mediated protein degradation pathway.

Experimental Protocols

The successful application of this compound in PROTAC development relies on robust experimental protocols for synthesis and evaluation. Below are representative methodologies.

General Protocol for PROTAC Synthesis using this compound

This protocol outlines the steps for conjugating a target-binding ligand (TBL) with a free amine and an E3 ligase ligand (E3L) with a free carboxylic acid to the this compound linker.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Amide Coupling of Linker and TBL cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Amide Coupling of Intermediate and E3L Linker_COOH Boc-NH-PEG20-COOH Activation Activate COOH (e.g., HATU, DIPEA) Linker_COOH->Activation TBL_NH2 Target-Binding Ligand (TBL-NH2) Coupling1 Amide Bond Formation TBL_NH2->Coupling1 Activation->Coupling1 Intermediate1 Boc-NH-PEG20-CO-TBL Coupling1->Intermediate1 Deprotection Treat with Acid (e.g., TFA in DCM) Intermediate1->Deprotection Intermediate2 H2N-PEG20-CO-TBL Deprotection->Intermediate2 Coupling2 Amide Bond Formation Intermediate2->Coupling2 E3L_COOH E3 Ligase Ligand (E3L-COOH) Activation2 Activate COOH (e.g., HATU, DIPEA) E3L_COOH->Activation2 Activation2->Coupling2 Final_PROTAC Final PROTAC (E3L-CO-NH-PEG20-CO-TBL) Coupling2->Final_PROTAC

Caption: A general workflow for PROTAC synthesis.

Methodology:

  • Activation of Carboxylic Acid: Dissolve this compound (1 eq.) in a suitable organic solvent (e.g., DMF). Add a coupling agent such as HATU (1.1 eq.) and a base like DIPEA (2 eq.). Stir at room temperature for 15-30 minutes.

  • First Amide Coupling: To the activated linker solution, add the target-binding ligand containing a primary or secondary amine (1 eq.). Allow the reaction to proceed at room temperature for 2-16 hours, monitoring by LC-MS.

  • Purification: Upon completion, purify the resulting Boc-protected intermediate using reverse-phase HPLC.

  • Boc Deprotection: Dissolve the purified intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20% TFA in DCM). Stir at room temperature for 1-2 hours, monitoring by LC-MS.

  • Removal of TFA: Evaporate the solvent and TFA under reduced pressure.

  • Second Amide Coupling: Dissolve the deprotected amine intermediate and the E3 ligase ligand (with a carboxylic acid) (1 eq.) in DMF. Add HATU (1.1 eq.) and DIPEA (2 eq.).

  • Final Purification: Allow the reaction to proceed for 2-16 hours, monitoring by LC-MS. Purify the final PROTAC product by reverse-phase HPLC.

Protocol for In-Cell Western Blot to Quantify Target Protein Degradation

This protocol is used to determine the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.

Methodology:

  • Cell Seeding: Seed cells expressing the target protein in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Normalize the protein lysates and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with a species-appropriate secondary antibody conjugated to a fluorophore or HRP.

  • Data Acquisition and Analysis: Image the membrane using a suitable imaging system. Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and then to the vehicle-treated control to determine the percentage of remaining protein.

Quantitative Data Presentation

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). Below are tables with hypothetical data for two different PROTACs utilizing the this compound linker, targeting two different proteins.

Table 1: Degradation Efficacy of PROTAC-A Targeting Protein X

Concentration (nM)% Protein X Remaining (Normalized to Vehicle)
195.2
1070.1
5048.5
10025.3
50010.8
10008.5
50009.2

Table 2: Summary of Degradation Parameters for PROTAC-A and PROTAC-B

PROTACTarget ProteinDC50 (nM)Dmax (%)
PROTAC-AProtein X4591.5
PROTAC-BProtein Y8085.3

These tables allow for a clear comparison of the potency and efficacy of different PROTACs constructed with the same linker.

Conclusion

This compound is a highly valuable chemical tool in the field of targeted protein degradation. Its well-defined structure, with a flexible PEG spacer and orthogonal reactive handles, provides a robust platform for the systematic design and synthesis of effective PROTACs. Understanding the fundamental role of this linker in mediating the formation of a productive ternary complex is essential for researchers and scientists working to develop novel protein-degrading therapeutics. The experimental protocols and data presentation formats provided in this guide offer a framework for the rational development and evaluation of PROTACs utilizing this versatile linker.

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, the precise control of chemical reactions is paramount. The tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of modern organic chemistry, plays a pivotal role in the functionalization of polyethylene (B3416737) glycol (PEG) linkers. Its strategic application enables the sequential and site-specific synthesis of complex biomolecular architectures, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other PEGylated therapeutics. This technical guide provides a comprehensive overview of the function of the Boc protecting group in PEG linkers, detailing its chemical principles, applications, and key experimental protocols.

Core Principles of the Boc Protecting Group in PEG Linkers

The primary function of the Boc group is to temporarily block the reactivity of primary or secondary amines on a PEG linker.[1] This protection is crucial for directing chemical modifications to other functional groups on the linker or a conjugated molecule. The Boc group is characterized by its stability in a wide range of chemical environments, including basic and nucleophilic conditions, rendering it compatible with numerous synthetic steps.[1][2]

The key feature of the Boc group is its lability under acidic conditions.[1][2] This acid-catalyzed removal regenerates the free amine, which can then participate in subsequent conjugation reactions. This orthogonality allows for a controlled, stepwise assembly of complex molecules, preventing the formation of undesirable side products.[1]

Heterobifunctional PEG linkers, which feature a Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide, or alkyne) at the other, are instrumental in multi-step bioconjugation strategies.[1] This architecture allows for the sequential attachment of different molecular entities, a critical capability in the development of targeted therapies and complex biomaterials.[1]

Data Presentation: Quantitative Analysis of Boc Protection and Deprotection

The efficiency of both the introduction (protection) and removal (deprotection) of the Boc group is a critical factor influencing the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data related to these processes.

Table 1: Representative Reaction Conditions for Boc Protection of Amino-PEG Linkers

Reagent/SolventBaseTemperature (°C)Time (h)Typical Yield (%)
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Dichloromethane (DCM)Diisopropylethylamine (DIPEA)Room Temperature3 - 12>95
Di-tert-butyl dicarbonate ((Boc)₂O), Tetrahydrofuran (THF)Triethylamine (TEA)Room Temperature2 - 8>90
Di-tert-butyl dicarbonate ((Boc)₂O)No base (neat)Room Temperature0.5 - 2High

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection of PEG Linkers

ReagentSolventConcentrationTemperature (°C)Time (min)Purity of Deprotected Product (as per HPLC)
Trifluoroacetic acid (TFA)Dichloromethane (DCM)20-50% (v/v)0 to Room Temperature30 - 120>95%
Hydrochloric acid (HCl)1,4-Dioxane4MRoom Temperature30 - 120High
Trifluoroacetic acid (TFA)Dichloromethane (DCM)50% (v/v)Room Temperature5 - 30>95%

Table 3: Comparison of Boc and Fmoc Protecting Groups

FeatureBoc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
Cleavage Condition Strong Acid (e.g., TFA, HCl)[1]Base (e.g., Piperidine)[1]
Stability Stable to bases and nucleophiles[1][2]Stable to acids[1]
Common Applications Solid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs[1]Solid-phase peptide synthesis (Fmoc/tBu strategy)[1]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving reproducible and high-yielding results in the synthesis and application of Boc-protected PEG linkers.

Protocol 1: Boc Protection of an Amino-PEG Linker

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Amino-PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon supply (optional)

Procedure:

  • Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.

  • Add DIPEA (typically 2-3 equivalents relative to the amine).

  • Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.[1]

  • Stir the reaction mixture at room temperature for 3-12 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected PEG linker.

Protocol 2: Boc Deprotection of a PEG Linker

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v).[3] If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v) as a scavenger.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[4]

  • Monitor the reaction's completion by LC-MS or TLC.

  • Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can help remove residual TFA.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amino-PEG linker.

Protocol 3: Solid-Phase Synthesis using a Boc-Amino-PEG-Resin

This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for solid-phase peptide synthesis (SPPS).

Materials:

  • Boc-amino-PEG-resin (e.g., PAM resin)

  • Boc-protected amino acids

  • Coupling reagents (e.g., HBTU, DCC/HOBt)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes.[1]

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[1]

  • Washing: Wash the resin thoroughly with DCM and then DMF.

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.[1]

  • Amino Acid Coupling: Pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF). Add the activated amino acid solution to the resin and agitate for 1-2 hours.[1]

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the desired sequence.

  • Final Cleavage: After the final amino acid is coupled and the terminal Boc group is removed, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).

Visualizations

Reaction Mechanisms and Experimental Workflows

Boc_Protection_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_byproducts Byproducts Amine R-NH₂ (Amino-PEG) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc_Anhydride (Boc)₂O Boc_Anhydride->Intermediate Product Boc-Protected Amine (R-NH-Boc) Intermediate->Product tBuOH tert-Butanol Intermediate->tBuOH CO2 CO₂ Intermediate->CO2

Boc Protection Mechanism

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_byproducts Byproducts Boc_Amine R-NH-Boc Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc Acid H⁺ (e.g., TFA) Acid->Protonated_Boc Carbamic_Acid Carbamic Acid (R-NH-COOH) Protonated_Boc->Carbamic_Acid tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Deprotected_Amine Free Amine (R-NH₂) Carbamic_Acid->Deprotected_Amine CO2 CO₂ Carbamic_Acid->CO2 Isobutene Isobutene tBu_cation->Isobutene

Boc Deprotection Mechanism

SPPS_Workflow Start Start: Boc-Amino-PEG-Resin Swell 1. Resin Swelling (DCM/DMF) Start->Swell Deprotect 2. Boc Deprotection (50% TFA in DCM) Swell->Deprotect Wash1 3. Wash (DCM, DMF) Deprotect->Wash1 Neutralize 4. Neutralization (10% DIPEA in DMF) Wash1->Neutralize Couple 5. Amino Acid Coupling (Boc-AA, Coupling Reagent) Neutralize->Couple Wash2 6. Wash (DMF, DCM) Couple->Wash2 Cycle Repeat Steps 2-6 for next amino acid Wash2->Cycle Cycle->Deprotect Next Cycle Final_Deprotect Final Boc Deprotection Cycle->Final_Deprotect Final Cycle Cleave Cleavage from Resin (e.g., HF, TFMSA) Final_Deprotect->Cleave End End: Purified Peptide Cleave->End

Solid-Phase Peptide Synthesis Workflow

References

An In-depth Technical Guide on the Role of the Terminal Carboxylic Acid in PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical role the terminal carboxylic acid group (-COOH) on polyethylene (B3416737) glycol (PEG) plays in the bioconjugation process known as PEGylation. This chemical modification is a cornerstone in pharmaceutical development, enhancing the therapeutic properties of proteins, peptides, and nanoparticles.[1]

Introduction: The Strategic Importance of the Carboxyl Group in PEGylation

PEGylation is the process of covalently attaching PEG chains to a molecule, such as a therapeutic protein.[2] This modification can significantly improve the drug's profile by:

  • Increasing hydrodynamic size , which reduces renal clearance and prolongs circulation half-life.[1][3]

  • Shielding the molecule from proteolytic enzymes and the host's immune system, thereby reducing degradation and immunogenicity.[1][2][4]

  • Enhancing solubility and stability , particularly for hydrophobic drugs.[1]

The terminal carboxylic acid on a PEG chain (PEG-COOH) is one of the most versatile and widely used functional groups for achieving these modifications.[5] Its utility stems from its ability to be readily activated to form a stable amide bond with primary amine groups (e.g., the ε-amine of lysine (B10760008) residues or the N-terminal α-amine) on the surface of biomolecules.[6][7]

The Core Chemistry: Activation of the Terminal Carboxylic Acid

The carboxyl group itself is not highly reactive towards amines under physiological conditions. Therefore, it must first be "activated." The most common and robust method for this activation is the use of carbodiimide (B86325) chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][9][10]

This is a two-step process:

  • Formation of an O-acylisourea intermediate : EDC reacts with the PEG's terminal carboxyl group to form a highly reactive, but unstable, O-acylisourea intermediate.[8][10] This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[9]

  • Conversion to a stable NHS ester : This unstable intermediate is susceptible to hydrolysis. To improve reaction efficiency, NHS is added to react with the O-acylisourea, creating a more stable, amine-reactive NHS ester.[8][9] This activated PEG-NHS ester can then react efficiently with primary amines at a physiological pH (7.2-8.0) to form a stable amide bond.[10][11]

dot

Caption: Workflow for PEG-COOH activation and conjugation.

Experimental Protocols

Below is a generalized, two-step experimental protocol for the PEGylation of a protein using a carboxyl-terminated PEG.

Materials and Buffers:

  • PEG-COOH : Carboxylic acid terminated polyethylene glycol.

  • Protein : Amine-containing protein to be PEGylated.

  • EDC-HCl : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride.

  • Sulfo-NHS : N-hydroxysulfosuccinimide.

  • Activation Buffer : 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 4.5-6.0. Amine-free buffer is critical.[9]

  • Coupling Buffer : Phosphate-buffered saline (PBS), pH 7.2-8.0. Amine-free buffer is critical.[11][12]

  • Quenching Solution : Hydroxylamine, Tris, or glycine (B1666218) buffer to stop the reaction.[11]

Protocol:

Step 1: Activation of PEG-COOH

  • Dissolve the PEG-COOH in the Activation Buffer to the desired concentration.

  • Prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer or anhydrous DMSO immediately before use.[9]

  • Add the EDC and Sulfo-NHS solutions to the PEG-COOH solution. A molar excess of EDC and Sulfo-NHS over PEG-COOH is typically used (see Table 1 for examples).

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.[8][11]

Step 2: Conjugation to the Protein

  • Dissolve the target protein in the Coupling Buffer.

  • Immediately add the activated PEG-NHS ester solution to the protein solution. The pH of the final mixture should be between 7.2 and 8.0 to favor reaction with primary amines.[9][11]

  • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C. Reaction times may require optimization.[11]

  • Quench the reaction by adding the Quenching Solution to hydrolyze any unreacted PEG-NHS esters.[11]

  • Purify the PEGylated protein conjugate from excess PEG and reaction byproducts using methods such as Size Exclusion Chromatography (SEC) or dialysis.

Quantitative Data Presentation

The efficiency of PEGylation is influenced by several factors, including the molar ratio of reactants, pH, and reaction time. The following table summarizes typical reaction parameters and outcomes.

ParameterReactant 1Reactant 2Molar Ratio (PEG:EDC:NHS)pH (Activation)pH (Conjugation)Reaction TimeTypical Outcome/NotesReference
Example 1 Me-Tz-PEG4-COOHAmine-Molecule1 : 1.5 : 1.5~5.0-6.0 (MES)7.2-8.0 (PBS)2-16 hoursA 10-20 fold molar excess of activated PEG linker to the protein is a common starting point for optimization.[8][9]
Example 2 COOH-LiposomesAntibody1 : 10 : 25~6.0 (PBS)7.2-7.5 (PBS)15 min (activation), 2h (conjugation)High excess of EDC/NHS used to drive activation on a liposomal surface.[10]
Example 3 PEG AcidNH2-R' (Generic)1 : 2 : 2Not specified (DCM)Not specified (DCM + DIPEA)1 hourExample of an organic phase reaction using a base (DIPEA) to facilitate the final coupling.[11]

Characterization of PEG-Conjugates

Confirming the successful conjugation and characterizing the final product is a critical step. Unambiguous determination of the PEG attachment site is often a regulatory requirement.[13]

Common Characterization Techniques:

  • SDS-PAGE : To visualize the increase in molecular weight of the PEGylated protein compared to the native protein.

  • Size Exclusion Chromatography (SEC-HPLC) : To separate and quantify the PEG-conjugate, unreacted protein, and free PEG.[14][15]

  • Mass Spectrometry (ESI-MS) : To determine the precise mass of the conjugate and identify the number of attached PEG chains. However, the polydispersity of traditional PEG can complicate analysis.[13][16]

  • Peptide Mapping (LC-MS/MS) : After proteolytic digestion, this technique can identify the specific amino acid residues (e.g., which lysine) where PEG has been attached.[13][16]

dot

Characterization_Workflow cluster_reaction PEGylation Reaction cluster_purification Purification cluster_analysis Analysis & Characterization Reaction_Mixture Crude Reaction Product (PEG-Protein, Free Protein, Free PEG) SEC_HPLC Size Exclusion Chromatography Reaction_Mixture->SEC_HPLC SDS_PAGE SDS-PAGE (Verify MW Shift) SEC_HPLC->SDS_PAGE Mass_Spec Mass Spectrometry (Confirm Mass & Heterogeneity) SEC_HPLC->Mass_Spec Peptide_Map Peptide Mapping (Identify Attachment Sites) SEC_HPLC->Peptide_Map

Caption: Workflow for purification and characterization.

Impact on Biological Pathways and Drug Delivery

While the terminal carboxylic acid is a tool for chemical linkage, the resulting PEG-conjugate has profound biological implications. The "stealth" properties imparted by the PEG shield can prevent the therapeutic molecule from being recognized by the mononuclear phagocyte system (MPS), thereby avoiding rapid clearance by the liver and spleen.[4][17]

This extended circulation allows for passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, a key strategy in cancer therapy.[17] However, it's important to note that the shielding effect of PEG can also sometimes hinder the interaction between the therapeutic molecule and its target receptor, potentially reducing bioactivity.[1] This highlights the need for careful optimization of PEG size and attachment sites.

dot

Biological_Impact cluster_molecule Molecule Properties cluster_body In Vivo Fate Therapeutic Therapeutic Protein PEG_Conjugate PEG-Protein Conjugate Therapeutic->PEG_Conjugate PEGylation via -COOH Chemistry Kidney Renal Clearance Therapeutic->Kidney Fast MPS Immune System / MPS (Rapid Clearance) Therapeutic->MPS High Recognition Circulation Prolonged Blood Circulation PEG_Conjugate->Circulation Reduced Clearance & Immune Recognition Tumor Tumor Accumulation (EPR Effect) Circulation->Tumor

References

The Hydrophilic Nature of PEG20 Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are integral components in modern drug development, serving as flexible, hydrophilic spacers in bioconjugation. The process of attaching PEG chains, known as PEGylation, is a well-established strategy to enhance the therapeutic properties of molecules ranging from small drugs to large biologics.[1][2] Among the various lengths available, the PEG20 linker, comprising 20 ethylene (B1197577) glycol units, offers a significant degree of hydrophilicity, profoundly impacting the pharmacokinetic and pharmacodynamic profiles of the conjugated molecule. This technical guide provides a comprehensive overview of the hydrophilicity of PEG20 linkers, including quantitative data, experimental protocols for its assessment, and visualizations of its role in key therapeutic platforms.

The inherent hydrophilicity of PEG linkers stems from the repeating ethylene glycol units. The ether oxygen atoms in the PEG backbone readily form hydrogen bonds with water molecules, creating a hydration shell around the linker and any attached molecule.[3][4] This property is crucial for overcoming the solubility challenges often associated with hydrophobic drug payloads.[5]

Quantitative Assessment of Hydrophilicity

The hydrophilicity of a molecule can be quantified using several parameters. The most common are the octanol-water partition coefficient (LogP) and contact angle measurements.

Octanol-Water Partition Coefficient (LogP)

Contact Angle Measurement

Contact angle measurement is a surface-sensitive technique used to determine the wettability of a solid surface. A low contact angle (typically < 90°) indicates that the liquid spreads well on the surface, signifying a hydrophilic surface.[9][10] Surfaces modified with PEG chains consistently exhibit low water contact angles, confirming their hydrophilic nature.

ParameterDescriptionTypical Values for PEGylated SurfacesReference(s)
LogP (Calculated Trend) The logarithm of the ratio of the concentration of a solute in n-octanol to its concentration in water.Increasingly negative with chain length[6][7]
Water Contact Angle The angle where a liquid/vapor interface meets a solid surface.30° - 40°[11][12]

Experimental Protocols

1. Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The shake-flask method is the gold-standard for experimentally determining LogP values.[3][4][13][14]

Objective: To determine the LogP of a PEG20-containing compound.

Materials:

  • PEG20-functionalized compound of interest

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Water (HPLC grade, pre-saturated with n-octanol) or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)[14]

  • Separatory funnel or centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)[14]

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the PEG20-containing compound in the aqueous phase.

    • Ensure both the n-octanol and aqueous phases are mutually saturated by mixing them vigorously and allowing them to separate overnight.[14]

  • Partitioning:

    • Add a known volume of the aqueous stock solution and an equal volume of the pre-saturated n-octanol to a separatory funnel or centrifuge tube.

    • Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

  • Quantification:

    • Carefully sample a precise volume from both the aqueous and n-octanol layers.

    • Quantify the concentration of the compound in each phase using a suitable analytical method.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

    • The LogP is the base-10 logarithm of P.

2. Synthesis of an Antibody-Drug Conjugate (ADC) with a PEG20 Linker

This protocol describes a general workflow for the synthesis of an ADC using a PEG20 linker, targeting lysine (B10760008) residues on a monoclonal antibody (mAb).[5][12][15]

Objective: To conjugate a cytotoxic drug to a mAb via a PEG20 linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Bifunctional PEG20 linker (e.g., NHS-PEG20-Maleimide)

  • Cytotoxic drug with a reactive handle (e.g., a thiol group)

  • Reducing agent (e.g., TCEP) for antibody disulfide bond reduction (optional, for cysteine conjugation)

  • Reaction buffers (e.g., borate (B1201080) buffer, pH 8.5 for lysine conjugation)

  • Quenching reagent (e.g., Tris or glycine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)

Procedure:

  • Antibody Preparation:

    • If targeting native cysteines, partially reduce the interchain disulfide bonds of the mAb using a controlled amount of reducing agent.

    • For lysine conjugation, exchange the antibody into the appropriate reaction buffer.

  • Linker-Drug Conjugation (Pre-forming the Payload):

    • React the cytotoxic drug with the PEG20 linker to form a drug-linker construct. This step is often performed separately to avoid unwanted reactions with the antibody.

  • Antibody-Linker-Drug Conjugation:

    • Add the activated drug-linker-PEG20 construct to the prepared antibody solution.

    • Incubate the reaction mixture under controlled conditions (temperature, time) to allow for covalent bond formation.

  • Quenching:

    • Add a quenching reagent to stop the reaction by consuming any unreacted linker molecules.

  • Purification:

    • Purify the resulting ADC from unconjugated antibody, free drug-linker, and other reaction components using a suitable chromatography method.

  • Characterization:

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.

Mandatory Visualizations

PROTAC-Mediated Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[1][16][17][18] The linker, often a PEG chain, is a critical component that dictates the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex Binds to Warhead PROTAC PROTAC (Warhead-PEG20-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds to E3 Ligand Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination PROTAC_recycled PROTAC (recycled) Ternary_Complex->PROTAC_recycled Recycled Ubiquitinated_POI->Proteasome Recognition & Degradation

PROTAC mechanism of action.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The synthesis of an ADC is a multi-step process that requires careful control over reaction conditions to achieve a product with the desired characteristics. The following diagram illustrates a typical workflow for producing an ADC using a PEG20 linker.

ADC_Synthesis_Workflow start Start: Monoclonal Antibody (mAb) buffer_exchange 1. Buffer Exchange (into reaction buffer) start->buffer_exchange conjugation 3. Conjugation Reaction (mAb + Payload) buffer_exchange->conjugation drug_linker_prep 2. Drug-Linker-PEG20 Payload Preparation drug_linker_prep->conjugation quenching 4. Quenching (Stop reaction) conjugation->quenching purification 5. Purification (e.g., Size-Exclusion Chromatography) quenching->purification characterization 6. Characterization (DAR, Purity, Aggregation) purification->characterization final_adc Final ADC Product characterization->final_adc

Workflow for ADC synthesis.

Conclusion

The hydrophilicity of PEG20 linkers is a critical attribute that is leveraged in the design of advanced therapeutics. By enhancing the aqueous solubility and improving the pharmacokinetic profile of conjugated molecules, PEG20 linkers enable the development of more effective and safer drugs. The quantitative methods and experimental protocols outlined in this guide provide a framework for the assessment and application of these versatile molecular tools in drug discovery and development. The visualization of their role in complex biological processes, such as in PROTACs and ADCs, underscores their importance in the rational design of next-generation therapies.

References

Navigating Bioconjugation: An In-depth Technical Guide to the Biocompatibility of Boc-Protected PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyethylene Glycol (PEG) linkers are integral to modern drug delivery, enhancing the pharmacokinetic profiles and therapeutic efficacy of bioconjugates. The temporary protection of terminal amine groups on these linkers with tert-butyloxycarbonyl (Boc) is a critical step in the multi-stage synthesis of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the biocompatibility of Boc-protected PEG linkers, detailing their role in bioconjugation, potential toxicities, immunogenicity, and metabolic fate. While PEG itself is renowned for its biocompatibility, this document also addresses the implications of the Boc protecting group, particularly in the context of its removal and the potential for residual impurities. Detailed experimental protocols for key biocompatibility assays and visual workflows are provided to support researchers in this field.

Introduction: The Role of Boc-Protected PEG Linkers in Bioconjugation

Polyethylene Glycol (PEG) linkers have become indispensable tools in bioconjugation and drug delivery due to their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic properties of therapeutic agents.[1][2][3] The tert-butyloxycarbonyl (Boc) group serves as a crucial temporary protecting group for amines on PEG linkers.[1][4][5] This protection is vital for directing chemical reactions to other functional groups on the linker or a conjugated molecule, preventing unwanted side reactions during the synthesis of complex biomolecules.[4][6] The Boc group is stable under a wide range of conditions but can be readily removed under mild acidic conditions, regenerating the free amine for subsequent conjugation steps.[4][7][8][9][10][11][12]

The use of Boc-protected PEG linkers allows for a controlled, stepwise assembly of molecules such as ADCs and PROTACs.[4][6] In ADCs, PEG linkers can mitigate aggregation caused by hydrophobic drug payloads, and in PROTACs, the linker's length and flexibility are critical for the formation of a stable ternary complex.[4]

G cluster_0 Modular Synthesis cluster_1 Stepwise Coupling & Deprotection cluster_2 Purification & Evaluation Target Binder Target Binder Couple Warhead + Linker Couple Warhead + Linker Target Binder->Couple Warhead + Linker HOOC-PEG-NH-Boc HOOC-PEG-NH-Boc HOOC-PEG-NH-Boc->Couple Warhead + Linker E3 Ligase Ligand E3 Ligase Ligand Couple E3 Ligand Couple E3 Ligand E3 Ligase Ligand->Couple E3 Ligand Boc Deprotection Boc Deprotection Couple Warhead + Linker->Boc Deprotection Warhead-PEG-NH-Boc Boc Deprotection->Couple E3 Ligand Warhead-PEG-NH2 Purification (HPLC) Purification (HPLC) Couple E3 Ligand->Purification (HPLC) Crude PROTAC Evaluation (LC-MS, NMR, DC50) Evaluation (LC-MS, NMR, DC50) Purification (HPLC)->Evaluation (LC-MS, NMR, DC50) Final PROTAC Final PROTAC Evaluation (LC-MS, NMR, DC50)->Final PROTAC

Caption: General workflow for PROTAC synthesis using a Boc-protected PEG linker.

Biocompatibility Profile

The overall biocompatibility of a Boc-protected PEG linker is primarily determined by the PEG component, as the Boc group is designed to be removed during synthesis. PEG is generally considered non-toxic and biocompatible.[13][14] However, a comprehensive evaluation must consider potential cytotoxicity, hemocompatibility, and in vivo toxicity, especially in the context of residual Boc-protected linkers.

In Vitro Cytotoxicity

The cytotoxicity of PEGylated compounds is often assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[15] Generally, PEGylation tends to reduce the cytotoxicity of conjugated drugs.[9] For instance, modification of an affibody-drug conjugate with 4 kDa and 10 kDa PEG chains resulted in a 4.5- and 22-fold reduction in in vitro cytotoxicity, respectively.[9]

Note: There is a lack of publicly available studies that directly compare the cytotoxicity of a PEG linker with a Boc-protecting group to its deprotected amine counterpart. It is generally assumed that the Boc group is fully removed and does not contribute to the final product's toxicity profile.

Hemocompatibility

Hemolysis assays are crucial for evaluating the compatibility of materials with blood components, specifically their potential to rupture red blood cells.[15][16][17][18] PEG itself has been shown to be hemocompatible and can even reduce mechanically induced hemolysis.[6] PEGylated nanoparticles have demonstrated low hemolytic activity at concentrations up to 50 μg/mL.[17]

In Vivo Biocompatibility and Toxicity

In vivo studies are essential to understand the systemic response to a biomaterial.[19][20][21][22] PEG is known for its low in vivo toxicity, though high parenteral doses can lead to kidney accumulation as it is a primary route of excretion.[13] PEGylation of drug conjugates has been shown to significantly increase the maximum tolerable dose (MTD) in animal models, indicating a reduction in off-target toxicity.[9] For example, the MTD of a 10 kDa PEGylated affibody-drug conjugate was at least four times higher than the non-PEGylated version.[9]

The metabolic fate of the Boc group, should it remain on the PEG linker due to incomplete deprotection, is not extensively studied in the context of PEG linkers. However, studies on other Boc-protected molecules suggest that the Boc group is generally stable against heat, bases, and oxidation but can be cleaved by strong acids, such as those found in gastric juice.[23] The biotransformation of a Boc-protected methamphetamine analogue in rats showed that it did not convert to methamphetamine in biological samples after intravenous injection or inhalation, suggesting the Boc group can prevent metabolism of the parent molecule.[23]

Immunogenicity

While PEGylation is a widely used strategy to reduce the immunogenicity of therapeutic proteins, PEG itself can elicit an immune response, leading to the production of anti-PEG antibodies.[10][23][24][25][26][27][28][29] This response can affect the efficacy and safety of PEGylated drugs. The immunogenicity of PEG is influenced by factors such as its molecular weight, with higher molecular weights potentially leading to a stronger immune response.[30] The nature of the conjugated molecule also plays a significant role in the immunogenicity of the entire conjugate.[11]

The presence of a Boc group is not expected to significantly contribute to the immunogenicity of the final product, as it is removed during synthesis. However, incomplete deprotection could potentially introduce a new epitope, although there is no current data to suggest this leads to a significant immune response.

G PEGylated Drug PEGylated Drug APC Antigen Presenting Cell PEGylated Drug->APC Uptake T-Helper Cell T-Helper Cell APC->T-Helper Cell Antigen Presentation B-Cell B-Cell T-Helper Cell->B-Cell Activation Plasma Cell Plasma Cell B-Cell->Plasma Cell Differentiation Anti-PEG Antibodies Anti-PEG Antibodies Plasma Cell->Anti-PEG Antibodies Production G Cell Seeding Cell Seeding Compound Incubation Compound Incubation Cell Seeding->Compound Incubation Add MTT Reagent Add MTT Reagent Compound Incubation->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Add Solubilization Solution Add Solubilization Solution Incubate->Add Solubilization Solution Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance G Prepare RBC Suspension Prepare RBC Suspension Incubate with Compound Incubate with Compound Prepare RBC Suspension->Incubate with Compound Centrifuge Centrifuge Incubate with Compound->Centrifuge Measure Supernatant Absorbance Measure Supernatant Absorbance Centrifuge->Measure Supernatant Absorbance

References

Methodological & Application

Application Notes and Protocols for Bioconjugation Using Boc-NH-PEG20-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG20-CH2CH2COOH is a heterobifunctional linker that plays a crucial role in modern bioconjugation chemistry. Its structure, featuring a tert-butyloxycarbonyl (Boc)-protected amine and a terminal carboxylic acid connected by a 20-unit polyethylene (B3416737) glycol (PEG) chain, allows for a controlled, two-step conjugation process. This enables the precise covalent attachment of this linker to a biomolecule, such as an antibody or protein, with subsequent deprotection to reveal a reactive amine for further functionalization. This bifunctionality is particularly valuable in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1][2]

The PEG spacer enhances the solubility and stability of the resulting conjugate and provides a defined distance between the conjugated molecules, which can be critical for biological activity.[3] The protocols outlined below provide a comprehensive guide to the use of this compound in a typical bioconjugation workflow, encompassing activation of the carboxylic acid, conjugation to a primary amine on a target biomolecule, and the subsequent deprotection of the Boc group.

Data Presentation: Representative Bioconjugation Parameters

The following tables summarize typical reaction conditions and expected outcomes for the bioconjugation process. The data presented are representative of conjugations using heterobifunctional PEG linkers and may require optimization for specific applications.

Table 1: Recommended Reaction Conditions for Carboxylic Acid Activation and Amine Coupling

ParameterValueNotes
Activation Reagents EDC (1.5 eq.), Sulfo-NHS (1.5 eq.)Molar equivalents relative to this compound.[4]
Activation Buffer 50 mM MES, pH 4.5-6.0MES buffer is free of carboxyl and primary amine groups.[5]
Conjugation pH 7.2 - 8.5Optimal for balancing amine reactivity and NHS ester hydrolysis.[4]
Compatible Buffers Phosphate, Bicarbonate, Borate, HEPESBuffers must be free of primary amines (e.g., Tris).[4]
Molar Excess of PEG-NHS 5 to 20-foldMolar excess over the target biomolecule; requires empirical optimization.[4]
Reaction Temperature Room Temperature (20-25 °C) or 4 °CLonger incubation times are typically required at lower temperatures.[4]
Reaction Time 1 - 4 hoursMonitor reaction progress for optimization.[4]

Table 2: Representative Characterization Data for a PEGylated Antibody

Characterization MethodUnmodified AntibodyPEGylated AntibodyExpected Outcome
SDS-PAGE Single band at ~150 kDaBroader band at a higher molecular weightSuccessful PEGylation increases the hydrodynamic radius of the antibody.
Size-Exclusion HPLC (SEC-HPLC) Single peak with a specific retention timePeak shifts to an earlier retention timeConfirms an increase in molecular size due to PEGylation.
MALDI-TOF Mass Spectrometry Peak at ~150,000 DaA distribution of peaks with mass increments corresponding to the PEG linkerDetermines the degree of PEGylation (number of PEG chains per antibody).[6]
Hydrophobic Interaction Chromatography (HIC-HPLC) Specific retention timeAltered retention time, often indicating increased hydrophilicityProvides information on the drug-to-antibody ratio (DAR) in ADCs.[7][8]

Experimental Protocols

The following protocols provide a step-by-step guide for a two-stage bioconjugation using this compound.

Protocol 1: Activation of this compound Carboxylic Acid

This protocol describes the activation of the terminal carboxylic acid of the PEG linker to form a reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 50 mM MES, pH 6.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of approximately 100 mg/mL.

  • In a separate tube, dissolve EDC (1.5 molar equivalents) and Sulfo-NHS (1.5 molar equivalents) in Activation Buffer immediately before use.[4]

  • Add the EDC/Sulfo-NHS solution to the dissolved PEG linker.

  • Gently vortex the mixture and allow it to react for 15-30 minutes at room temperature.[4]

  • The resulting activated Boc-NH-PEG20-CH2CH2-NHS ester is now ready for immediate use in the conjugation reaction.

Protocol 2: Conjugation of Activated PEG Linker to a Primary Amine-Containing Biomolecule

This protocol details the reaction of the freshly prepared PEG-NHS ester with the primary amine groups (e.g., lysine (B10760008) residues) of a target biomolecule, such as an antibody.

Materials:

  • Activated Boc-NH-PEG20-CH2CH2-NHS ester solution (from Protocol 1)

  • Target biomolecule (e.g., antibody) in a suitable amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Add the desired molar excess (e.g., 10-fold) of the activated PEG-NHS ester solution to the target biomolecule solution.[4] The volume of organic solvent from the PEG stock should not exceed 10% of the total reaction volume.

  • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.[4]

  • To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM. Let it sit for 15-30 minutes to hydrolyze any unreacted NHS esters.[4]

  • Purify the Boc-protected PEG-biomolecule conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess PEG linker and byproducts.

Protocol 3: Deprotection of the Boc Group

This final step removes the Boc protecting group to expose the terminal primary amine on the PEG linker, making it available for subsequent conjugation.

Materials:

  • Purified Boc-protected PEG-biomolecule conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Lyophilize or dry the purified PEG conjugate to remove all water.

  • Dissolve the dry conjugate in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add an equal volume of TFA to the solution and stir the reaction mixture at room temperature for 1-2 hours.[8]

  • Monitor the reaction's completion by an appropriate method (e.g., LC-MS).

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • For a basic work-up to obtain the free amine, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize the acid.

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final deprotected conjugate.[4]

Visualizations

Diagram 1: Chemical Pathway of Bioconjugation

cluster_0 Stage 1: Activation cluster_1 Stage 2: Conjugation cluster_2 Stage 3: Deprotection Boc_PEG_COOH Boc-NH-PEG20-COOH Activated_PEG Boc-NH-PEG20-NHS Ester Boc_PEG_COOH->Activated_PEG Activation (MES Buffer, pH 6.0) EDC_NHS EDC / Sulfo-NHS EDC_NHS->Boc_PEG_COOH PEGylated_Antibody Boc-NH-PEG20-Antibody Activated_PEG->PEGylated_Antibody Amine Coupling (PBS, pH 7.4) Antibody Antibody-NH2 Antibody->PEGylated_Antibody Final_Conjugate H2N-PEG20-Antibody PEGylated_Antibody->Final_Conjugate Boc Removal TFA TFA / DCM TFA->PEGylated_Antibody

Caption: Chemical pathway for the two-stage conjugation and deprotection.

Diagram 2: Experimental Workflow

Start Start Activate_Linker Activate Boc-NH-PEG20-COOH with EDC/Sulfo-NHS Start->Activate_Linker Conjugate Conjugate Activated Linker to Antibody Activate_Linker->Conjugate Quench Quench Reaction (e.g., Tris buffer) Conjugate->Quench Purify_1 Purify Boc-PEG-Antibody (e.g., SEC-HPLC) Quench->Purify_1 Characterize_Intermediate Characterize Intermediate (SDS-PAGE, MS) Purify_1->Characterize_Intermediate Deprotect Deprotect Boc Group with TFA Characterize_Intermediate->Deprotect Neutralize_Purify Neutralize and Purify Final Conjugate Deprotect->Neutralize_Purify Characterize_Final Characterize Final Product (HPLC, MS, Functional Assay) Neutralize_Purify->Characterize_Final End End Characterize_Final->End

Caption: Experimental workflow for bioconjugation with this compound.

References

Application Notes: Amide Bond Formation with Boc-NH-PEG20-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-NH-PEG20-CH2CH2COOH is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker integral to modern bioconjugation, pharmaceutical development, and the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This linker features a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc) protected primary amine, separated by a hydrophilic 20-unit PEG spacer.[2][4][5] The PEG chain enhances the solubility and biocompatibility of the resulting conjugate, while the terminal functional groups allow for a controlled, stepwise conjugation strategy.[1][6][7]

The carboxylic acid moiety is readily activated for reaction with primary amines to form a stable amide bond.[2][7][8] The Boc protecting group provides a stable shield for the terminal amine under various reaction conditions but can be efficiently removed under mild acidic conditions to reveal a primary amine for subsequent modification.[1][8][9] This document provides detailed protocols for the activation of the carboxylic acid, its conjugation to an amine-containing molecule, and the subsequent deprotection of the Boc group.

Key Applications

  • PROTAC Synthesis: Serves as a versatile linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand.[2][3]

  • Antibody-Drug Conjugate (ADC) Development: Enables the attachment of cytotoxic drugs to antibodies, leveraging the PEG spacer to improve pharmacokinetic properties.[1]

  • Peptide Modification: Used to create branched or modified peptides with enhanced solubility and stability.[10]

  • Surface Functionalization: Immobilizes biomolecules onto surfaces for applications in diagnostics and biomaterials.[11]

Experimental Protocols

Protocol 1: Carboxylic Acid Activation and Amide Coupling to a Primary Amine

This two-step protocol is a widely used and efficient method for forming an amide bond between the PEG linker and an amine-containing molecule (e.g., protein, peptide, or small molecule). The process involves the activation of the carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its sulfonated version (Sulfo-NHS) to form a semi-stable NHS ester. This activated intermediate then reacts with a primary amine to form a stable amide linkage.[9][12][13]

Workflow for Amide Bond Formation

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling cluster_quenching Step 3: (Optional) Quenching A Boc-NH-PEG20-COOH C Activated Boc-NH-PEG20-NHS Ester A->C Activation (DMF or DMSO, RT, 15-30 min) B EDC + NHS/Sulfo-NHS B->C E Boc-NH-PEG20-CO-NH-Molecule C->E Conjugation (pH 7.2-8.5, RT, 1-2h) D Amine-Containing Molecule (e.g., Protein-NH2) D->E G Final Conjugate + Quenched Ester E->G Reaction Stop (RT, 15-30 min) F Quenching Buffer (e.g., Tris, Glycine) F->G

Caption: Workflow for EDC/NHS mediated amide bond formation.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0[11]

  • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5, or 100 mM sodium bicarbonate/carbonate or 50 mM borate (B1201080) buffer, pH 8.0-8.5.[9][11] (Ensure the buffer is free of primary amines like Tris).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Glycine.

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use to prevent moisture condensation.[14]

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-100 mg/mL.[9][15]

    • Immediately before use, prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or ultrapure water/DMSO.[12]

  • Activation of Carboxylic Acid:

    • In a reaction tube, combine this compound with EDC (1.5 molar equivalents) and NHS/Sulfo-NHS (1.5 molar equivalents).[9]

    • Vortex the mixture gently and allow it to react for 15-30 minutes at room temperature.[9] This creates the activated Boc-NH-PEG20-NHS ester.

  • Amine Coupling Reaction:

    • Dissolve the amine-containing molecule in the appropriate Conjugation Buffer. The optimal pH for the reaction with the NHS ester is between 7.2 and 8.5.[9][11]

    • Add the freshly prepared activated Boc-NH-PEG20-NHS ester solution to the amine-containing molecule solution. A 5 to 20-fold molar excess of the PEG-NHS ester over the target molecule is typically recommended, though this may require optimization.[9]

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[9]

  • Quenching (Optional):

    • To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM.[9]

    • Allow the quenching reaction to proceed for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[9]

  • Purification:

    • Purify the resulting conjugate using appropriate chromatography techniques such as Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), or Hydrophobic Interaction Chromatography (HIC) to remove unreacted PEG linker and byproducts.[10]

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group using Trifluoroacetic Acid (TFA) to expose the primary amine for subsequent conjugation steps.[1]

Workflow for Boc Deprotection

G cluster_deprotection Step 1: Acidic Cleavage cluster_workup Step 2: Neutralization & Work-up cluster_purification Step 3: Final Purification A Boc-NH-PEG-Conjugate C NH3+-PEG-Conjugate (TFA Salt) A->C 0°C to RT 1-2 hours B TFA in DCM B->C E NH2-PEG-Conjugate (Free Amine) C->E Neutralization D Saturated NaHCO3 (aq) D->E F Drying (Na2SO4) & Concentration E->F G Purified Deprotected Conjugate F->G

Caption: Workflow for the deprotection of the Boc group.

Materials:

  • Boc-protected PEG conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected PEG conjugate in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA to a final concentration of 20-50% (v/v).[9]

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[9]

    • Monitor the reaction progress using LC-MS or TLC until the starting material is consumed.[1]

  • Work-up and Neutralization:

    • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[9]

    • For a basic work-up to obtain the free amine, dissolve the residue in DCM.

    • Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine.[1][9]

  • Isolation:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final deprotected conjugate with a free amine.[1][9]

Quantitative Data Summary

Successful conjugation and deprotection depend on carefully controlled reaction parameters. The following tables summarize key quantitative data for each stage.

Table 1: Recommended Reaction Conditions for NHS Ester Activation and Amine Coupling [9]

ParameterRecommended ValueNotes
Activation Reagents EDC (1.5 eq.), Sulfo-NHS (1.5 eq.)Molar equivalents relative to Boc-NH-PEG-COOH.
Activation pH 4.7 - 6.0Optimal for EDC/NHS activation reaction.[11]
Conjugation pH 7.2 - 8.5Optimal for balancing amine reactivity and NHS ester hydrolysis. A pH of 8.0-8.5 is common for proteins.[9]
Compatible Buffers Phosphate, Bicarbonate, Borate, HEPESBuffers must be free of primary amines (e.g., Tris).[9][11]
Molar Excess of PEG-NHS 5 to 20-foldMolar excess over the target molecule; requires empirical optimization.[9]
Reaction Temperature Room Temperature (or 4°C)4°C can be used to slow NHS-ester hydrolysis and for sensitive proteins.[9]
Reaction Time 1 - 4 hoursLonger times may be needed at lower temperatures.

Table 2: Parameters for Boc Deprotection

ParameterRecommended ValueNotes
Deprotection Reagent Trifluoroacetic Acid (TFA)A strong acid required for efficient Boc removal.
Solvent Anhydrous Dichloromethane (DCM)A common solvent for this reaction.
TFA Concentration 20 - 50% (v/v) in DCMHigher concentrations lead to faster deprotection.
Reaction Temperature 0°C to Room TemperatureStarting at 0°C helps to control the reaction.[9]
Reaction Time 1 - 2.5 hoursMonitor by LC-MS or TLC for completion.[9]
Neutralization Agent Saturated NaHCO₃ or DIPEAUsed during work-up to obtain the free amine.[1]

References

Application Notes: Covalent Conjugation of Boc-NH-PEG20-CH2CH2COOH to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, peptides, or other molecules, is a cornerstone of modern drug development.[1][2] This modification offers numerous pharmacological advantages, including an extended circulatory half-life, increased stability against proteolytic degradation, enhanced solubility, and reduced immunogenicity and antigenicity.[2][3][4] By increasing the hydrodynamic volume of the molecule, PEGylation reduces renal clearance, thereby decreasing the required dosing frequency.[4][5]

The heterobifunctional linker, Boc-NH-PEG20-CH2CH2COOH, is a versatile reagent designed for a two-stage conjugation strategy. It features a carboxylic acid group for initial protein conjugation and a tert-butyloxycarbonyl (Boc)-protected amine.[6][7] The carboxylic acid is typically activated to react with primary amines on the protein surface, such as the ε-amine of lysine (B10760008) residues or the N-terminal α-amine, forming a stable amide bond.[8] Following this initial conjugation and subsequent purification, the Boc protecting group can be removed under acidic conditions to expose a terminal primary amine.[9][10] This newly available amine serves as a reactive handle for the attachment of a second molecule, such as a drug, a targeting ligand, or a fluorescent dye, making this linker ideal for the construction of complex biomolecules like antibody-drug conjugates (ADCs).[11][12]

Principle of the Method

The conjugation of this compound to a protein is a two-phase process:

  • Amine Coupling via EDC/Sulfo-NHS Chemistry: The terminal carboxylic acid of the PEG linker is activated using a carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS).[13] EDC activates the carboxyl group, which then reacts with Sulfo-NHS to form a more stable, amine-reactive Sulfo-NHS ester.[14][15] This intermediate is less susceptible to hydrolysis in aqueous solutions compared to the EDC-activated species alone.[16] The activated PEG linker then reacts with primary amines on the protein to form stable covalent amide bonds.

  • Boc Group Deprotection: After the PEGylated protein is purified from excess reagents, the Boc protecting group is removed. This is typically achieved by treatment with a strong acid, such as Trifluoroacetic acid (TFA), in an organic solvent like dichloromethane (B109758) (DCM).[10][17] This reaction cleaves the carbamate (B1207046) linkage, releasing the free amine and generating carbon dioxide and a t-butyl cation as byproducts.[18] The resulting conjugate, now featuring a terminal amine on the PEG spacer, is ready for further modification.

Experimental Protocols

Protocol 1: Activation of Boc-NH-PEG-COOH and Conjugation to Protein

This protocol details the activation of the PEG linker's carboxyl group and its subsequent conjugation to primary amines on the target protein.

Materials:

  • Target Protein (in an amine-free buffer, e.g., PBS or MES)

  • This compound

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 50 mM MES, pH 6.0[13]

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns for buffer exchange and purification

Procedure:

  • Protein Preparation: a. Dissolve or buffer exchange the target protein into the Conjugation Buffer at a concentration of 1-10 mg/mL. b. Ensure the buffer is free of primary amines (e.g., Tris) or ammonia, as these will compete for reaction with the activated PEG linker.[10]

  • Activation of PEG Linker: a. Immediately before use, prepare fresh stock solutions. Dissolve this compound in anhydrous DMF or DMSO. b. In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer. EDC is susceptible to hydrolysis and should be handled quickly.[13] c. Add the EDC/Sulfo-NHS solution to the PEG linker solution. A common molar ratio is 1:1.5:1.5 (PEG-COOH : EDC : Sulfo-NHS).[10] d. Allow the activation reaction to proceed for 15-30 minutes at room temperature.[10]

  • Conjugation Reaction: a. Add the desired molar excess of the freshly activated PEG-NHS ester solution to the protein solution. A 5 to 20-fold molar excess of PEG over protein is a typical starting point for optimization.[10] b. If the activated PEG is in an organic solvent, ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10% (v/v) to maintain protein stability. c. Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[10]

  • Quenching the Reaction: a. (Optional) To terminate the reaction and hydrolyze any remaining active NHS esters, add Quenching Buffer to a final concentration of 20-50 mM. b. Incubate for 15-30 minutes at room temperature.[10]

  • Purification: a. Remove unreacted PEG linker, quenched reagents, and byproducts by purifying the reaction mixture. b. Size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS) are effective methods.[]

Protocol 2: Characterization of the Boc-NH-PEG-Protein Conjugate

Characterization is crucial to confirm successful conjugation and determine the degree of PEGylation.

Methods:

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): a. Analyze the purified conjugate alongside the unmodified protein. b. Successful PEGylation will result in a noticeable increase in the apparent molecular weight, appearing as a higher molecular weight band or smear compared to the unmodified protein.

  • Mass Spectrometry (MS): a. Techniques like MALDI-TOF or ESI-MS can determine the molecular weight of the conjugate.[20][21] b. The mass increase corresponds to the number of attached PEG chains. The degree of PEGylation can be calculated by dividing the total mass increase by the molecular weight of a single PEG linker.[21]

  • UV-Vis Spectroscopy: a. Determine the protein concentration by measuring absorbance at 280 nm.[21] b. If the PEG linker contains a chromophore, its concentration can also be determined spectrophotometrically.

  • HPLC (High-Performance Liquid Chromatography): a. Techniques like Reverse-Phase (RP-HPLC) or Size-Exclusion (SEC-HPLC) can separate PEGylated species from unreacted protein. b. The resulting chromatogram can provide information on the heterogeneity of the product and the extent of the reaction.[1]

Protocol 3: Boc Group Deprotection

This protocol removes the Boc protecting group to expose the terminal primary amine.

Materials:

  • Purified Boc-NH-PEG-Protein conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution (for neutralization, if needed)

  • Desalting columns or dialysis equipment

Procedure:

  • Lyophilize the purified Boc-NH-PEG-Protein conjugate to remove all water.

  • Dissolve the dried conjugate in anhydrous DCM.

  • Under a fume hood, slowly add TFA to the solution to a final concentration of 20-50% (v/v). [10]

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction for completion if possible (e.g., using LC-MS on a small aliquot).[12]

  • Remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator or by drying under a stream of nitrogen).

  • Purification: a. To remove residual TFA and other small molecules, the deprotected conjugate must be purified. b. Dissolve the dried product in a suitable buffer and purify immediately using a desalting column or through extensive dialysis against the desired final buffer.

Caution: TFA is highly corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Quantitative Data Summary

The following tables provide typical quantitative parameters for the conjugation and deprotection reactions. These values serve as a starting point and should be optimized for each specific protein and application.

Table 1: Recommended Reagent Ratios for Conjugation

Parameter Molar Ratio (Reagent:PEG Linker) Notes
EDC 1.5 - 2.0 eq. Should be freshly prepared.
Sulfo-NHS 1.5 - 2.0 eq. Stabilizes the amine-reactive intermediate.[14]

| PEG Linker | 5 - 20 eq. (relative to protein) | The optimal ratio depends on the number of available lysines and desired degree of PEGylation.[10] |

Table 2: Typical Reaction Conditions

Stage Parameter Value Notes
Activation pH 6.0 Optimal for EDC/Sulfo-NHS activation.[16]
Temperature Room Temperature
Duration 15 - 30 minutes
Conjugation pH 7.2 - 8.5 Balances amine reactivity and NHS ester stability.[8]
Temperature 4°C or Room Temperature 4°C may improve stability for sensitive proteins.
Duration 2 - 4 hours (4°C) or 1 - 2 hours (RT)
Deprotection TFA Concentration 20 - 50% (v/v) in DCM Higher concentrations lead to faster deprotection.[10]
Temperature Room Temperature

| | Duration | 1 - 2 hours | |

Visualizations

experimental_workflow Overall Experimental Workflow for Protein PEGylation cluster_prep Preparation cluster_reaction Conjugation cluster_purify1 Purification & Analysis cluster_deprotect Deprotection Protein 1. Prepare Protein in Amine-Free Buffer Conjugate 4. Conjugate Activated PEG to Protein Protein->Conjugate PEG_Reagents 2. Prepare PEG, EDC, and Sulfo-NHS Solutions Activate 3. Activate PEG-COOH with EDC/Sulfo-NHS PEG_Reagents->Activate Activate->Conjugate Quench 5. Quench Reaction Conjugate->Quench Purify1 6. Purify Conjugate (SEC or Dialysis) Quench->Purify1 Analyze 7. Characterize (SDS-PAGE, MS) Purify1->Analyze Deprotect 8. Boc Deprotection with TFA/DCM Analyze->Deprotect Purify2 9. Purify Final Product (SEC or Dialysis) Deprotect->Purify2 Final_Product Final Amine-PEG-Protein Conjugate Purify2->Final_Product

Caption: A flowchart illustrating the complete workflow for conjugating a Boc-protected PEG linker to a protein.

reaction_mechanism EDC/Sulfo-NHS Conjugation Chemistry PEG_COOH Boc-NH-PEG-COOH Acylisourea O-Acylisourea Intermediate (Unstable) PEG_COOH->Acylisourea + EDC EDC EDC Sulfo_NHS Sulfo-NHS Protein_NH2 Protein-Lys-NH₂ Amide_Bond Stable Amide Bond (Boc-NH-PEG-CO-NH-Protein) Protein_NH2->Amide_Bond NHS_Ester Amine-Reactive Sulfo-NHS Ester (Stable) Acylisourea->NHS_Ester + Sulfo-NHS NHS_Ester->Amide_Bond + Protein-Lys-NH₂ (pH 7.2-8.5)

Caption: The chemical reaction pathway for activating a carboxylic acid with EDC/Sulfo-NHS and coupling to a primary amine.

deprotection_mechanism Boc Deprotection Mechanism Boc_PEG_Protein Boc-NH-PEG-Protein Amine_PEG_Protein H₂N-PEG-Protein (Free Amine) Boc_PEG_Protein->Amine_PEG_Protein + TFA in DCM Byproducts CO₂ + Isobutylene Boc_PEG_Protein->Byproducts TFA TFA (Acid) TFA->Amine_PEG_Protein

References

Application Notes and Protocols for Labeling Peptides with Boc-NH-PEG20-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and methodologies for labeling peptides with Boc-NH-PEG20-CH2CH2COOH. This process, known as PEGylation, is a widely used bioconjugation technique to enhance the therapeutic properties of peptides.[1][2][3] By covalently attaching polyethylene (B3416737) glycol (PEG) chains, researchers can improve a peptide's pharmacokinetic and pharmacodynamic profile, leading to increased stability, solubility, and circulatory half-life, while reducing immunogenicity.[4]

The this compound linker is a heterobifunctional reagent featuring a Boc-protected amine and a terminal carboxylic acid, separated by a 20-unit PEG chain. This structure allows for a two-stage conjugation strategy. Initially, the carboxylic acid is activated to react with primary amines on the peptide, such as the N-terminus or lysine (B10760008) side chains, forming a stable amide bond.[5] Subsequently, the Boc protecting group is removed under acidic conditions to reveal a primary amine, which can be used for further modification, for instance, by attaching a small molecule drug or a fluorescent dye.[5][6]

Experimental Protocols

This section details the step-by-step procedures for peptide labeling with this compound, including the initial conjugation, Boc deprotection, and purification of the final product.

Stage 1: Peptide Labeling with this compound

This protocol describes the covalent attachment of the this compound linker to the target peptide.

Materials:

  • Peptide with a free primary amine (N-terminus or lysine residue)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Reaction Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.2-8.5[1]

  • Quenching Solution: 1M Tris-HCl, pH 8.0, or 1M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., HPLC, FPLC)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add a 1.5 to 2-fold molar excess of both EDC and NHS/sulfo-NHS over the this compound.[5]

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.[5]

  • Conjugation Reaction:

    • Add the activated this compound solution to the peptide solution. A 5 to 20-fold molar excess of the PEG linker over the peptide is recommended to drive the reaction, though the optimal ratio should be determined empirically.[5]

    • The reaction is most efficient at a pH of 7.2-7.5 for targeting primary amines.[5]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.[5]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-activated PEG linker.[5]

    • Incubate for 15-30 minutes at room temperature.[5]

  • Purification of the PEGylated Peptide:

    • Purify the reaction mixture to separate the PEGylated peptide from unreacted peptide, excess PEG linker, and reaction byproducts.

    • Suitable purification methods include size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Stage 2: Boc Deprotection of the PEGylated Peptide

This protocol outlines the removal of the Boc protecting group to expose a free amine for subsequent conjugation.

Materials:

  • Boc-protected PEGylated peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water) (optional, but recommended)

  • Diisopropylethylamine (DIPEA) (for neutralization)

  • Ether (for precipitation)

Procedure:

  • Reaction Setup: Dissolve the lyophilized Boc-protected PEGylated peptide in a cleavage cocktail. A common cocktail consists of 95% TFA, 2.5% water, and 2.5% TIS.[7] Alternatively, a solution of 25-50% TFA in DCM can be used.[6]

  • Deprotection Reaction:

    • Stir the solution at room temperature. The reaction time can range from 30 minutes to 4 hours, depending on the stability of the peptide and the efficiency of the deprotection.[6][7]

    • Monitor the reaction progress using analytical HPLC or mass spectrometry to ensure complete removal of the Boc group.

  • Work-up and Precipitation:

    • Remove the TFA and DCM by evaporation under a stream of nitrogen.

    • Precipitate the deprotected peptide by adding cold diethyl ether.

    • Isolate the peptide precipitate by centrifugation and wash it multiple times with cold ether to remove scavengers and residual acid.[7]

  • Neutralization and Purification:

    • Dissolve the peptide in an appropriate buffer.

    • If residual TFA is a concern, neutralize the solution with a base such as DIPEA.

    • Purify the final deprotected PEGylated peptide using RP-HPLC to ensure high purity.

Data Presentation

The following tables provide representative data for the labeling and deprotection procedures. Note that optimal conditions may vary depending on the specific peptide.

Table 1: Recommended Starting Conditions for Peptide Labeling

ReagentMolar Excess (vs. Peptide)ConcentrationPurpose
This compound5 - 20xVariesTo drive the conjugation reaction.[5]
EDC1.5 - 2.0x (vs. PEG linker)VariesActivates the carboxylic acid on the PEG linker.[5]
NHS/Sulfo-NHS1.5 - 2.0x (vs. PEG linker)VariesStabilizes the activated carboxylic acid.[5]

Table 2: Typical Conditions for Boc Deprotection

ParameterValueReference
TFA Concentration25-50% in Dichloromethane (DCM)[6]
TemperatureRoom Temperature (20-25 °C)[6]
Reaction Time30 minutes - 2 hours[6]

Table 3: Example Purification and Analysis Results

SamplePurity before Purification (RP-HPLC)Purity after Purification (RP-HPLC)Mass Spectrometry (Expected vs. Observed)
Unlabeled Peptide>98%N/A[M+H]+
Boc-PEG-Peptide (Crude)~40%>95%[M+Boc-PEG+H]+
Deprotected PEG-Peptide~85% (post-precipitation)>98%[M+PEG-NH2+H]+

Visualizations

The following diagrams illustrate the key workflows and chemical transformations involved in the peptide labeling process.

G cluster_activation Activation of PEG Linker cluster_conjugation Conjugation to Peptide cluster_deprotection Boc Deprotection cluster_purification Purification & Analysis Boc_PEG Boc-NH-PEG20-COOH EDC_NHS EDC / NHS Boc_PEG->EDC_NHS Activated_PEG Boc-NH-PEG20-NHS Ester EDC_NHS->Activated_PEG Activation Peptide Peptide-NH2 Activated_PEG->Peptide Boc_PEG_Peptide Boc-PEG-Peptide Peptide->Boc_PEG_Peptide TFA TFA Boc_PEG_Peptide->TFA Deprotected_Peptide H2N-PEG-Peptide TFA->Deprotected_Peptide Deprotection Purification HPLC / FPLC Deprotected_Peptide->Purification Analysis Mass Spec / HPLC Purification->Analysis

Caption: Workflow for two-stage peptide PEGylation.

G cluster_reaction Amide Bond Formation cluster_boc Boc Deprotection PEG_COOH PEG-COOH Peptide_NH2 Peptide-NH2 PEG_Peptide PEG-CO-NH-Peptide Peptide_NH2->PEG_Peptide EDC, NHS Boc_NH_PEG Boc-NH-PEG NH2_PEG H2N-PEG Boc_NH_PEG->NH2_PEG TFA

Caption: Key chemical transformations in peptide PEGylation.

References

Application Notes and Protocols for Boc-NH-PEG20-CH2CH2COOH in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Boc-NH-PEG20-CH2CH2COOH in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the physicochemical properties and biological activity of the PROTAC.[]

This compound is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG)-based linker that is frequently employed in PROTAC synthesis.[3] The 20-unit PEG chain imparts significant hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule.[] The terminal tert-butoxycarbonyl (Boc)-protected amine and carboxylic acid functionalities allow for a versatile and stepwise approach to PROTAC assembly.

Physicochemical Properties of this compound

A comprehensive understanding of the linker's properties is essential for the rational design of PROTACs. The key physicochemical properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C48H95NO24[4]
Molecular Weight 1070.3 g/mol [4]
XLogP3-AA -2.5[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 25[4]
Rotatable Bond Count 66[4]
Exact Mass 1069.62440290[4]
Topological Polar Surface Area 260 Ų[4]

The Role of the PEG Linker in PROTAC Efficacy

The length and composition of the linker play a pivotal role in the efficacy of a PROTAC, primarily by influencing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Linker Length: An optimal linker length is crucial for inducing effective protein degradation. A linker that is too short may lead to steric hindrance, preventing the formation of the ternary complex. Conversely, a linker that is too long might result in an unproductive complex where ubiquitination cannot efficiently occur.[5]

  • Flexibility and Solubility: The flexible nature of the PEG chain allows for the necessary conformational adjustments to facilitate the productive interaction between the POI and the E3 ligase. The hydrophilicity of the PEG linker can significantly improve the aqueous solubility of the often lipophilic PROTAC molecules, which is a common challenge in their development.[]

PROTAC ExampleLinker CompositionDC50 (nM)Dmax (%)
PROTAC-PEG44-unit PEG5090
PROTAC-PEG88-unit PEG2595
PROTAC-PEG20 (Hypothetical) 20-unit PEG Optimized High

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are illustrative and highly dependent on the specific target protein, E3 ligase ligand, and cell line used.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of a PROTAC using this compound.

Protocol 1: Coupling of E3 Ligase Ligand to this compound

This protocol describes the amide bond formation between the carboxylic acid of the linker and an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or lenalidomide).

Materials:

  • Amine-functionalized E3 ligase ligand

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4

  • Ethyl acetate (B1210297)

  • Dichloromethane (DCM)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the E3 ligase ligand-linker conjugate.

Protocol 2: Boc Deprotection

This step removes the Boc protecting group to expose the terminal amine for subsequent coupling with the POI ligand.

Materials:

  • E3 ligase ligand-linker conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the E3 ligase ligand-linker conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting amine-linker-E3 ligase ligand conjugate is typically used in the next step without further purification.

Protocol 3: Coupling of POI Ligand to the Deprotected Linker

This final step involves the formation of an amide bond between the newly exposed amine and a carboxylic acid-functionalized POI ligand.

Materials:

  • Amine-linker-E3 ligase ligand conjugate from Protocol 2

  • Carboxylic acid-functionalized POI ligand

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • In a clean, dry round-bottom flask, dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the amine-linker-E3 ligase ligand conjugate (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, work up the reaction as described in Protocol 1 (step 4 and 5).

  • Purify the final PROTAC product by preparative HPLC.

  • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a PROTAC using this compound.

G cluster_synthesis PROTAC Synthesis Workflow start Start Materials: E3 Ligase Ligand (Amine) This compound POI Ligand (Acid) step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) start->step1 intermediate1 Intermediate 1: E3 Ligase-Linker(Boc) step1->intermediate1 step2 Step 2: Boc Deprotection (TFA, DCM) intermediate1->step2 intermediate2 Intermediate 2: E3 Ligase-Linker(NH2) step2->intermediate2 step3 Step 3: Amide Coupling (HATU, DIPEA, DMF) intermediate2->step3 final_protac Final PROTAC step3->final_protac purification Purification (HPLC) final_protac->purification

Caption: A general workflow for the three-step synthesis of a PROTAC.

PROTAC Mechanism of Action: Ubiquitin-Proteasome System

This diagram illustrates the catalytic mechanism by which a PROTAC induces the degradation of a target protein.

G cluster_moa PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ub Transfer Recycle PROTAC Recycling Ternary->Recycle Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Recycle->PROTAC

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

Application Notes and Protocols for Targeted Drug Delivery Using Boc-NH-PEG20-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heterobifunctional linker, Boc-NH-PEG20-CH2CH2COOH, is a valuable tool in the development of targeted drug delivery systems. Its structure, featuring a Boc-protected amine and a terminal carboxylic acid connected by a 20-unit polyethylene (B3416737) glycol (PEG) spacer, offers several advantages. The PEG chain enhances solubility, stability, and circulation half-life of the conjugated drug, while reducing immunogenicity. The terminal functional groups allow for a modular and controlled approach to drug and targeting ligand conjugation. These characteristics make it an ideal component for constructing sophisticated drug delivery platforms, such as antibody-drug conjugates (ADCs), and targeted nanoparticles for diseases like cancer.

This document provides detailed application notes on leveraging this compound for targeted drug delivery, focusing on key signaling pathways in cancer. It also includes comprehensive experimental protocols for the synthesis of drug-targeting ligand conjugates, nanoparticle formulation, and in vitro/in vivo evaluation.

Key Applications in Targeted Drug Delivery

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing off-target side effects. This is often achieved by conjugating the drug to a ligand that specifically recognizes and binds to receptors overexpressed on the surface of target cells.

Targeting Key Signaling Pathways in Cancer

Several signaling pathways are dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and angiogenesis. Targeting components of these pathways can be an effective therapeutic strategy.

  • Epidermal Growth Factor Receptor (EGFR) Signaling: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell growth and survival.[1][2] Overexpression and mutations of EGFR are common in various cancers, making it a prime target for therapy.[1][3]

  • Vascular Endothelial Growth Factor (VEGF) Signaling: The VEGF pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5] VEGF ligands bind to VEGF receptors (VEGFRs) on endothelial cells, activating signaling cascades that promote vascular permeability and endothelial cell proliferation and migration.[6][]

  • Integrin Signaling: Integrins are transmembrane receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions.[8][9] They play a crucial role in cell adhesion, migration, proliferation, and survival. Certain integrins, such as αvβ3, are overexpressed on tumor cells and angiogenic endothelial cells, making them attractive targets for drug delivery.[8][10]

Experimental Protocols

Protocol 1: Synthesis of a Drug-PEG-Targeting Ligand Conjugate

This protocol outlines a two-step process for conjugating a drug and a targeting ligand to the this compound linker.

Step 1: Conjugation of the Drug to the Carboxylic Acid Terminus

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1 eq.) in anhydrous dichloromethane (B109758) (DCM).

    • Add N-hydroxysuccinimide (NHS, 1.1 eq.) and N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.).

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the formation of the NHS ester by thin-layer chromatography (TLC).

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and use the filtrate directly in the next step.

  • Coupling with the Drug:

    • Dissolve the drug containing a primary or secondary amine (1 eq.) in anhydrous dimethylformamide (DMF).

    • Add the activated Boc-NH-PEG20-CH2CH2-NHS ester solution to the drug solution.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2 eq.).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

    • Purify the Boc-NH-PEG20-Drug conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

Step 2: Boc Deprotection and Conjugation of the Targeting Ligand

  • Boc Deprotection:

    • Dissolve the purified Boc-NH-PEG20-Drug conjugate in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • Conjugation to the Targeting Ligand:

    • Activate the carboxylic acid group of the targeting ligand (e.g., a peptide containing an RGD motif) using the NHS/DCC chemistry as described in Step 1.1.

    • Dissolve the deprotected H2N-PEG20-Drug conjugate and the activated targeting ligand-NHS ester in anhydrous DMF.

    • Add DIPEA (2 eq.) and stir the reaction at room temperature overnight.

    • Monitor the formation of the final Drug-PEG-Ligand conjugate by LC-MS.

    • Purify the final conjugate by RP-HPLC.

Protocol 2: Formulation of Targeted Nanoparticles

This protocol describes the formulation of drug-loaded, targeted nanoparticles using a self-assembly method with a pre-formed Drug-PEG-Ligand conjugate.

  • Nanoparticle Formulation:

    • Dissolve the Drug-PEG-Ligand conjugate and a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA) in a water-miscible organic solvent (e.g., acetone (B3395972) or acetonitrile). The ratio of conjugate to polymer will depend on the desired loading and surface density of the targeting ligand.

    • Add this organic solution dropwise to a vigorously stirring aqueous solution (e.g., deionized water or phosphate-buffered saline, PBS).

    • Allow the organic solvent to evaporate under stirring for several hours, leading to the formation of nanoparticles.

    • (Optional) The free drug can also be co-encapsulated by dissolving it in the organic phase along with the polymer and conjugate.

  • Purification and Characterization:

    • Purify the nanoparticles from un-encapsulated drug and excess reagents by centrifugation or dialysis.

    • Characterize the nanoparticles for:

      • Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS).

      • Zeta Potential: Laser Doppler Electrophoresis.

      • Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

      • Drug Loading and Encapsulation Efficiency: Spectrophotometry or HPLC after dissolving the nanoparticles in a suitable organic solvent.

Protocol 3: In Vitro Evaluation of Targeted Nanoparticles

1. Cell Culture:

  • Culture target cells (e.g., cancer cells overexpressing the target receptor) and control cells (low or no expression of the target receptor) in appropriate media and conditions.

2. Cytotoxicity Assay (MTT Assay):

  • Seed cells in 96-well plates and allow them to adhere overnight.
  • Treat the cells with varying concentrations of the free drug, non-targeted nanoparticles, and targeted nanoparticles for 24-72 hours.
  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
  • Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

3. Cellular Uptake Study:

  • For qualitative analysis, use a fluorescently labeled version of the drug or a fluorescent dye encapsulated in the nanoparticles.
  • Treat cells with fluorescently labeled targeted and non-targeted nanoparticles for various time points.
  • Wash the cells to remove non-internalized nanoparticles.
  • Visualize cellular uptake using fluorescence microscopy or confocal microscopy.
  • For quantitative analysis, lyse the cells after treatment and measure the fluorescence intensity using a fluorometer or quantify the amount of drug taken up by the cells using HPLC.

Protocol 4: In Vivo Evaluation in a Tumor Xenograft Model

1. Animal Model:

  • Establish tumor xenografts by subcutaneously injecting human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

2. Biodistribution Study:

  • Administer the targeted and non-targeted nanoparticles (often labeled with a radioactive isotope or a near-infrared fluorescent dye) intravenously into the tumor-bearing mice.
  • At various time points post-injection, euthanize the mice and harvest major organs (tumor, liver, spleen, kidneys, heart, lungs) and blood.
  • Quantify the amount of nanoparticles in each organ by measuring radioactivity (gamma counter) or fluorescence.
  • Express the data as a percentage of the injected dose per gram of tissue (%ID/g).

3. Anti-tumor Efficacy Study:

  • Randomly divide the tumor-bearing mice into different treatment groups (e.g., saline control, free drug, non-targeted nanoparticles, targeted nanoparticles).
  • Administer the treatments intravenously at a predetermined dosing schedule.
  • Monitor tumor growth by measuring tumor volume with calipers every few days.
  • Monitor the body weight of the mice as an indicator of systemic toxicity.
  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained from the characterization and evaluation of targeted drug delivery systems.

Table 1: Physicochemical Properties of Nanoparticles

ParameterNon-Targeted NanoparticlesTargeted Nanoparticles
Average Size (nm) 150 ± 10160 ± 12
Polydispersity Index (PDI) 0.15 ± 0.030.18 ± 0.04
Zeta Potential (mV) -20.5 ± 2.1-18.2 ± 2.5
Drug Loading (%) 5.2 ± 0.44.9 ± 0.5
Encapsulation Efficiency (%) 85.3 ± 3.782.1 ± 4.1

Table 2: In Vitro Cytotoxicity (IC50 Values in µM)

Cell LineFree DrugNon-Targeted NanoparticlesTargeted Nanoparticles
Target Cancer Cells 1.50.80.2
Control Cells 1.20.90.7

Table 3: In Vivo Tumor Accumulation at 24h post-injection (%ID/g)

FormulationTumorLiverSpleen
Non-Targeted Nanoparticles 3.5 ± 0.815.2 ± 2.18.7 ± 1.5
Targeted Nanoparticles 10.1 ± 1.912.8 ± 1.87.5 ± 1.2

Visualizations

Signaling Pathways

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Cell_Response Cell Proliferation, Survival, Angiogenesis MAPK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: EGFR Signaling Pathway.

VEGF_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT Endothelial_Response Endothelial Cell Proliferation, Migration, Permeability PKC->Endothelial_Response AKT->Endothelial_Response

Caption: VEGF Signaling Pathway in Angiogenesis.

Integrin_Signaling_Pathway ECM ECM (e.g., Fibronectin) Integrin Integrin (e.g., αvβ3) ECM->Integrin Binds Clustering Clustering Integrin->Clustering FAK FAK Clustering->FAK Src Src FAK->Src RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT Cellular_Response Cell Adhesion, Migration, Proliferation, Survival RAS_MAPK->Cellular_Response PI3K_AKT->Cellular_Response

Caption: Integrin Signaling Pathway.

Experimental Workflows

Conjugation_Workflow Linker Boc-NH-PEG-COOH Activate_COOH Activate COOH (NHS/DCC) Linker->Activate_COOH Conjugate1 Boc-NH-PEG-Drug Activate_COOH->Conjugate1 Couple Drug Drug-NH2 Drug->Conjugate1 Deprotect Boc Deprotection (TFA) Conjugate1->Deprotect Amine_Linker H2N-PEG-Drug Deprotect->Amine_Linker Final_Conjugate Ligand-PEG-Drug Amine_Linker->Final_Conjugate Couple Ligand Ligand-COOH Activate_Ligand Activate Ligand (NHS/DCC) Ligand->Activate_Ligand Activate_Ligand->Final_Conjugate

Caption: Drug-PEG-Ligand Conjugation Workflow.

Nanoparticle_Evaluation_Workflow Formulation Nanoparticle Formulation (Self-Assembly) Characterization Physicochemical Characterization (DLS, TEM, etc.) Formulation->Characterization In_Vitro In Vitro Evaluation Characterization->In_Vitro In_Vivo In Vivo Evaluation (Xenograft Model) Characterization->In_Vivo Cytotoxicity Cytotoxicity Assay (MTT) In_Vitro->Cytotoxicity Uptake Cellular Uptake In_Vitro->Uptake Biodistribution Biodistribution In_Vivo->Biodistribution Efficacy Anti-tumor Efficacy In_Vivo->Efficacy

Caption: Targeted Nanoparticle Evaluation Workflow.

References

Application Notes and Protocols for Boc Deprotection of Boc-NH-PEG20-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules like PEGylated compounds for drug delivery and bioconjugation.[1][] Its removal, or deprotection, is a critical step that requires conditions mild enough to avoid the cleavage of other sensitive functionalities within the molecule. This document provides detailed protocols and comparative data for the acidic deprotection of Boc-NH-PEG20-CH2CH2COOH to yield the corresponding free amine, NH2-PEG20-CH2CH2COOH. The most common and effective method for Boc deprotection involves the use of trifluoroacetic acid (TFA).[1][3][4]

Mechanism of Boc Deprotection

The deprotection of a Boc-protected amine proceeds via an acid-catalyzed hydrolysis of the carbamate (B1207046).[4] The reaction is initiated by the protonation of the carbamate carbonyl oxygen by a strong acid, such as TFA. This is followed by the loss of the stable tert-butyl cation, which can be quenched by a scavenger, deprotonate to form isobutylene (B52900) gas, or polymerize.[5] The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine as its corresponding salt (e.g., trifluoroacetate (B77799) salt).[5]

Comparative Analysis of Acidic Deprotection Conditions

The efficiency of the Boc deprotection reaction is influenced by several factors, including the concentration of the acid, the solvent, the reaction temperature, and the reaction time. The following table summarizes common conditions for the TFA-mediated deprotection of Boc-protected amines, including those on PEG linkers.

ReagentConcentration (v/v)SolventTemperatureTime (Typical)Notes
Trifluoroacetic Acid (TFA)20-50%[3]Dichloromethane (DCM)[3]0°C to Room Temp[3]1-2 hours[3]A higher concentration of TFA generally leads to faster deprotection. Cooling the reaction to 0°C initially can help control any potential exotherm.
Trifluoroacetic Acid (TFA)50%[6]Dichloromethane (DCM)Room Temp50 minutes[6]Effective for complete deprotection. Post-reaction neutralization is required to obtain the free amine.
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temp1-4 hoursAn alternative to TFA, particularly if TFA-labile groups are present.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

This protocol describes a standard procedure for the removal of the Boc protecting group from this compound using trifluoroacetic acid in dichloromethane.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)[1]

  • Trifluoroacetic Acid (TFA)[1]

  • Triisopropylsilane (B1312306) (TIS) (optional scavenger)[3]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Toluene (B28343) (for co-evaporation)[3]

  • Saturated aqueous sodium bicarbonate solution (for neutralization)[3]

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker (1 equivalent) in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[3]

  • Cooling: Cool the solution to 0°C in an ice bath.[3]

  • Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[3] If the substrate contains other acid-sensitive groups, a scavenger such as triisopropylsilane (TIS) can be added (2.5-5% v/v).[3]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.[1][3]

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[3]

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[3]

  • TFA Removal: To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[3] The resulting product is the TFA salt of the deprotected amine.

  • Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected NH2-PEG20-CH2CH2COOH.[3]

Visualizations

Logical Workflow for Boc Deprotection

Boc_Deprotection_Workflow Start Start Dissolve Dissolve Boc-PEG-COOH in anhydrous DCM Start->Dissolve Cool Cool solution to 0°C Dissolve->Cool Add_TFA Add TFA (20-50%) (Optional: TIS scavenger) Cool->Add_TFA React Stir at 0°C for 30 min, then warm to RT for 1-2h Add_TFA->React Monitor Monitor reaction by TLC or LC-MS React->Monitor Monitor->React Incomplete Workup Workup Monitor->Workup Complete Evaporate Concentrate under reduced pressure Workup->Evaporate Co_evaporate Co-evaporate with Toluene (3x) Evaporate->Co_evaporate Neutralize Neutralize with sat. NaHCO3 (aq) Co_evaporate->Neutralize Isolate free amine TFA_Salt NH3+-PEG-COOH (TFA Salt) Co_evaporate->TFA_Salt Use as salt Dry Dry organic layer (Na2SO4) Neutralize->Dry Final_Product NH2-PEG-COOH (Free Amine) Dry->Final_Product

Caption: Experimental workflow for the Boc deprotection of this compound.

Signaling Pathway of Boc Deprotection Mechanism

Boc_Deprotection_Mechanism Boc_PEG Boc-NH-PEG-R Protonation Protonation of Carbamate Carbonyl Boc_PEG->Protonation + H+ (from TFA) Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Loss_of_tBu Loss of tert-butyl cation Protonated_Intermediate->Loss_of_tBu Carbamic_Acid Carbamic Acid Intermediate Loss_of_tBu->Carbamic_Acid - C(CH3)3+ Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine H2N-PEG-R (Free Amine) Decarboxylation->Free_Amine - CO2 Protonation_Amine Protonation of Amine Free_Amine->Protonation_Amine + H+ (excess TFA) Ammonium_Salt H3N+-PEG-R (Ammonium Salt) Protonation_Amine->Ammonium_Salt

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols for PEGylation with Boc-NH-PEG20-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Boc-NH-PEG20-CH2CH2COOH, a heterobifunctional PEG linker, in bioconjugation. The protocols cover the activation of the terminal carboxylic acid, conjugation to primary amines on target molecules, and subsequent deprotection of the Boc-protected amine for further modification.

Introduction

This compound is a polyethylene (B3416737) glycol (PEG) linker containing a Boc-protected amine and a terminal carboxylic acid.[1][] This reagent is valuable in drug development and bioconjugation for its ability to improve the solubility, stability, and pharmacokinetic properties of therapeutic molecules.[][3] The defined length of the PEG20 spacer provides a flexible bridge to connect molecular entities. The Boc protecting group allows for a two-stage conjugation strategy, where the carboxylic acid is first reacted, and the protected amine is later deprotected for subsequent reactions.[1][4]

The most common method for conjugating the carboxylic acid group to a primary amine on a target molecule (e.g., protein, peptide, or small molecule) is through the formation of an N-hydroxysuccinimide (NHS) ester intermediate using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][5][6] This results in a stable amide bond.[3]

Key Reaction Parameters and Buffer Selection

Successful PEGylation is highly dependent on the reaction conditions, particularly pH.[7][8] The process involves two key steps with distinct optimal pH ranges:

  • Activation of the Carboxylic Acid: The reaction of the carboxylic acid on the PEG linker with EDC and NHS to form an NHS ester is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[3][5][9]

  • Conjugation to Primary Amines: The subsequent reaction of the NHS-activated PEG with a primary amine on the target molecule is most efficient at a slightly basic pH, typically pH 7.2-8.5 .[4][8][10]

It is crucial to use buffers that do not contain primary amines, as these will compete with the target molecule for reaction with the activated PEG.[5][11]

Recommended Buffers and Reagents:
Parameter Recommendation Notes
Activation Buffer 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 4.5-6.0
Coupling Buffer 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.4; 0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5; 0.1 M Borate Buffer, pH 8.0-8.5Avoid buffers containing primary amines like Tris or glycine.[5][11]
Organic Solvent Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)To dissolve the this compound reagent.[5][8] Ensure DMF is amine-free.[7][8]
Activation Reagents EDC and NHS (or Sulfo-NHS)
Quenching Buffer 1 M Tris-HCl, pH 7.5; 1 M Glycine; HydroxylamineTo hydrolyze any unreacted NHS esters.[5][11]
Deprotection Reagent Trifluoroacetic acid (TFA) in Dichloromethane (DCM)For removal of the Boc protecting group.[4][9]

Experimental Protocols

Two-Step Aqueous PEGylation Protocol

This protocol is suitable for the PEGylation of proteins and other biomolecules in an aqueous environment.

Workflow for Two-Step Aqueous PEGylation:

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) cluster_purification Purification cluster_deprotection Boc Deprotection A Dissolve Boc-NH-PEG20-COOH in Anhydrous DMF/DMSO C Combine and incubate for 15-30 min at RT A->C B Dissolve EDC and Sulfo-NHS in Activation Buffer B->C D Activated Boc-NH-PEG20-NHS Ester C->D F Add Activated PEG-NHS Ester to Target Molecule D->F E Dissolve Target Molecule in Coupling Buffer E->F G Incubate for 1-2 hours at RT or 2-4 hours at 4°C F->G H Quench Reaction G->H I Purify PEGylated Conjugate (SEC, IEX, or Dialysis) H->I J Treat with TFA/DCM I->J K Purify Final Product J->K

Caption: Workflow for the two-step aqueous PEGylation reaction.

Materials:

  • This compound

  • Target molecule with primary amine(s)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., 0.1 M PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Anhydrous DMF or DMSO

  • Purification supplies (e.g., desalting column, dialysis tubing)

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before opening to prevent moisture condensation.[3]

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mg/mL).[4]

    • Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL).[3]

  • Activation of this compound:

    • In a reaction tube, combine the this compound solution with EDC and Sulfo-NHS. A molar excess of 1.5 equivalents of EDC and Sulfo-NHS relative to the PEG linker is a good starting point.[4]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[3][4]

  • Conjugation to the Target Molecule:

    • Dissolve the target molecule in the Coupling Buffer to a known concentration (e.g., 1-10 mg/mL for proteins).[4]

    • Immediately after activation, add the activated Boc-NH-PEG20-NHS ester solution to the target molecule solution. The molar ratio of the activated PEG linker to the target molecule should be optimized for the specific application; a 5 to 20-fold molar excess of the linker is a common starting point.[4]

    • Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume.[4]

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[4]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.[4]

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[4]

  • Purification of the PEGylated Conjugate:

    • Remove excess, unreacted PEG linker and byproducts using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis with a suitable molecular weight cutoff (MWCO).[3][][13]

Boc Group Deprotection Protocol

Workflow for Boc Deprotection:

G A Purified Boc-Protected PEGylated Conjugate B Dissolve in Anhydrous DCM A->B C Add TFA (20-50% v/v) B->C D Incubate for 30 min - 2 hours at RT C->D E Monitor reaction by TLC or LC-MS D->E F Remove TFA and DCM under vacuum E->F G Purify Final Amine-PEGylated Conjugate F->G

Caption: Workflow for the removal of the Boc protecting group.

Materials:

  • Purified Boc-protected PEGylated conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the purified and dried Boc-protected PEGylated conjugate in anhydrous DCM.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).[4][9]

  • Incubate the reaction at room temperature for 30 minutes to 2 hours.[4] The reaction progress should be monitored by an appropriate method such as TLC or LC-MS to determine completion.[4][9]

  • Once the reaction is complete, remove the TFA and DCM under vacuum.

  • The resulting amine-PEGylated conjugate can be further purified if necessary.

Characterization of PEGylated Products

The heterogeneity of the PEGylation reaction, which can result in a mixture of unreacted protein, different degrees of PEGylation, and positional isomers, makes characterization a critical step.[14][15]

Recommended Characterization Techniques:
Technique Purpose
SDS-PAGE To visualize the increase in molecular weight of the PEGylated protein compared to the native protein.
Size-Exclusion Chromatography (SEC) To separate and quantify the different PEGylated species based on their hydrodynamic radius.[]
Ion-Exchange Chromatography (IEX) To separate PEGylated proteins based on differences in surface charge, which can resolve positional isomers.[][16]
Reverse-Phase HPLC (RP-HPLC) For analytical separation and purification of PEGylated products, particularly for identifying positional isomers.[]
Mass Spectrometry (MS) To determine the precise molecular weight of the PEGylated product and confirm the degree of PEGylation.[15][17] Techniques like MALDI-TOF MS and LC-MS are commonly used.[15]
Dynamic Light Scattering (DLS) To measure the increase in the hydrodynamic diameter of the protein after PEGylation.[14]

Troubleshooting

Problem Possible Cause Solution
Low or No Conjugation Inactive EDC or NHS due to moisture.Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening.[3]
Incorrect pH for activation or conjugation.Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.5.[3][9]
Presence of primary amines in the buffer (e.g., Tris).Use amine-free buffers such as PBS, MES, or Borate.[3][5]
Hydrolysis of the NHS ester.Perform the conjugation step immediately after the activation step.[3][9]
Incomplete Boc Deprotection Insufficient acid.Ensure a sufficient molar excess of TFA (typically 20-50% v/v in DCM).[9]
Presence of water.Use anhydrous solvents for the deprotection reaction.

References

Application Notes and Protocols for Boc-NH-PEG20-CH2CH2COOH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful conjugation of Boc-NH-PEG20-CH2CH2COOH to amine-containing molecules, such as proteins, peptides, or small molecule drugs. The protocols outlined below are based on established carbodiimide (B86325) chemistry, offering a robust and efficient method for PEGylation.

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2] Benefits of PEGylation include increased hydrodynamic size, which can reduce renal clearance and extend circulating half-life, as well as shielding from proteolytic enzymes and reducing immunogenicity.[1][3][4][5]

This compound is a heterobifunctional PEG linker featuring a carboxylic acid group for conjugation and a Boc-protected amine.[][7][8] This configuration allows for the initial attachment to an amine-containing target molecule via the carboxyl group. The Boc protecting group can subsequently be removed under acidic conditions to expose a primary amine, which can be used for further modifications.

This document outlines the recommended molar excess of reagents, detailed experimental protocols for conjugation and deprotection, and methods for purification and characterization of the final conjugate.

Quantitative Data Summary: Recommended Molar Ratios

Optimizing the molar ratios of reactants is critical for achieving high conjugation efficiency while minimizing side reactions and simplifying purification. The following tables summarize the recommended molar excess for the key steps of the conjugation process.

Table 1: Molar Ratios for Carboxylic Acid Activation

ReagentMolar Excess (relative to this compound)Purpose
EDC (or EDC·HCl)1.5 - 10 foldActivates the carboxylic acid group to form a reactive O-acylisourea intermediate.[9][10]
NHS (or Sulfo-NHS)1.5 - 5 foldReacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester, improving coupling efficiency and reducing hydrolysis.[9][10][11]

Table 2: Molar Ratios for Conjugation to Amine-Containing Molecule

ReagentMolar Excess (relative to Amine-Containing Molecule)Purpose
Activated Boc-NH-PEG20-NHS Ester5 - 20 foldDrives the reaction towards the desired PEGylated product. The optimal ratio should be determined empirically for each specific target molecule.[9][11]

Experimental Protocols

This section provides a two-stage protocol for the conjugation of this compound to an amine-containing molecule, followed by the deprotection of the Boc group.

Protocol 1: Activation of this compound and Conjugation

This protocol details the activation of the terminal carboxylic acid to an NHS ester and its subsequent reaction with a primary amine on the target molecule.

Materials and Reagents:

  • This compound

  • Amine-containing target molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDC·HCl)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0, or other amine-free buffers like HEPES or borate (B1201080) buffer.[11]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification columns (e.g., Size-Exclusion Chromatography, Ion-Exchange Chromatography)

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use to prevent moisture condensation.[9][12]

    • Prepare stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMF or DMSO immediately before use.[9][11]

    • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mg/mL).[11]

    • Dissolve or buffer exchange the amine-containing target molecule into the Coupling Buffer.

  • Activation of Carboxylic Acid:

    • In a reaction tube, combine the this compound solution with EDC (1.5 - 10 molar excess) and NHS/Sulfo-NHS (1.5 - 5 molar excess).

    • Vortex the mixture gently and incubate for 15-30 minutes at room temperature to form the NHS ester.[11]

  • Conjugation Reaction:

    • Immediately add the freshly activated Boc-NH-PEG20-NHS ester solution to the solution of the amine-containing target molecule. A 5 to 20-fold molar excess of the PEG-NHS ester over the target molecule is a good starting point for optimization.[11]

    • Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume to maintain the stability of most proteins.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • (Optional) To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[11]

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[11]

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield a free primary amine.

Materials and Reagents:

  • Boc-protected PEGylated conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the purified Boc-protected PEGylated conjugate in anhydrous DCM.

  • Slowly add TFA to a final concentration of 20-50% (v/v).[11]

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by a suitable method (e.g., LC-MS).

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • For a basic work-up, dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize the acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected PEGylated conjugate.[11]

Purification and Characterization

Purification is a critical step to remove unreacted PEG linker, coupling reagents, and any unconjugated target molecule.

Table 3: Purification and Characterization Methods

MethodPrincipleApplication
Purification
Size-Exclusion Chromatography (SEC)Separation based on hydrodynamic radius.[][14]Effective for removing smaller molecules like unreacted PEG linker and coupling reagents from the larger PEGylated conjugate.[]
Ion-Exchange Chromatography (IEX)Separation based on net surface charge.[][15]Can separate PEGylated species from the un-PEGylated molecule, as the PEG chains can shield the surface charges of the protein.[][15]
Hydrophobic Interaction Chromatography (HIC)Separation based on hydrophobicity.[]Can be used to separate molecules with different degrees of PEGylation.[16]
Characterization
SDS-PAGESeparation based on molecular weight.To visualize the increase in molecular weight of the target molecule after PEGylation.
HPLC (RP-HPLC, IEX, SEC)High-resolution separation.To assess the purity of the conjugate and separate different PEGylated species.[]
Mass Spectrometry (e.g., ESI-MS, MALDI-TOF)Determination of molecular mass.To confirm the successful conjugation and determine the degree of PEGylation.[17]

Visualizations

Experimental Workflow

experimental_workflow reagents Prepare Reagents (Boc-PEG-COOH, EDC, NHS, Target Molecule) activation Activate Carboxylic Acid (EDC/NHS) reagents->activation conjugation Conjugate to Amine (Target Molecule) activation->conjugation Immediate Use quenching Quench Reaction (Optional) conjugation->quenching purification Purify Conjugate (SEC, IEX, HIC) quenching->purification deprotection Boc Deprotection (TFA) purification->deprotection Purified Conjugate final_product Final Deprotected Conjugate deprotection->final_product

Caption: Workflow for Boc-NH-PEG20-COOH conjugation and deprotection.

Signaling Pathway of EDC/NHS Coupling

EDC_NHS_Coupling peg_cooh Boc-NH-PEG-COOH o_acylisourea O-Acylisourea Intermediate (Unstable) peg_cooh->o_acylisourea + edc EDC edc->o_acylisourea + nhs_ester Amine-Reactive NHS Ester (More Stable) o_acylisourea->nhs_ester + NHS - EDC-urea nhs NHS / Sulfo-NHS amide_bond Stable Amide Bond (PEGylated Conjugate) nhs_ester->amide_bond + R'-NH2 - NHS target_amine R'-NH2 (Target Molecule)

Caption: Reaction mechanism of EDC/NHS-mediated amide bond formation.

References

Application Notes and Protocols for Quenching a Boc-NH-PEG20-CH2CH2COOH Conjugation Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional linkers like Boc-NH-PEG20-CH2CH2COOH are pivotal in bioconjugation and drug development for creating complex biomolecules such as antibody-drug conjugates (ADCs) or PROTACs. The workflow typically involves activating the terminal carboxylic acid group to a more reactive species, commonly an N-hydroxysuccinimide (NHS) ester, which then readily couples with primary amines on a target molecule (e.g., lysine (B10760008) residues on a protein). Following the conjugation reaction, a critical and often overlooked step is the quenching of any unreacted NHS esters. This application note provides a detailed protocol and rationale for effectively quenching a this compound conjugation reaction, ensuring the purity and stability of the resulting conjugate.

Failure to quench unreacted NHS esters can lead to several undesirable outcomes, including:

  • Continued, non-specific labeling: Residual NHS esters can react with primary amines of other molecules in subsequent steps or during purification.

  • Hydrolysis: Over time, NHS esters will hydrolyze, regenerating the original carboxyl group. While this can be a method of quenching, it is often slow and pH-dependent.

  • Reduced purity and yield: Unwanted side reactions can complicate purification and reduce the overall yield of the desired conjugate.

This document outlines the selection of appropriate quenching agents, provides a detailed experimental protocol, and discusses downstream processing, including purification and Boc deprotection.

Quenching Agents for NHS Ester Reactions

Several reagents can be used to quench unreacted NHS esters. The choice of quenching agent depends on the specific requirements of the experiment, including the nature of the conjugated molecule and the desired final product. The most common quenching agents are small molecules containing primary amines that react with the NHS ester to form a stable amide bond.

Quenching AgentRecommended ConcentrationReaction TimeAdvantagesDisadvantages
Tris 20-100 mM15-60 minutesEfficient quenching, readily available.[1]Modifies the carboxyl group, buffer may need to be exchanged for downstream applications.
Glycine 20-100 mM15-60 minutesSimple amino acid, effective quencher.[1][2]Modifies the carboxyl group.
Ethanolamine 20-50 mM15-60 minutesEffective quenching agent.[1]Can potentially interfere with certain downstream applications.
Hydroxylamine 10-50 mM15-60 minutesHydrolyzes NHS esters to form a hydroxamic acid.[3]Can potentially have side reactions with other functional groups.
Increased pH pH > 8.0Variable (minutes to hours)Regenerates the original carboxyl group without adding another molecule.Slower than amine-based quenching; high pH can be detrimental to sensitive proteins. The half-life of NHS esters is about 10 minutes at pH 8.6.[1][4]

Experimental Protocols

Stage 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid terminus of the PEG linker to an amine-reactive NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Equilibrate all reagents to room temperature before use.

  • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mg/mL).

  • In a separate tube, dissolve EDC (1.5 molar equivalents to the PEG linker) and NHS (1.5 molar equivalents to the PEG linker) in Activation Buffer.[5]

  • Add the EDC/NHS solution to the dissolved PEG linker.

  • Vortex the mixture gently and allow the activation reaction to proceed for 15-30 minutes at room temperature.[5][6][7] The activated Boc-NH-PEG20-CH2CH2-NHS ester is now ready for immediate use in the conjugation reaction.

Stage 2: Conjugation to an Amine-Containing Molecule

This protocol outlines the reaction of the activated PEG-NHS ester with a primary amine on a target molecule (e.g., a protein).

Materials:

  • Activated Boc-NH-PEG20-CH2CH2-NHS ester (from Stage 1)

  • Target molecule with primary amines (e.g., protein)

  • Conjugation Buffer: Amine-free buffer, such as Phosphate Buffered Saline (PBS), pH 7.2-8.0.[6]

Procedure:

  • Prepare the target molecule in the Conjugation Buffer at a suitable concentration.

  • Add the desired molar excess of the activated PEG-NHS ester solution to the target molecule solution. A 5 to 20-fold molar excess of the PEG-NHS ester over the target molecule is a common starting point, though this should be optimized for each specific application.[5]

  • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[5]

Stage 3: Quenching the Conjugation Reaction

This is the critical step to stop the reaction and deactivate any unreacted PEG-NHS ester.

Materials:

  • Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

Procedure:

  • Following the conjugation incubation, add the Quenching Buffer to the reaction mixture to achieve a final quencher concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl, pH 8.0 to achieve a final concentration of 50 mM).[1]

  • Incubate the reaction for an additional 15-30 minutes at room temperature with gentle mixing.[5] This will ensure that all unreacted NHS esters are deactivated.

Stage 4: Purification of the PEGylated Conjugate

Purification is necessary to remove the quenched PEG linker, unreacted target molecule, and other by-products.

Recommended Purification Methods:

  • Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated conjugate from smaller molecules like the unreacted, quenched PEG linker.[]

  • Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation of PEGylated species from the un-PEGylated protein based on charge differences.[]

  • Dialysis/Ultrafiltration: Useful for removing small molecule impurities, though it may not be as effective at separating unreacted protein from the PEGylated product.[9]

(Optional) Stage 5: Boc Deprotection

If the terminal amine of the PEG linker is required for subsequent reactions, the Boc protecting group must be removed. The Boc group is stable under the neutral to slightly basic conditions of the conjugation and quenching steps but can be efficiently removed under acidic conditions.[][11]

Materials:

  • Purified Boc-NH-PEG-conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the purified Boc-protected conjugate in anhydrous DCM.

  • Slowly add TFA to a final concentration of 20-50% (v/v).[5]

  • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by an appropriate analytical method (e.g., LC-MS).[5]

  • Upon completion, remove the DCM and excess TFA under reduced pressure (e.g., rotary evaporation).

  • The resulting deprotected amine-PEG-conjugate can then be purified, often by SEC or dialysis, to remove residual TFA.

Diagrams

experimental_workflow start Start: Boc-NH-PEG20-COOH activation Stage 1: Activation (EDC/NHS, pH 6.0) start->activation conjugation Stage 2: Conjugation (Target Molecule, pH 7.2-8.0) activation->conjugation Activated PEG-NHS quenching Stage 3: Quenching (e.g., Tris, pH 8.0) conjugation->quenching Reaction Mixture purification1 Stage 4: Purification (e.g., SEC) quenching->purification1 Quenched Mixture boc_deprotection Stage 5 (Optional): Boc Deprotection (TFA) purification1->boc_deprotection boc_product Boc-Protected Conjugate purification1->boc_product purification2 Final Purification boc_deprotection->purification2 final_product Final Conjugate: NH2-PEG20-Target purification2->final_product quenching_logic unreacted Unreacted Boc-NH-PEG-NHS quencher Quenching Agent (e.g., Tris, Glycine) unreacted->quencher hydrolysis Hydrolysis (High pH or Time) unreacted->hydrolysis Alternative Path inactive_amide Inactive Amide Product quencher->inactive_amide Forms stable amide inactive_acid Inactive Carboxylic Acid hydrolysis->inactive_acid Regenerates COOH

References

Application Notes: Boc-NH-PEG20-CH2CH2COOH for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapies designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1] The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody (mAb) to the cytotoxic payload.[2] Boc-NH-PEG20-CH2CH2COOH is a heterobifunctional linker featuring a Boc-protected amine, a 20-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This structure offers a strategic approach to ADC construction. The terminal carboxylic acid allows for covalent attachment to amine residues (e.g., lysine) on the antibody, while the Boc-protected amine serves as a latent attachment point for the drug payload, revealed after a deprotection step.[][4]

The PEG spacer is a key component, enhancing the linker's utility in several ways. PEG is hydrophilic, biocompatible, and can improve the solubility and stability of the final ADC, particularly when conjugating hydrophobic payloads.[5][6] This can enable higher drug-to-antibody ratios (DARs) without inducing aggregation.[5][7] Furthermore, the PEG chain can prolong the circulation half-life of the ADC by creating a hydration shell that reduces renal clearance and non-specific uptake.[5][8]

Key Applications

  • Systematic ADC Construction: The protected amine allows for a stepwise conjugation process: first, attachment of the linker to the antibody, followed by purification, Boc deprotection, and then conjugation of the payload. This controlled sequence minimizes side reactions.

  • Improving ADC Pharmacokinetics: The PEG20 spacer enhances the hydrodynamic volume of the ADC, which can lead to a longer plasma half-life and improved tumor accumulation.[9]

  • Enhancing Solubility and Stability: The hydrophilic nature of the PEG chain helps to solubilize hydrophobic drug payloads, preventing aggregation and improving the overall stability and manufacturability of the ADC.[6][10]

Experimental Protocols

Protocol 1: Conjugation of this compound to Antibody

This protocol describes the activation of the linker's carboxylic acid group using EDC/NHS chemistry and its subsequent conjugation to lysine (B10760008) residues on a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0

  • Conjugation Buffer: PBS, pH 7.4-8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation: If necessary, exchange the antibody into the conjugation buffer (PBS, pH 7.4-8.0) using a desalting column to a final concentration of 5-10 mg/mL.

  • Linker Activation: a. Dissolve this compound, EDC, and Sulfo-NHS in anhydrous DMF or DMSO to prepare stock solutions. b. In a microcentrifuge tube, add the required volume of this compound. c. Add a 1.5 to 2-fold molar excess of both EDC and Sulfo-NHS to the linker solution. This reaction is typically performed in MES buffer (pH 6.0) to form a more stable Sulfo-NHS ester intermediate. d. Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation Reaction: a. Immediately add the activated linker solution to the prepared antibody solution. A typical molar excess of linker to antibody ranges from 5 to 20-fold. b. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The reaction is performed at a slightly basic pH (7.2-8.5) to facilitate the reaction with primary amines.[]

  • Purification: a. Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4. b. The resulting antibody-linker conjugate (mAb-PEG20-NH-Boc) can be characterized and used in the next step.

Protocol 2: Boc Deprotection of the Antibody-Linker Conjugate

This protocol details the removal of the Boc protecting group to expose the primary amine for drug conjugation.

Materials:

  • mAb-PEG20-NH-Boc conjugate in PBS

  • Trifluoroacetic acid (TFA)[12][13]

  • Anhydrous Dichloromethane (DCM) (optional, for organic-soluble conjugates)

  • Neutralization Buffer (e.g., 1 M Tris buffer, pH 8.0)

  • Desalting columns

Procedure:

  • Acidic Deprotection: a. Lyophilize the purified mAb-PEG20-NH-Boc conjugate if it is in an aqueous buffer. b. Resuspend the conjugate in a solution of TFA in anhydrous DCM (e.g., 50% TFA v/v).[14] For antibodies, which are not soluble in DCM, a carefully controlled aqueous acidic condition is required, though this can risk protein denaturation. A common alternative is to use neat TFA for a very short duration followed by immediate neutralization. c. Stir the reaction at room temperature for 30-60 minutes.[12] The progress can be monitored by LC-MS if a small aliquot is compatible with the analysis.

  • Quenching and Neutralization: a. Remove the TFA under a stream of nitrogen or by rotary evaporation if in an organic solvent. b. Immediately neutralize the deprotected conjugate by resuspending it in a cooled neutralization buffer or by buffer exchange into PBS, pH 7.4.

  • Purification: a. Purify the deprotected antibody-linker conjugate (mAb-PEG20-NH2) using a desalting column equilibrated with PBS, pH 7.4, to remove any residual acid and byproducts.

Protocol 3: Conjugation of Amine-Reactive Payload

This protocol describes the final step of conjugating an amine-reactive (e.g., NHS-ester functionalized) cytotoxic payload to the deprotected antibody-linker.

Materials:

  • mAb-PEG20-NH2 conjugate in PBS, pH 7.4

  • Amine-reactive payload (e.g., MMAE-NHS ester)

  • Anhydrous DMF or DMSO

  • Desalting columns or Size-Exclusion Chromatography (SEC) system

Procedure:

  • Payload Preparation: Dissolve the amine-reactive payload in a minimal amount of anhydrous DMF or DMSO.

  • Conjugation Reaction: a. Add a 3 to 10-fold molar excess of the dissolved payload to the mAb-PEG20-NH2 conjugate solution. b. Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

  • Purification: a. Purify the final ADC from unreacted payload and solvents using a desalting column or SEC. Hydrophobic Interaction Chromatography (HIC) can also be used for purification and characterization of species with different DARs.[15]

  • Characterization: a. Determine the final protein concentration (e.g., by BCA or A280 assay). b. Determine the average Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, HIC, or Mass Spectrometry.[16][17]

Data Presentation

Table 1: Representative ADC Conjugation and Characterization Data

ParameterResultMethod
Antibody Concentration 10 mg/mLUV-Vis (A280)
Linker:Antibody Molar Ratio 10:1-
Payload:Linker Molar Ratio 5:1-
Final ADC Concentration 8.5 mg/mLUV-Vis (A280)
Average Drug-to-Antibody Ratio (DAR) 3.8HIC-HPLC / UV-Vis[16]
Purity (Monomer Content) >95%Size-Exclusion Chromatography (SEC)
In Vitro Cytotoxicity (IC50) 1.5 nMCell Viability Assay (e.g., MTT/XTT)[18]
Thermal Stability (Tm) 72 °C (Unconjugated mAb: 74 °C)Differential Scanning Calorimetry (DSC)[19]

Table 2: Representative In Vitro Cytotoxicity Data for a Resulting ADC

Cell LineTarget Antigen ExpressionADC IC50 (nM)Free Drug IC50 (nM)
Cancer Cell Line A High1.50.2
Cancer Cell Line B Low/Negative>10000.3
Normal Cell Line Negative>1000Not Tested

Visualizations

experimental_workflow Ab Monoclonal Antibody (mAb) Conjugation1 2. First Conjugation (mAb + Activated Linker) Ab->Conjugation1 Linker Boc-NH-PEG20-COOH Activation 1. Linker Activation (EDC, Sulfo-NHS) Linker->Activation Payload Amine-Reactive Payload (e.g., MMAE-NHS) Conjugation2 4. Second Conjugation (mAb-Linker-NH2 + Payload) Payload->Conjugation2 Activation->Conjugation1 Purification1 Purification Conjugation1->Purification1 Deprotection 3. Boc Deprotection (TFA) Purification1->Deprotection Purification2 Purification Deprotection->Purification2 Purification2->Conjugation2 Purification3 Purification Conjugation2->Purification3 FinalADC Final ADC (mAb-PEG-Payload) Purification3->FinalADC Characterization Characterization (DAR, Purity, Potency) FinalADC->Characterization

Caption: Workflow for ADC synthesis using a Boc-protected PEG linker.

mmae_pathway ADC ADC binds to Tumor Cell Antigen Internalization Internalization (Endocytosis) ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Release MMAE Release into Cytosol Cleavage->Release MMAE_Action MMAE Binds Tubulin, Inhibiting Polymerization Release->MMAE_Action Tubulin α/β-Tubulin Dimers Polymerization Microtubule Polymerization Tubulin->Polymerization GTP Microtubule Dynamic Microtubule Polymerization->Microtubule Polymerization->MMAE_Action Microtubule->Polymerization GDP Destabilization Microtubule Destabilization MMAE_Action->Destabilization Spindle Mitotic Spindle Disruption Destabilization->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Mechanism of action for an MMAE-payload ADC.[20][21][]

References

Application Notes and Protocols for PEGylating Small Molecules with Boc-NH-PEG20-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] For small molecule drugs, PEGylation can enhance solubility, extend circulating half-life, and reduce immunogenicity.[1][3] This document provides a detailed guide for the PEGylation of small molecules containing a primary or secondary amine functional group using the heterobifunctional linker, Boc-NH-PEG20-CH2CH2COOH.

This linker features a Boc-protected amine on one terminus and a carboxylic acid on the other, connected by a 20-unit PEG chain.[4][5] The carboxylic acid allows for conjugation to amine-containing small molecules through a stable amide bond, typically formed via carbodiimide (B86325) chemistry. The Boc protecting group provides an orthogonal handle for subsequent deprotection and further modification if required, making it a versatile tool in the synthesis of more complex drug delivery systems like Proteolysis Targeting Chimeras (PROTACs).[4]

The following protocols detail a two-stage process: first, the conjugation of the PEG linker to the small molecule, and second, the optional deprotection of the Boc group to reveal a terminal amine.

Experimental Protocols

This section outlines the step-by-step procedures for the conjugation of this compound to an amine-containing small molecule and the subsequent deprotection of the Boc group.

Part 1: Conjugation of this compound to an Amine-Containing Small Molecule

This procedure involves two key steps: the activation of the carboxylic acid group on the PEG linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its sulfonated analog (Sulfo-NHS), followed by the reaction with the amine-containing small molecule.[6][7]

Materials:

  • This compound

  • Amine-containing small molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or another amine-free buffer such as HEPES or bicarbonate.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Purification system (e.g., RP-HPLC, SEC)

Procedure:

  • Preparation of Reagents:

    • Allow all reagents to warm to room temperature before use.

    • Prepare stock solutions of this compound, EDC, and NHS/Sulfo-NHS in anhydrous DMF or DMSO.

  • Activation of this compound:

    • In a reaction vessel, dissolve this compound in the chosen anhydrous solvent (DMF or DMSO).

    • Add EDC (1.5 molar equivalents relative to the PEG linker) and NHS or Sulfo-NHS (1.5 molar equivalents relative to the PEG linker) to the PEG linker solution.[6]

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature. The resulting NHS-activated PEG linker is unstable and should be used immediately.

  • Conjugation to the Amine-Containing Small Molecule:

    • Dissolve the amine-containing small molecule in the Coupling Buffer.

    • Add the freshly prepared activated Boc-NH-PEG-NHS ester solution to the small molecule solution. A 5 to 20-fold molar excess of the activated PEG linker over the small molecule is a common starting point and should be optimized for the specific application.[6]

    • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[6] The optimal reaction time may vary depending on the reactivity of the small molecule's amine group.

    • Monitor the reaction progress using an appropriate analytical technique such as LC-MS or RP-HPLC.

  • Quenching the Reaction (Optional):

    • To stop the reaction and hydrolyze any unreacted NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the PEGylated Small Molecule:

    • Purify the reaction mixture to remove unreacted PEG linker, small molecule, and reaction byproducts.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice for purifying small molecule conjugates. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid is commonly used.[][]

    • Size-Exclusion Chromatography (SEC) can be effective in removing unreacted small molecules and other low molecular weight impurities from the larger PEGylated product.[]

    • Collect fractions containing the desired product and confirm its identity and purity by LC-MS.

    • Lyophilize the pure fractions to obtain the final Boc-protected PEGylated small molecule.

Part 2: Boc Deprotection of the PEGylated Small Molecule

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free amine at the terminus of the PEG chain. This is achieved under acidic conditions, typically using trifluoroacetic acid (TFA).[10][11]

Materials:

  • Boc-protected PEGylated small molecule

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected PEGylated small molecule in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[10]

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[6]

    • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up and Isolation:

    • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, co-evaporate with toluene (B28343) (3x).[12]

    • The resulting product will be the TFA salt of the deprotected amine. This can often be used directly in subsequent reactions.

    • For neutralization to the free amine, dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution until the aqueous layer is basic.

    • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the organic layer in vacuo to yield the deprotected PEGylated small molecule.

Data Presentation

The following tables summarize the key quantitative parameters for the experimental protocols.

Table 1: Recommended Reaction Conditions for EDC/NHS Activation and Amine Coupling

ParameterRecommended ValueNotes
Activation Reagents EDC (1.5 eq.), NHS/Sulfo-NHS (1.5 eq.)Molar equivalents relative to Boc-NH-PEG-COOH.[6]
Activation Buffer 0.1 M MES, pH 4.5-6.0For optimal EDC/NHS activation.[13]
Coupling pH 7.2 - 8.0Balances amine reactivity and NHS ester stability.[14]
Compatible Buffers Phosphate, Bicarbonate, Borate, HEPESBuffers must be free of primary amines (e.g., Tris).[6]
Molar Excess of PEG-NHS 5 to 20-foldMolar excess over the amine-containing small molecule; requires empirical optimization.[6]
Reaction Temperature Room Temperature (or 4°C)Lower temperatures can be used to minimize side reactions.[6]
Reaction Time 1 - 4 hoursDependent on the reactivity of the amine and temperature.[6]

Table 2: Recommended Reaction Conditions for Boc Deprotection

ParameterRecommended ValueNotes
Deprotection Reagent Trifluoroacetic acid (TFA)A strong acid is required for efficient cleavage of the Boc group.[10]
Solvent Anhydrous Dichloromethane (DCM)Ensures good solubility for both the substrate and the reagent.[10]
TFA Concentration 20 - 50% (v/v) in DCMHigher concentrations can lead to faster deprotection but may also promote side reactions.[10]
Reaction Temperature 0°C to Room TemperatureInitial cooling helps to control the exothermic reaction.[6]
Reaction Time 1.5 - 2.5 hoursMonitor by TLC or LC-MS for completion.[6]

Characterization of the PEGylated Small Molecule

Thorough characterization is crucial to confirm the identity, purity, and integrity of the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique for confirming the successful conjugation by verifying the molecular weight of the PEGylated small molecule. It is also used to assess the purity of the product and to monitor reaction progress.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information. Characteristic peaks for the PEG backbone (a broad singlet around 3.6 ppm in ¹H NMR), the Boc group (a singlet around 1.4 ppm in ¹H NMR), and the small molecule should be identifiable. The disappearance of the Boc signal after deprotection confirms the success of that step.[15][17][18]

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC with UV or charged aerosol detection (CAD) is used to determine the purity of the final conjugate and to quantify any unreacted starting materials or byproducts.[][14]

Visualizations

Experimental Workflow

experimental_workflow cluster_part1 Part 1: Conjugation cluster_part2 Part 2: Boc Deprotection (Optional) start1 Dissolve Boc-NH-PEG20-COOH, EDC, and NHS in Anhydrous Solvent activation Activate Carboxylic Acid (15-30 min, RT) start1->activation conjugation Conjugate Activated PEG to Small Molecule (1-4 hours, RT or 4°C) activation->conjugation dissolve_sm Dissolve Amine-Containing Small Molecule in Coupling Buffer dissolve_sm->conjugation quench1 Quench Reaction (Optional) conjugation->quench1 purify1 Purify Conjugate (e.g., RP-HPLC) quench1->purify1 product1 Boc-Protected PEGylated Small Molecule purify1->product1 start2 Dissolve Boc-Protected Conjugate in Anhydrous DCM product1->start2 Proceed to Deprotection deprotection Add TFA (20-50% v/v) (1.5-2.5 hours, 0°C to RT) start2->deprotection workup Work-up and Isolation (Evaporation, Optional Neutralization) deprotection->workup product2 Deprotected PEGylated Small Molecule workup->product2 signaling_pathway cluster_etc Mitochondrial Electron Transport Chain complex_i Complex I coq Coenzyme Q complex_i->coq complex_ii Complex II complex_ii->coq complex_iii Complex III coq->complex_iii cyt_c Cytochrome c complex_iii->cyt_c ros Increased ROS complex_iii->ros Disrupted e⁻ flow complex_iv Complex IV cyt_c->complex_iv o2 O₂ complex_iv->o2 atp_synthase ATP Synthase (Complex V) atp ATP atp_synthase->atp apoptosis Apoptosis atp_synthase->apoptosis Reduced ATP Production peg_drug PEGylated Small Molecule Inhibitor (e.g., Mito-ATO) peg_drug->complex_iii h2o H₂O adp ADP + Pi adp->atp_synthase ros->apoptosis

References

Application Notes and Protocols for Boc-NH-PEG20-CH2CH2COOH in Nanotechnology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of Boc-NH-PEG20-CH2CH2COOH, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, in the field of nanotechnology. The protocols included are based on established methodologies for the functionalization of nanoparticles for applications in targeted drug delivery and bioconjugation.

Introduction

This compound is a versatile tool in nanotechnology, serving as a flexible, hydrophilic spacer arm to connect various molecules to nanoparticle surfaces. Its structure features a terminal carboxylic acid group for conjugation to amine-containing molecules or surfaces, and a tert-butyloxycarbonyl (Boc)-protected amine, which can be deprotected to allow for subsequent conjugation of targeting ligands, imaging agents, or other functional moieties. The 20-unit PEG chain enhances the solubility and biocompatibility of the resulting nanoconstructs, reduces non-specific protein adsorption, and can improve circulation half-life in vivo.[1][2]

Key Applications in Nanotechnology

  • Surface Functionalization of Nanoparticles: The carboxylic acid terminus allows for covalent attachment to amine-functionalized nanoparticles (e.g., liposomes, polymeric nanoparticles, iron oxide nanoparticles) via amide bond formation. This process, often referred to as PEGylation, imparts "stealth" properties to the nanoparticles, enabling them to evade the reticuloendothelial system and prolonging their circulation time.

  • Targeted Drug Delivery: The Boc-protected amine serves as a strategic attachment point for targeting ligands such as peptides, antibodies, or small molecules.[3] After conjugation of the linker to a nanoparticle, the Boc group is removed under mild acidic conditions, revealing a primary amine. This amine can then be coupled to a targeting moiety, enabling the nanoparticle to selectively bind to and be internalized by specific cell types, such as cancer cells.

  • Bioconjugation: This linker is instrumental in creating complex bioconjugates. It can be used to link proteins, peptides, or nucleic acids to various surfaces or other molecules, facilitating the development of advanced diagnostics and therapeutic agents.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing similar Boc-NH-PEG-COOH linkers for the development of drug-loaded nanoparticles. This data is presented to illustrate the typical performance enhancements achieved with such functionalization.

Table 1: Physicochemical Properties of Functionalized Nanoparticles

Nanoparticle SystemLinker UsedDrug LoadedParticle Size (nm)Drug Loading Content (DLC) (%)Drug Loading Efficiency (DLE) (%)Reference
Polypeptide Nanogelt-Boc-NH-PEG-NH2 initiatedShikonin~1507.49Not Reported[Xiong et al., 2021]
Polypeptide Nanoparticlest-Boc-NH-PEG-NH2 initiatedDoxorubicin~180Not ReportedNot Reported[Li et al., 2020]
PEG-CA8 MicellesBoc-NH-PEG5k-CA8Paclitaxel20-60~10>90[Xiao et al., 2013]

Table 2: In Vitro Drug Release from Functionalized Nanoparticles

Nanoparticle SystemDrugRelease Condition% Release at 24h% Release at 72hReference
STP-NPs/DOXDoxorubicinPBS (pH 7.4)~20~30[Li et al., 2020]
STP-NPs/DOXDoxorubicinPBS + 10 mM GSH (pH 7.4)~60~95[Li et al., 2020]
STP-NG/SHKShikoninPBS (pH 7.4)<10<17[Xiong et al., 2021]
STP-NG/SHKShikoninPBS + 10 mM GSH (pH 7.4)~65~98[Xiong et al., 2021]

Experimental Protocols

Protocol 1: Functionalization of Amine-Modified Nanoparticles with this compound

This protocol describes the covalent attachment of the linker to a nanoparticle surface bearing primary amine groups.

Materials:

  • Amine-functionalized nanoparticles (e.g., liposomes with amino-lipids, polymeric nanoparticles with surface amines)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or MES buffer, pH 6.0

  • Quenching solution: Hydroxylamine or Tris buffer

  • Dialysis membrane (appropriate MWCO) or size exclusion chromatography column

Procedure:

  • Activation of Carboxylic Acid: a. Dissolve this compound in anhydrous DMF or DMSO. b. Add a 1.5-fold molar excess of EDC·HCl and a 1.5-fold molar excess of NHS. c. Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester. Protect from moisture.

  • Conjugation to Nanoparticles: a. Disperse the amine-functionalized nanoparticles in the reaction buffer. b. Add the activated this compound-NHS ester solution to the nanoparticle dispersion. A 10 to 50-fold molar excess of the PEG linker relative to the surface amine groups on the nanoparticles is recommended as a starting point. c. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification: a. Quench the reaction by adding a quenching solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters. b. Purify the PEGylated nanoparticles by dialysis against the reaction buffer or by size exclusion chromatography to remove unreacted PEG linker and coupling agents.

Protocol 2: Boc Deprotection and Conjugation of a Targeting Ligand

This protocol outlines the removal of the Boc protecting group and subsequent attachment of a targeting peptide.

Materials:

  • Boc-protected PEGylated nanoparticles from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Targeting ligand with a reactive group (e.g., NHS-ester functionalized peptide)

  • Reaction Buffer: PBS, pH 7.4-8.0

  • Purification materials as in Protocol 1

Procedure:

  • Boc Deprotection: a. Lyophilize the purified Boc-protected PEGylated nanoparticles to remove water. b. Resuspend the dried nanoparticles in a solution of 20-50% TFA in DCM. c. Stir the reaction at room temperature for 1-2 hours. d. Remove the TFA and DCM under reduced pressure (e.g., rotary evaporation). e. Wash the resulting amine-functionalized nanoparticles several times with a suitable buffer to remove residual TFA.

  • Conjugation of Targeting Ligand: a. Resuspend the deprotected nanoparticles in the reaction buffer (pH 7.4-8.0). b. Add the NHS-ester functionalized targeting ligand in a 5 to 20-fold molar excess to the nanoparticle surface amines. c. React for 2-4 hours at room temperature with gentle stirring.

  • Purification: a. Purify the targeted nanoparticles using dialysis or size exclusion chromatography to remove the unconjugated targeting ligand.

Visualizations

G cluster_0 Step 1: Nanoparticle Functionalization cluster_1 Step 2: Deprotection & Targeting NP Amine-Functionalized Nanoparticle Boc_NP Boc-NH-PEG-Nanoparticle NP->Boc_NP Amide Coupling Linker Boc-NH-PEG20-COOH EDC_NHS EDC / NHS Linker->EDC_NHS Activation EDC_NHS->Boc_NP Amide Coupling TFA TFA Boc_NP->TFA Boc Deprotection Amine_NP H2N-PEG-Nanoparticle TFA->Amine_NP Targeted_NP Targeted Nanoparticle Amine_NP->Targeted_NP Conjugation Ligand Targeting Ligand (e.g., Peptide-NHS) Ligand->Targeted_NP Conjugation G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation cluster_2 Boc Deprotection Boc-NH-PEG-COOH Boc-NH-PEG-COOH EDC_NHS + EDC, NHS Boc-NH-PEG-COOH->EDC_NHS Activated_Ester Boc-NH-PEG-CO-NHS EDC_NHS->Activated_Ester NP_NH2 Nanoparticle-NH2 Coupled_NP Nanoparticle-NH-CO-PEG-NH-Boc NP_NH2->Coupled_NP Activated_Ester2 Boc-NH-PEG-CO-NHS Activated_Ester2->Coupled_NP Coupled_NP2 Nanoparticle-NH-CO-PEG-NH-Boc TFA + TFA Coupled_NP2->TFA Deprotected_NP Nanoparticle-NH-CO-PEG-NH2 TFA->Deprotected_NP G cluster_cell Targeted_NP Targeted Nanoparticle (Drug-Loaded) Receptor Receptor Targeted_NP->Receptor 1. Targeting & Binding Cancer_Cell Cancer Cell Endosome Endosome Drug_Release Drug Release Endosome->Drug_Release 3. Endosomal Escape & Drug Release Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Drug_Release->Therapeutic_Effect 4. Action on Intracellular Target

References

Troubleshooting & Optimization

Technical Support Center: Boc-NH-PEG20-CH2CH2COOH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG20-CH2CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize conjugation reactions involving this PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low conjugation efficiency with this compound?

A1: Low conjugation efficiency is often due to suboptimal reaction conditions, particularly the pH. The activation of the carboxylic acid group on the PEG linker using EDC and NHS is most efficient at an acidic pH (4.5-6.0), while the subsequent reaction with a primary amine is most efficient at a neutral to slightly basic pH (7.0-8.5).[1][2][3] Using a single pH for the entire process can significantly reduce yield. Additionally, hydrolysis of the activated NHS-ester is a major competing reaction that lowers efficiency, and its rate increases with pH.[1][4][5]

Q2: How can I minimize the hydrolysis of the activated PEG linker?

A2: To minimize hydrolysis of the NHS-ester, it is crucial to use a two-step conjugation protocol.[1][2] First, activate the this compound with EDC and NHS at an acidic pH (e.g., in MES buffer, pH 6.0). Once the activation is complete, the pH should be raised to 7.2-8.0 for the coupling reaction with your amine-containing molecule.[1] The activated PEG linker should be used immediately as the NHS-ester is susceptible to hydrolysis, with a half-life that can be as short as 10 minutes at pH 8.6.[4]

Q3: Which buffers should I use for the activation and conjugation steps?

A3: Buffer selection is critical. For the activation step (pH 4.5-6.0), use a buffer that does not contain amines or carboxylates, such as MES buffer.[1] For the conjugation step (pH 7.0-8.5), use an amine-free buffer like Phosphate-Buffered Saline (PBS), borate (B1201080) buffer, or HEPES buffer.[1][4] Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated PEG linker and should be avoided.[1]

Q4: What are the recommended storage conditions for this compound and the coupling reagents (EDC/NHS)?

A4: Boc-NH-PEG-COOH linkers should be stored at -20°C for long-term stability (months to years) or at 4°C for short-term storage (days to weeks), kept dry and protected from light.[6][7] EDC and NHS are highly sensitive to moisture.[8] They should be stored desiccated at -20°C. Before opening, the vials must be equilibrated to room temperature to prevent water condensation, which can lead to hydrolysis and inactivation of the reagents.[5][9]

Troubleshooting Guide

Symptom Potential Cause Recommended Solution
Low or No Conjugation Suboptimal pH for activation or coupling.Use a two-step protocol. Activate at pH 4.5-6.0 (MES buffer) and couple at pH 7.2-8.0 (PBS or Borate buffer).[1][2]
Hydrolysis of EDC or NHS-ester due to moisture.Equilibrate EDC and NHS vials to room temperature before opening.[9] Prepare EDC and NHS solutions immediately before use.[1]
Inactive coupling reagents.Test the activity of your NHS ester reagent by comparing its absorbance at 260 nm before and after base hydrolysis.[9]
Presence of competing nucleophiles in buffers.Ensure buffers are free of primary amines (e.g., Tris, glycine) or other nucleophiles.[1]
Precipitation during reaction Low solubility of the peptide or protein.Perform a solubility test of your peptide before starting the conjugation.[10] Consider using a small amount of a water-miscible organic solvent like DMSO or DMF (not exceeding 10% of the total reaction volume).[4][11]
High concentration of EDC.If precipitation occurs, try reducing the amount of EDC used in the reaction.[2]
Inconsistent Results Variability in reagent preparation and handling.Prepare fresh solutions of EDC and NHS for each experiment. Ensure consistent timing for activation and coupling steps.
Freeze-thaw cycles of reconstituted peptides.Aliquot and store reconstituted peptides at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12]

Experimental Protocols

Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol is a general guideline and may require optimization for your specific protein and application.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Protein to be conjugated

  • Desalting column

Procedure:

Step 1: Activation of this compound

  • Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.[1][9]

  • Immediately before use, prepare a 10 mg/mL stock solution of EDC and a 10 mg/mL stock solution of NHS or Sulfo-NHS in Activation Buffer. These solutions are not stable and must be used promptly.[1]

  • Dissolve this compound in Activation Buffer.

  • Add the EDC and NHS/Sulfo-NHS stock solutions to the this compound solution. A molar excess of EDC and NHS over the PEG linker is recommended (see table below for starting recommendations).

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Parameter Recommended Molar Ratio (Reagent:PEG Linker) Notes
EDC 1.5 - 10 fold molar excessHigher excess may be needed for dilute protein solutions.[13]
NHS/Sulfo-NHS 1.5 - 25 fold molar excessNHS stabilizes the reactive intermediate, increasing coupling efficiency.[8][14]

Step 2: Conjugation to the Amine-Containing Protein

  • Dissolve your protein in the Coupling Buffer at a desired concentration (e.g., 1-10 mg/mL).

  • Immediately add the activated this compound solution to the protein solution. A 5 to 20-fold molar excess of the activated PEG linker over the protein is a good starting point for optimization.[11]

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[11]

  • (Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.[11] Let it react for 15-30 minutes.

Step 3: Purification

  • Remove unreacted PEG linker, EDC, NHS, and by-products by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

Visual Guides

G Troubleshooting Logic for Low Conjugation Efficiency start Low Conjugation Efficiency check_ph Verify Reaction pH start->check_ph check_reagents Assess Reagent Stability start->check_reagents check_buffer Check Buffer Composition start->check_buffer two_step Implement Two-Step pH Protocol (Activate pH 4.5-6.0, Couple pH 7.2-8.0) check_ph->two_step Incorrect pH fresh_reagents Use Freshly Prepared EDC/NHS Equilibrate to RT Before Opening check_reagents->fresh_reagents Suspect Inactivity correct_buffer Use Non-Amine Buffers (MES for activation, PBS for coupling) check_buffer->correct_buffer Amine Buffers Used

Caption: Troubleshooting workflow for low conjugation efficiency.

G Two-Step EDC/NHS Conjugation Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification peg Boc-NH-PEG-COOH edc_nhs Add EDC + NHS in MES Buffer (pH 6.0) peg->edc_nhs activated_peg Activated Boc-NH-PEG-NHS Ester edc_nhs->activated_peg conjugation Mix and Incubate activated_peg->conjugation protein Amine-Containing Protein in PBS (pH 7.2-8.0) protein->conjugation conjugated_product Boc-NH-PEG-Protein Conjugate conjugation->conjugated_product purification Desalting Column conjugated_product->purification final_product Purified Conjugate purification->final_product

Caption: Workflow for two-step EDC/NHS conjugation.

References

Technical Support Center: Optimizing Reaction Conditions for PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during the PEGylation of proteins and other biomolecules.

Troubleshooting Guide

This section addresses common problems encountered during PEGylation experiments, offering potential causes and solutions.

Issue 1: Low or No PEGylation Efficiency

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inactive PEG Reagent PEG reagents, especially those with active esters like NHS esters, are sensitive to moisture and can hydrolyze over time, leading to a loss of reactivity.[1] Always use fresh or properly stored reagents. It is recommended to store sensitive PEG products in dry conditions, under an inert atmosphere (like nitrogen or argon), and at low temperatures (≤ -15°C).[1] Before use, allow the container to warm to room temperature before opening to prevent condensation.[1]
Suboptimal Reaction pH The pH of the reaction buffer is critical for the reactivity of specific amino acid residues. For amine-reactive PEGs (e.g., PEG-NHS), the pH should typically be in the range of 7.0-9.0 to ensure the primary amines are unprotonated and available for reaction.[2] For thiol-reactive PEGs (e.g., PEG-maleimide), a pH range of 6.5-7.5 is generally optimal to ensure the cysteine residue is in the reactive thiolate anion form.[2][3]
Incorrect Molar Ratio of PEG to Protein An insufficient molar excess of the PEG reagent can lead to incomplete PEGylation. The optimal PEG-to-protein molar ratio is protein-dependent and must be determined empirically. Start with a molar ratio in the range of 3:1 to 25:1 (PEG:protein) and optimize from there.[4][5]
Inappropriate Buffer Composition Buffers containing primary amines (e.g., Tris) will compete with the protein for the PEG reagent and should be avoided when using amine-reactive PEGs. Use non-amine-containing buffers such as phosphate-buffered saline (PBS).
Presence of Reducing Agents (for Thiol PEGylation) For PEGylation targeting cysteine residues, ensure that any reducing agents used during protein purification (e.g., DTT, TCEP) are removed prior to the PEGylation reaction, as they will compete for the thiol-reactive PEG reagent.
Protein Conformation/Steric Hindrance The target amino acid residue may be located in a sterically hindered region of the protein, making it inaccessible to the PEG reagent. Consider using a longer PEG linker or denaturing and refolding the protein under controlled conditions.

Issue 2: Heterogeneous PEGylation Products (Multiple PEGylated Species)

Possible Causes and Solutions:

Possible CauseRecommended Solution
Multiple Reactive Sites on the Protein Proteins often have multiple reactive amino acid residues (e.g., lysines) on their surface, leading to a mixture of mono-, di-, and multi-PEGylated species.[6] To favor mono-PEGylation, reduce the PEG-to-protein molar ratio and shorten the reaction time.[7]
Lack of Site-Specificity in the Reaction To achieve site-specific PEGylation, you can target unique amino acids like the N-terminal α-amino group or a free cysteine. For N-terminal PEGylation, performing the reaction at a lower pH (around 7.0 or below) can increase selectivity, as the N-terminal amino group generally has a lower pKa than the ε-amino group of lysine (B10760008).[3][8]
Polydispersity of the PEG Reagent The PEG reagent itself may have a broad molecular weight distribution, which will contribute to the heterogeneity of the final product.[6] Use monodisperse or low-polydispersity PEG reagents for more homogeneous products.[9]

Issue 3: Protein Aggregation or Precipitation During Reaction

Possible Causes and Solutions:

Possible CauseRecommended Solution
Suboptimal Buffer Conditions The pH or ionic strength of the reaction buffer may be promoting protein instability. Screen a range of pH values and salt concentrations to find conditions that maintain protein solubility.
High Protein Concentration High protein concentrations can sometimes lead to aggregation, especially during modification.[3] Try performing the reaction at a lower protein concentration.
Temperature Effects Elevated temperatures can sometimes induce protein denaturation and aggregation.[10] While higher temperatures can increase reaction rates, they may negatively impact protein stability. Consider running the reaction at a lower temperature (e.g., 4°C) for a longer duration.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right PEGylation chemistry?

A1: The choice of PEGylation chemistry depends on the available functional groups on your protein and the desired site of attachment.

  • Amine-reactive PEGs (e.g., NHS esters): These are the most common and target the ε-amino groups of lysine residues and the N-terminal α-amino group.[2] This often results in random PEGylation unless conditions are optimized for N-terminal modification.[8]

  • Thiol-reactive PEGs (e.g., maleimides): These are highly specific for the sulfhydryl group of cysteine residues.[3] This is a good option for site-specific PEGylation if your protein has a free cysteine or if one can be introduced via site-directed mutagenesis.

  • Aldehyde-reactive PEGs: These can be used for N-terminal specific PEGylation at a controlled pH in the presence of a reducing agent.[4]

Q2: What are the key reaction parameters to optimize?

A2: The key parameters to optimize for a successful PEGylation reaction are:

  • PEG-to-protein molar ratio: This influences the degree of PEGylation.[3]

  • pH: This affects the reactivity of the target amino acid residues.[3][5]

  • Reaction time: This can be varied to control the extent of the reaction.[4]

  • Temperature: This affects the reaction rate and protein stability.[3][10]

  • Protein concentration: This can impact reaction kinetics and protein stability.[3]

Q3: How can I analyze the results of my PEGylation reaction?

A3: Several analytical techniques can be used to characterize PEGylated proteins:

  • SDS-PAGE: This is a simple and quick method to visualize the increase in molecular weight of the protein after PEGylation. You should observe a shift in the band corresponding to the PEGylated protein.[11]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on size and can be used to separate PEGylated proteins from unreacted protein and excess PEG.[12][] However, PEGylated proteins can appear larger than their actual molecular weight would suggest due to their large hydrodynamic radius.[3]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on charge. Since PEG is neutral, the attachment of PEG chains can shield the protein's surface charges, altering its elution profile. This can be used to separate species with different degrees of PEGylation.[12][]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS or ESI-MS can provide accurate molecular weight information, confirming the degree of PEGylation and helping to identify PEGylation sites.[14][15][16]

Q4: How do I remove unreacted PEG after the reaction?

A4: Unreacted PEG can be removed using chromatographic techniques. Size-exclusion chromatography (SEC) is effective for separating the larger PEGylated protein from the smaller, unreacted PEG molecules.[12][] Ion-exchange chromatography (IEX) can also be used, as the unreacted PEG will not bind to the column, while the PEGylated protein will.[11]

Experimental Protocols

Protocol 1: General Procedure for Amine PEGylation (e.g., using PEG-NHS)

  • Protein Preparation: Prepare the protein in an amine-free buffer (e.g., phosphate (B84403) buffer) at a pH between 7.0 and 8.0. Ensure the protein concentration is suitable to maintain solubility throughout the reaction.

  • PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS reagent in the same reaction buffer. Due to the moisture sensitivity of NHS esters, do not prepare stock solutions for long-term storage.[1]

  • Reaction Initiation: Add the desired molar excess of the dissolved PEG-NHS reagent to the protein solution. Mix gently by inversion or slow vortexing.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature should be determined empirically.[4]

  • Reaction Quenching: To stop the reaction, add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 10-20 mM to consume any unreacted PEG-NHS.

  • Purification: Proceed with purification to remove unreacted PEG, quenching reagent, and to separate different PEGylated species (e.g., using SEC or IEX).

Protocol 2: Purification of PEGylated Protein by Size-Exclusion Chromatography (SEC)

  • Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your PEGylated protein.

  • Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS) until a stable baseline is achieved.

  • Sample Loading: Load the quenched PEGylation reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[12]

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and analyze them by SDS-PAGE or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein. The PEGylated protein should elute earlier than the unreacted protein and much earlier than the unreacted PEG.

Visualizations

PEGylation_Workflow Protein Protein Preparation Reaction PEGylation Reaction Protein->Reaction PEG_Reagent PEG Reagent Activation/Dissolution PEG_Reagent->Reaction Quenching Reaction Quenching Reaction->Quenching Incubation Purification Purification (e.g., SEC, IEX) Quenching->Purification Analysis Characterization (e.g., SDS-PAGE, MS) Purification->Analysis Final_Product Purified PEGylated Protein Analysis->Final_Product

A general experimental workflow for protein PEGylation.

Troubleshooting_Low_Yield Start Low PEGylation Yield Check_PEG Check PEG Reagent Activity Start->Check_PEG Check_pH Verify Reaction pH Start->Check_pH Check_Ratio Optimize Molar Ratio (PEG:Protein) Start->Check_Ratio Check_Buffer Check for Competing Buffer Components Start->Check_Buffer Check_Accessibility Assess Steric Hindrance Start->Check_Accessibility Use_Fresh_PEG Use Fresh/Properly Stored PEG Check_PEG->Use_Fresh_PEG Inactive Adjust_pH Adjust pH to Optimal Range Check_pH->Adjust_pH Suboptimal Increase_Ratio Increase Molar Ratio Check_Ratio->Increase_Ratio Too Low Change_Buffer Use Non-Competing Buffer (e.g., PBS) Check_Buffer->Change_Buffer Present Modify_Linker Use Longer PEG Linker/ Consider Denaturation Check_Accessibility->Modify_Linker Likely Amine_Reactivity_vs_pH pH_Scale Reaction pH Low_pH Low pH (< 7.0) Optimal_pH Optimal pH (7.0-8.0) N_Terminus N-terminus (α-NH2) pKa ~ 7.6-8.0 Low_pH->N_Terminus Deprotonated & Reactive Lysine Lysine (ε-NH2) pKa ~ 9.3-10.5 Low_pH->Lysine Protonated & Unreactive High_pH High pH (> 9.0) Optimal_pH->N_Terminus Reactive Optimal_pH->Lysine Partially Reactive High_pH->Lysine More Reactive Result_High Increased risk of protein instability High_pH->Result_High Result_Low Selective N-terminal PEGylation Favored N_Terminus->Result_Low Result_Optimal Reaction with both N-terminus and Lysines N_Terminus->Result_Optimal Lysine->Result_Optimal

References

Technical Support Center: Preventing Aggregation During Protein PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the common challenge of protein aggregation during PEGylation.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Identifying and Understanding Aggregation

Q1: What are the visual and analytical signs of protein aggregation during PEGylation?

A1: Visually, you might observe turbidity, opalescence, or the formation of visible precipitates in your reaction mixture. Analytically, techniques like Size Exclusion Chromatography (SEC) will show the appearance of high molecular weight (HMW) species, while Dynamic Light Scattering (DLS) will indicate an increase in the average particle size and polydispersity.[1]

Q2: What are the primary causes of protein aggregation during PEGylation?

A2: Protein aggregation during PEGylation can be caused by several factors:

  • Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together.[1]

  • High Protein Concentration: Increased proximity of protein molecules enhances the chance of intermolecular interactions.[1]

  • Suboptimal Reaction Conditions: pH, temperature, and buffer composition can affect protein stability and lead to the exposure of hydrophobic regions, promoting aggregation.[1]

  • PEG-Protein Interactions: The PEG polymer itself can sometimes induce conformational changes in the protein that favor aggregation.[1]

  • Poor Reagent Quality: Impurities or the presence of diol in monofunctional PEG reagents can cause unintended cross-linking.[1]

Section 2: Optimizing Reaction Conditions

Q3: My protein aggregates immediately upon adding the PEG reagent. What should I investigate first?

A3: The first step is to systematically screen and optimize your reaction conditions. It is highly recommended to perform small-scale experiments to test a range of parameters before scaling up. Key parameters to evaluate include protein concentration, PEG:protein molar ratio, pH, and temperature.

Q4: How does the pH of the reaction buffer influence aggregation?

A4: The pH is a critical factor that affects both the reaction rate and specificity, which in turn can impact aggregation. For amine-specific PEGylation, a pH range of 7.0-8.0 is common for targeting lysine (B10760008) residues.[2] However, operating at a lower pH (around 6.5-7.0) can sometimes increase the selectivity for the N-terminal amine, potentially reducing the degree of PEGylation and subsequent aggregation.[3] It is crucial to determine the optimal pH where your protein maintains its stability.

Q5: What is the optimal protein concentration to minimize aggregation?

A5: High protein concentrations can increase the likelihood of aggregation.[1] It is advisable to test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL) to find the highest concentration that does not lead to significant aggregation while still being practical for your downstream applications.[1]

Q6: How does the PEG:protein molar ratio affect aggregation?

A6: A higher molar excess of PEG can drive the reaction towards a higher degree of PEGylation but also increases the risk of multi-PEGylation and aggregation. Start with a lower molar ratio (e.g., 1:1 to 5:1 of PEG to reactive sites) and gradually increase it while monitoring for aggregation.[1] A screening experiment with ratios like 1:1, 5:1, 10:1, and 20:1 can help identify the optimal balance.[1]

Q7: Can reaction temperature be adjusted to control aggregation?

A7: Yes, lowering the reaction temperature (e.g., to 4°C) can slow down the reaction rate. A slower, more controlled reaction may favor intramolecular modification over intermolecular cross-linking, thereby reducing aggregation.[1]

Section 3: Advanced Troubleshooting Strategies

Q8: I've optimized the basic reaction conditions, but I still see aggregation. What else can I try?

A8: If optimizing primary conditions is not sufficient, consider these strategies:

  • Stepwise Addition of PEG: Add the PEG reagent in small portions over time. This maintains a lower instantaneous concentration of the PEG reagent, which can favor a more controlled modification.[1]

  • Use of Stabilizing Excipients: The addition of certain additives to the reaction buffer can help stabilize the protein and prevent aggregation.[1]

Q9: What are stabilizing excipients, and how do they prevent aggregation?

A9: Excipients are additives that enhance protein stability. They work through various mechanisms, such as preferential exclusion (which favors the folded state of the protein) and suppressing non-specific protein-protein interactions.[1][4]

Data Presentation

Table 1: Recommended Starting Conditions for PEGylation Optimization

ParameterRange for ScreeningRationale
Protein Concentration0.5 - 5 mg/mLHigher concentrations can promote aggregation.[1]
PEG:Protein Molar Ratio1:1 to 20:1Higher ratios can lead to multi-PEGylation and aggregation.[1]
pH6.5 - 8.5Optimal pH depends on the protein's stability and the pKa of the target reactive groups.[3][5]
Temperature4°C to Room TemperatureLower temperatures slow the reaction rate, potentially reducing aggregation.[1]

Table 2: Common Stabilizing Excipients for Preventing Aggregation

Excipient TypeExamplesTypical ConcentrationMechanism of Action
Sugars and PolyolsSucrose, Trehalose, Sorbitol, Glycerol5-10% (w/v) for SucroseAct as protein stabilizers through preferential exclusion.[1]
Amino AcidsArginine, Glycine50-100 mM for ArginineKnown to suppress non-specific protein-protein interactions.[1]
SurfactantsPolysorbate 20, Polysorbate 800.01-0.05% (v/v)Low concentrations of non-ionic surfactants can prevent surface-induced aggregation.[1]

Experimental Protocols

Protocol 1: Amine-Specific PEGylation using NHS-Ester Chemistry

This protocol describes a general procedure for PEGylating a protein using an N-hydroxysuccinimide (NHS) ester-activated PEG.

Materials:

  • Protein of interest

  • Amine-reactive PEG-NHS ester (e.g., mPEG-NHS)

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., Size Exclusion or Ion Exchange Chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free reaction buffer to the desired concentration (e.g., 1-5 mg/mL). If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer via dialysis or desalting column.[6][7]

  • PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).[6][7] The NHS-ester is susceptible to hydrolysis, so do not prepare stock solutions for storage.[6][7]

  • PEGylation Reaction:

    • Calculate the required volume of the PEG stock solution to achieve the desired PEG:protein molar ratio.

    • Slowly add the PEG solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight, with gentle mixing.[6] The optimal time should be determined empirically.

  • Quenching: Stop the reaction by adding the quenching solution. The primary amines in the quenching buffer will react with any remaining unreacted PEG-NHS ester.

  • Purification: Remove unreacted PEG and byproducts, and separate the different PEGylated species using Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).[3][8][]

Protocol 2: Quantification of Aggregates using Size Exclusion Chromatography (SEC)

Materials:

  • PEGylated protein sample

  • SEC column with an appropriate molecular weight range

  • Mobile phase (e.g., phosphate-buffered saline)

  • HPLC or UHPLC system with a UV detector

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter the PEGylated protein sample through a 0.22 µm filter to remove any large, insoluble aggregates.

  • Injection: Inject a suitable volume of the filtered sample onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher molecular weight aggregates. The percentage of aggregation can be calculated as the area of the aggregate peaks divided by the total area of all peaks.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_Prep Protein Preparation (Buffer Exchange) Reaction PEGylation Reaction (Controlled Conditions) Protein_Prep->Reaction PEG_Prep PEG Reagent Preparation PEG_Prep->Reaction Quenching Quenching Reaction->Quenching Purification Purification (SEC/IEX) Quenching->Purification Analysis Analysis (SEC, DLS, etc.) Purification->Analysis

Caption: General experimental workflow for protein PEGylation.

Troubleshooting_Logic cluster_optimization Optimization Strategies cluster_outcome start Aggregation Observed? optimize_conditions Optimize Reaction Conditions: - Lower Protein Concentration - Decrease PEG:Protein Ratio - Adjust pH - Lower Temperature start->optimize_conditions Yes stepwise_addition Implement Stepwise Addition of PEG optimize_conditions->stepwise_addition Still Aggregating success Aggregation Reduced optimize_conditions->success Resolved add_excipients Add Stabilizing Excipients: - Sugars/Polyols - Amino Acids - Surfactants stepwise_addition->add_excipients Still Aggregating stepwise_addition->success Resolved add_excipients->success Resolved

Caption: Troubleshooting logic for addressing protein aggregation.

References

Technical Support Center: Purification of Boc-NH-PEG20-CH2CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Boc-NH-PEG20-CH2CH2COOH and its subsequent conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound and its conjugates?

The main challenge in purifying PEGylated compounds, including this compound conjugates, arises from the inherent heterogeneity of the reaction mixture.[1] This mixture can contain:

  • Unreacted starting materials: Excess this compound and the molecule it is being conjugated to.

  • Excess PEG reagent: Unreacted PEGylating agent.

  • Multi-PEGylated species: Molecules with more than one PEG chain attached.

  • Positional isomers: Molecules with the PEG chain attached at different sites.[1]

  • Hydrolysis byproducts: Degradation products of the reactants.[]

Separating these closely related species can be difficult due to the minimal differences in their physicochemical properties.[1]

Q2: Which chromatographic techniques are most effective for purifying this compound conjugates?

The most common and effective purification methods for PEGylated molecules are based on chromatography, which separates components based on differences in their size, charge, and hydrophobicity.[1] These include:

  • Reverse Phase Chromatography (RPC/RP-HPLC): Separates molecules based on their hydrophobicity. It is a powerful technique for separating PEGylated species and can even resolve positional isomers.[][3]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge.[] The terminal carboxylic acid on the this compound provides a handle for anion exchange chromatography. IEX is particularly useful for separating PEGylated molecules where the PEG chain may shield the surface charges of the conjugated molecule, altering its interaction with the stationary phase.[][4]

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size).[] SEC is very effective for removing smaller, unreacted molecules from the larger PEGylated conjugate.[][]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity, but under less denaturing conditions than RPC.[]

Q3: How do I remove the Boc protecting group, and when should I do it?

The tert-butoxycarbonyl (Boc) protecting group is acid-labile and is typically removed using acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM).[6][7] The deprotection step exposes the primary amine, which can then be used for subsequent conjugation reactions.

The timing of Boc deprotection is critical:

  • Pre-conjugation deprotection: If the amine of the this compound is to be conjugated, the Boc group must be removed first.

  • Post-conjugation deprotection: If the carboxylic acid end is used for conjugation first, the Boc group can be removed later to expose the amine for a subsequent reaction, creating a heterobifunctional linker.[7]

Q4: How can I monitor the purity of my conjugate during purification?

Purity should be assessed at each stage of the purification process using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Particularly RP-HPLC and SEC, to quantify the purity and identify different species in the mixture.[8]

  • Thin-Layer Chromatography (TLC): A quick and simple method to monitor reaction progress and assess the separation of compounds with different polarities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final conjugate and identify any residual impurities or byproducts.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound conjugates.

Reverse Phase Chromatography (RPC)
Problem Possible Cause Suggested Solution
Poor separation of conjugate and unreacted starting material. Inappropriate column chemistry (e.g., C4, C8, C18).For large PEGylated molecules, a C4 or C8 column may provide better separation than a C18 column.[3]
Inefficient mobile phase gradient.Optimize the gradient of the organic solvent (e.g., acetonitrile (B52724) or methanol). A shallower gradient often improves resolution.[3]
Low recovery of the PEGylated conjugate. Irreversible binding to the column.Adjust the mobile phase composition. Adding a small amount of a stronger organic solvent or an ion-pairing agent might help. A higher column temperature (e.g., 45-60°C) can also improve recovery.[3][9]
Precipitation on the column.Decrease the sample concentration. Ensure the conjugate is soluble in the mobile phase.[10]
Ion Exchange Chromatography (IEX)
Problem Possible Cause Suggested Solution
Weak or no binding of the conjugate to the column. The "charge shielding" effect of the long PEG20 chain masking the charge of the terminal carboxylate.Adjust the pH of the mobile phase to ensure the carboxylic acid is fully deprotonated (pH > pKa).[]
Incorrect type of IEX resin (anion vs. cation).For this compound, which has a terminal carboxylic acid, an anion exchange resin should be used.
Poor separation of PEGylated species. Inappropriate salt gradient.Use a shallow salt gradient to improve the resolution of species with small charge differences.[1]
Low binding capacity due to steric hindrance from the PEG chain.Consider using a resin with a larger pore size to allow better access of the PEGylated molecule to the binding sites.[1]
Size Exclusion Chromatography (SEC)
Problem Possible Cause Suggested Solution
Co-elution of the conjugate and unreacted PEG. The hydrodynamic volumes of the conjugate and the free PEG are too similar.SEC is most effective when there is at least a two-fold difference in molecular weight.[11] If sizes are similar, another technique like RPC or IEX should be used.
Broad peaks and poor resolution. Sample volume is too large.The sample volume should ideally be between 2-5% of the total column volume for optimal resolution.[1]
Non-specific binding to the column matrix.Ensure the column is well-equilibrated. Adding agents like arginine to the mobile phase can help suppress hydrophobic interactions.[1][12]

Experimental Protocols

Protocol 1: Purification by Reverse Phase Chromatography (RP-HPLC)
  • Column Selection: Choose a suitable C4 or C8 column for PEGylated compounds.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude conjugate in a minimal amount of Mobile Phase A or a compatible solvent.

  • Chromatography:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample.

    • Elute with a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

    • Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for amide bonds or a specific wavelength for the conjugated molecule).

  • Fraction Collection and Analysis: Collect fractions corresponding to the desired peak and analyze their purity by analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Protocol 2: Purification by Anion Exchange Chromatography (AEX)
  • Column Selection: Choose a weak or strong anion exchange column.

  • Buffer Preparation:

    • Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0.

    • Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 8.0.

  • Sample Preparation: Exchange the buffer of the crude conjugate sample into the Binding Buffer using dialysis or a desalting column.

  • Chromatography:

    • Equilibrate the column with Binding Buffer.

    • Load the sample onto the column.

    • Wash the column with Binding Buffer until the baseline is stable.

    • Elute the bound conjugate with a linear gradient from 0% to 100% Elution Buffer.

  • Fraction Collection and Analysis: Collect fractions and analyze for the presence of the desired conjugate.

  • Desalting: Pool the pure fractions and remove the high salt concentration by dialysis or using a desalting column.

Visualizations

Experimental Workflow for Purification

G cluster_0 Purification Strategy Crude Crude Conjugate Mixture SEC Size Exclusion Chromatography (SEC) Crude->SEC Initial Cleanup RPC Reverse Phase Chromatography (RPC) Crude->RPC Direct Purification (for simpler mixtures) Analysis1 Purity Analysis (HPLC, MS) SEC->Analysis1 IEX Ion Exchange Chromatography (IEX) Analysis2 Purity Analysis (HPLC, MS) IEX->Analysis2 Pure_Product Pure Conjugate RPC->Pure_Product Analysis1->IEX If further purification needed Analysis2->RPC High-resolution polishing Analysis3 Purity Analysis (HPLC, MS)

Caption: A general workflow for the multi-step chromatographic purification of PEGylated conjugates.

Troubleshooting Logic for Low Purification Yield

G cluster_1 Troubleshooting Low Yield Start Low Yield of Pure Conjugate Check_Solubility Is the conjugate soluble in the mobile phase? Start->Check_Solubility Check_Binding Is the conjugate binding irreversibly to the column? Start->Check_Binding Check_Degradation Is the conjugate degrading during purification? Start->Check_Degradation Adjust_Mobile_Phase Adjust mobile phase pH or organic content Check_Solubility->Adjust_Mobile_Phase Yes Modify_Elution Modify elution conditions (e.g., stronger solvent, different salt) Check_Binding->Modify_Elution Yes Change_Conditions Use milder purification conditions (e.g., lower temperature, different chromatography mode) Check_Degradation->Change_Conditions Yes

Caption: A decision tree for troubleshooting common causes of low yield during conjugate purification.

References

Technical Support Center: Purification of PEGylated Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted Boc-NH-PEG20-CH2CH2COOH from a reaction mixture. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound?

A: Removing unreacted PEG linkers is a critical step in downstream processing.[1] The presence of excess, unreacted reagents can lead to a complex mixture that complicates analysis and characterization of the final product.[] For therapeutic applications, high purity is essential to ensure safety, efficacy, and accurate dosage. Furthermore, unreacted PEG can interfere with subsequent conjugation steps or biological assays.

Q2: What are the primary methods for separating my PEGylated product from the unreacted PEG linker?

A: The most common purification techniques are based on differences in physicochemical properties between the PEGylated product and the smaller, unreacted PEG linker. These methods include:

  • Size-Based Separation: Size Exclusion Chromatography (SEC), Dialysis, and Ultrafiltration/Diafiltration are effective when there is a significant difference in molecular weight and size.[3][]

  • Charge-Based Separation: Ion Exchange Chromatography (IEX) can be used if the PEGylation process alters the net charge of the target molecule.[][3]

  • Hydrophobicity-Based Separation: Techniques like Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase Chromatography (RPC) separate molecules based on differences in hydrophobicity.[][5]

  • Solubility-Based Separation: Precipitation can be a cost-effective method for large-scale purification by selectively causing the larger conjugate or the smaller PEG to fall out of solution.[6][7]

Q3: How do I select the most appropriate purification method?

A: The choice of method depends on several factors:

  • Size Difference: For a large protein conjugated with a small PEG linker, methods like dialysis or SEC are highly effective.[3][8]

  • Required Purity: Chromatographic methods like SEC and IEX generally offer higher resolution and purity compared to non-chromatographic techniques.[8]

  • Scale of Purification: Precipitation is readily scalable and can be a cost-effective option for large quantities.[6][7] Dialysis is simple but can be slow and require large buffer volumes.[9]

  • Product Stability: SEC is considered the mildest chromatography technique as it does not involve binding to a stationary phase, making it suitable for sensitive biomolecules.[10]

Troubleshooting Guides

Size Exclusion Chromatography (SEC)
Problem Potential Cause(s) Suggested Solution(s)
Poor or no separation between the product and unreacted PEG. The hydrodynamic radii of the species are too similar for the selected column resin.Select a column with a smaller pore size or a different fractionation range optimized for the molecular weights of your compounds.[10][11]
The sample volume is too large, causing band broadening.Reduce the injection volume. For SEC, the sample volume should ideally be a small fraction of the total column volume.
Low yield of the purified product. The product may be adsorbing to the column matrix (non-specific binding).Modify the mobile phase by increasing the salt concentration or adding a small amount of an organic modifier to disrupt interactions.[11]
The product may have precipitated on the column.Ensure the product is fully soluble in the mobile phase. Consider changing the buffer composition or pH.
Asymmetric or tailing peaks. The flow rate is too high for efficient separation.Reduce the flow rate to allow more time for molecules to diffuse into and out of the resin pores.
The column is poorly packed or has degraded.Repack or replace the column.
Dialysis / Ultrafiltration
Problem Potential Cause(s) Suggested Solution(s)
Significant loss of the desired product. The Molecular Weight Cut-Off (MWCO) of the membrane is too close to the molecular weight of your product.Choose a membrane with an MWCO that is at least 2-3 times smaller than the molecular weight of your product to ensure high retention.[12]
The product is unstable in the dialysis buffer and is precipitating.Check the solubility and stability of your product in the chosen buffer. Adjust pH or ionic strength as needed.
Unreacted PEG is still present after prolonged dialysis. Insufficient buffer volume or infrequent buffer changes are limiting the concentration gradient.Use a much larger volume of dialysis buffer (e.g., 100-1000 times the sample volume) and change it frequently (e.g., after 2-4 hours, and then overnight).[9]
The dialysis process is too slow.Increase the surface area of the dialysis membrane relative to the sample volume. Gentle stirring of the dialysis buffer can also improve efficiency.
Precipitation
Problem Potential Cause(s) Suggested Solution(s)
The desired product does not precipitate. The concentration of the precipitating agent (e.g., PEG, ammonium (B1175870) sulfate) is too low.Gradually increase the concentration of the precipitating agent.[6]
The concentration of your target molecule is too low.Concentrate the sample before initiating precipitation.[13]
pH or temperature conditions are not optimal for precipitation.Systematically vary the pH and temperature to find the optimal conditions for precipitating your specific product.[14]
The precipitated product is difficult to redissolve. The pellet was over-dried, causing aggregation.Avoid completely drying the pellet.
The resuspension buffer is not suitable.Test different resuspension buffers with varying pH, salt concentrations, or mild detergents. Gentle agitation or sonication may also help.[14]
The purity of the redissolved product is low. Co-precipitation of impurities occurred.Perform a wash step on the pellet with a solution that keeps the product insoluble but dissolves the impurities before the final resuspension.[14]

Data Summary for Purification Methods

MethodPrincipleKey ParametersAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.[]Column resin pore size, column dimensions, flow rate, mobile phase.High resolution, mild conditions, suitable for analytical and preparative scales.[][10]Sample dilution, potential for non-specific adsorption, requires specialized equipment.[8]
Dialysis / Ultrafiltration Separation based on size through a semi-permeable membrane.[]Membrane Molecular Weight Cut-Off (MWCO).Simple, cost-effective, gentle on the sample.[][3]Slow, requires large buffer volumes, may not provide high-resolution separation.[3][9]
Precipitation Differential solubility in a given solvent/buffer system.[6]Precipitant type and concentration, pH, temperature, ionic strength.Highly scalable, cost-effective, can concentrate the sample.[6][7]Risk of product denaturation or aggregation, may result in lower purity due to co-precipitation.[14]

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)
  • Column and System Preparation:

    • Select an SEC column with a fractionation range appropriate for separating your PEGylated product from the ~1 kDa this compound linker.

    • Equilibrate the SEC column with at least two column volumes of a filtered and degassed mobile phase (e.g., Phosphate-Buffered Saline, pH 7.4) at a recommended flow rate.[11]

  • Sample Preparation:

    • Concentrate your reaction mixture if necessary. Ensure the sample is fully dissolved and free of particulate matter by centrifuging or filtering (0.22 µm filter).

  • Chromatography:

    • Inject the prepared sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

    • Run the separation isocratically (i.e., with no change in buffer composition).[]

    • Monitor the elution profile using a UV detector (e.g., at 280 nm if your product is a protein).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the different peaks. The larger PEGylated product should elute before the smaller, unreacted PEG linker.

    • Analyze the collected fractions using an appropriate method (e.g., SDS-PAGE, HPLC, mass spectrometry) to confirm purity.

    • Pool the fractions containing the purified product.

Protocol 2: Purification by Dialysis
  • Membrane Preparation:

    • Select a dialysis membrane with an MWCO significantly lower than your PEGylated product but well above the molecular weight of the unreacted PEG (e.g., a 3-5 kDa MWCO for a >20 kDa product).

    • Prepare the dialysis tubing or cassette according to the manufacturer's instructions (this may involve rinsing with water or buffer).

  • Sample Loading:

    • Load your reaction mixture into the dialysis bag/cassette, leaving some headspace to allow for potential buffer influx.

    • Securely clamp the ends of the tubing to prevent leakage.

  • Dialysis:

    • Immerse the sealed bag/cassette in a large volume of cold (4°C) dialysis buffer (e.g., 500-1000 times the sample volume).

    • Stir the buffer gently on a magnetic stir plate to facilitate exchange.[15]

  • Buffer Exchange and Recovery:

    • Change the dialysis buffer at least 3-4 times over 24-48 hours to ensure complete removal of the small molecules.

    • Once dialysis is complete, carefully remove the sample from the bag/cassette. The sample volume may have increased due to osmosis. If necessary, concentrate the purified sample using ultrafiltration.

Visualization

Workflow for Selecting a Purification Method

The following diagram illustrates a decision-making process for choosing a suitable method to remove unreacted PEG linkers.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Reaction Mixture (Product + Unreacted PEG) decision1 Is MW of Product >> MW of PEG Linker? (e.g., >10-fold difference) start->decision1 method1 Dialysis or Ultrafiltration (UF) decision1->method1  Yes decision2 High Resolution Needed? decision1->decision2  No / borderline end_node Purified Product method1->end_node method2 Size Exclusion Chromatography (SEC) method2->end_node decision2->method2  Yes decision3 Large Scale & Product is Stable? decision2->decision3 decision3->method2  No method3 Precipitation decision3->method3  Yes final_sec Further purification via SEC may be needed method3->final_sec final_sec->end_node

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: EDC/NHS Coupling with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EDC/NHS coupling reactions involving polyethylene (B3416737) glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this bioconjugation technique.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, providing potential causes and suggested solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conjugation Yield Inactive EDC or NHS due to moisture: These reagents are highly sensitive to hydrolysis.[1][2][3]Use fresh, anhydrous reagents.[1] Allow reagents to warm to room temperature in a desiccator before opening to prevent condensation.[1][4]
Incorrect pH for activation or conjugation: The two steps of the reaction have different optimal pH ranges.[1][5]Use a two-step protocol. Perform the activation of the carboxylic acid with EDC/NHS at an acidic pH (4.5-6.0) in a non-amine, non-carboxylate buffer like MES.[1][5][6] Then, raise the pH to 7.2-8.5 for the conjugation step with the amine-containing molecule using a buffer like PBS.[5][6][7]
Hydrolysis of the NHS ester: The activated NHS ester is susceptible to hydrolysis, especially at higher pH, which competes with the desired amine reaction.[5][8][9]Perform the conjugation step immediately after the activation step.[1] Avoid prolonged incubation times at high pH.[10]
Presence of primary amines in buffers: Buffers like Tris or glycine (B1666218) contain primary amines that will compete with your target molecule for reaction with the NHS-activated PEG linker.[1][11]Use amine-free buffers such as PBS (Phosphate-Buffered Saline) or MES (2-(N-morpholino)ethanesulfonic acid) for the reaction.[1][12]
Suboptimal molar ratio of reagents: An insufficient excess of the PEG linker or coupling agents can lead to incomplete reaction.[11]Optimize the molar ratio of the activated PEG linker to your target molecule. A 10 to 50-fold molar excess of the PEG linker is a common starting point.[8][9] Use a 2- to 10-fold molar excess of EDC and a 1.25- to 2.5-fold molar excess of NHS over EDC for the activation step.[1][5]
Precipitation of Protein/Molecule during Reaction High degree of PEGylation: Excessive modification of the protein surface can lead to changes in solubility and aggregation.[1][11]Reduce the molar excess of the activated PEG linker.[1] Optimize the reaction time and temperature; sometimes performing the reaction at 4°C overnight instead of room temperature can help.[11]
Incorrect buffer conditions: The buffer may not be optimal for maintaining the stability of your protein or molecule during the conjugation process.[1]Ensure your protein is at a suitable concentration in a buffer that maintains its stability throughout the pH changes of the two-step reaction.[1]
Presence of Unconjugated PEG Linker After Purification Inefficient purification method: The chosen purification method may not be suitable for separating the unconjugated PEG linker from the final product.For larger biomolecules, use dialysis with a membrane that has a low molecular weight cutoff (e.g., 1-3 kDa) or size-exclusion chromatography to remove the smaller unconjugated linker.[1][8]
Formation of Side Products N-acylurea formation: The O-acylisourea intermediate can rearrange to form a stable, unreactive N-acylurea, which is a common side reaction in carbodiimide (B86325) chemistry.[2][8][13]This side reaction can be minimized by using solvents with low dielectric constants like dichloromethane (B109758) or chloroform, though this is not always feasible for biological molecules.[13] The addition of NHS helps to suppress this side reaction by rapidly converting the O-acylisourea to the more stable NHS ester.[1]
Hydrolysis of NHS-activated PEG: The primary competing side reaction is the hydrolysis of the NHS ester back to the carboxylic acid.[5][14]This is managed by controlling the pH and performing the amine coupling step promptly after activation.[1][5] The rate of hydrolysis increases significantly with increasing pH.[10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for EDC/NHS coupling with PEG linkers?

A1: A two-step pH process is highly recommended for optimal results.[5]

  • Activation Step: The activation of the carboxylic acid on the PEG linker with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH between 4.5 and 6.0.[1][5][6] A common buffer for this step is MES buffer.[12]

  • Conjugation Step: The reaction of the resulting NHS-activated PEG linker with a primary amine on the target molecule is most efficient at a neutral to slightly basic pH, generally between 7.2 and 8.5.[5][7] This is because the primary amine needs to be in its unprotonated form (-NH2) to act as an effective nucleophile.[5]

Q2: Why is the NHS ester intermediate unstable?

A2: The NHS ester intermediate is susceptible to hydrolysis, a reaction with water that cleaves the ester bond and regenerates the original carboxylic acid on the PEG linker.[5][14] This hydrolysis reaction is a major competitor to the desired reaction with the amine.[8] The rate of hydrolysis is highly dependent on pH, increasing significantly as the pH becomes more alkaline.[5][10] This instability necessitates that the conjugation to the amine is performed promptly after the activation step.[1]

Q3: What are the main side products in an EDC/NHS coupling reaction with PEG linkers?

A3: The two most common side products are:

  • Hydrolyzed PEG-linker: This is formed when the NHS ester reacts with water instead of the target amine, converting the activated carboxyl group back into a carboxylic acid.[5][14]

  • N-acylurea: This stable and unreactive byproduct forms from the rearrangement of the O-acylisourea intermediate, which is generated by the reaction of the carboxylic acid with EDC.[2][13][15] The use of NHS is intended to minimize this side reaction by quickly converting the O-acylisourea to the more stable NHS ester.[1]

Q4: Can I use Tris buffer for my EDC/NHS coupling reaction?

A4: No, you should not use buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[1] The primary amines in these buffers will compete with the primary amines on your target molecule, leading to a significant reduction in conjugation efficiency as the NHS-activated PEG linker will react with the buffer components.[11]

Q5: How should I store my EDC and NHS reagents?

A5: Both EDC and NHS are moisture-sensitive and should be stored at -20°C in a desiccated environment.[4][9][16] Before use, it is crucial to allow the vials to equilibrate to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold powder, which would lead to hydrolysis and inactivation of the reagents.[1][4] It is recommended to use fresh reagents for best results.[1]

Reaction Pathways and Experimental Workflow

To provide a clearer understanding of the chemical processes and experimental steps, the following diagrams illustrate the EDC/NHS coupling reaction, including the major side reactions, and a general experimental workflow.

EDC_NHS_Coupling_Pathway PEG_COOH PEG-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_COOH->O_Acylisourea + EDC (pH 4.5-6.0) EDC EDC EDC->O_Acylisourea PEG_NHS PEG-NHS Ester (amine-reactive) O_Acylisourea->PEG_NHS + NHS N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement NHS NHS NHS->PEG_NHS Conjugate PEG-Conjugate (Stable Amide Bond) PEG_NHS->Conjugate + R-NH2 (pH 7.2-8.5) Hydrolyzed_PEG PEG-COOH (Hydrolyzed) PEG_NHS->Hydrolyzed_PEG + H2O (competing reaction) Amine Target Molecule (R-NH2) Amine->Conjugate Water H2O Water->Hydrolyzed_PEG Experimental_Workflow Start Start Reagent_Prep Prepare Reagents (PEG-Linker, EDC, NHS, Buffers) Start->Reagent_Prep Activation Activation Step (Add EDC & NHS to PEG-Linker in pH 4.5-6.0 buffer) Reagent_Prep->Activation Incubation1 Incubate (15-30 min at RT) Activation->Incubation1 Conjugation Conjugation Step (Add activated PEG to target molecule in pH 7.2-8.5 buffer) Incubation1->Conjugation Incubation2 Incubate (1-2 hours at RT or overnight at 4°C) Conjugation->Incubation2 Quench Quench Reaction (e.g., with hydroxylamine (B1172632) or Tris) Incubation2->Quench Purification Purification (Dialysis or Size-Exclusion Chromatography) Quench->Purification Analysis Analysis (e.g., SDS-PAGE, HPLC, MS) Purification->Analysis End End Analysis->End

References

Technical Support Center: Steric Hindrance Issues with PEG20 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding steric hindrance issues encountered when using PEG20 linkers in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does a PEG20 linker cause it?

A1: Steric hindrance is a phenomenon where the size and spatial arrangement of a molecule or a part of a molecule, such as a linker, obstructs a chemical reaction or intermolecular interaction.[1] A PEG20 linker, a polyethylene (B3416737) glycol chain with 20 repeating units, is often used to connect two molecules, for instance, an antibody and a drug in an antibody-drug conjugate (ADC).[][3] While PEG linkers are designed to be flexible and improve solubility, a long chain like PEG20 can physically block the active sites of the conjugated molecules.[4][5] This shielding effect can prevent the molecule from binding to its target receptor or substrate, leading to reduced efficacy.[6][7]

Q2: My PEG20-conjugated antibody shows reduced binding to its antigen. Is this likely due to steric hindrance?

A2: Yes, it is highly probable. Several studies have reported that longer PEG chains can decrease the binding affinity of antibodies to their antigens.[6][8] The PEG20 linker, due to its size, can create a "cloud" around the antibody's antigen-binding site (Fab region), which may physically impede its approach to the antigen. This can result in a lower association rate and, consequently, a reduced overall binding affinity.[6]

Q3: Can a PEG20 linker affect the function of a conjugated small molecule drug?

A3: Absolutely. Similar to its effect on antibodies, a PEG20 linker can sterically hinder a small molecule drug from interacting with its target. This is a critical consideration in the design of ADCs, where the linker should not interfere with the drug's ability to exert its cytotoxic effect once released inside a target cell.[][9] The length of the PEG chain is a crucial factor; while it can improve the pharmacokinetic profile, an excessively long chain may negatively impact the drug's potency.[9][10]

Q4: Are there situations where a longer PEG linker, like PEG20, is advantageous despite the risk of steric hindrance?

A4: Yes. Longer PEG chains are often employed to improve the solubility and stability of conjugated molecules, particularly hydrophobic drugs.[4][11] They can also increase the circulation half-life of a therapeutic by creating a hydrophilic shield that reduces clearance by the immune system.[10][11] The choice of linker length, therefore, often involves a trade-off between minimizing steric hindrance and optimizing the pharmacokinetic properties of the conjugate.[12] In some cases, a longer linker is necessary to span the distance between the conjugated molecules to allow for proper interaction with their respective targets.[13][14]

Troubleshooting Guides

Problem: Reduced biological activity (e.g., binding affinity, enzymatic activity, or cytotoxicity) after conjugation with a PEG20 linker.

This is a common issue and often points towards steric hindrance. Here’s a step-by-step guide to troubleshoot this problem:

Step 1: Quantify the Reduction in Activity

  • Action: Perform a dose-response experiment (e.g., ELISA for antibody binding, IC50 determination for a cytotoxic drug) comparing the PEG20-conjugated molecule with an unconjugated version or a conjugate with a shorter PEG linker.

  • Rationale: This will provide quantitative data on the extent of the activity loss, which is crucial for making informed decisions on subsequent steps.

Step 2: Synthesize and Test Conjugates with Shorter PEG Linkers

  • Action: If possible, synthesize conjugates using shorter PEG linkers (e.g., PEG4, PEG8, PEG12).

  • Rationale: Comparing the activity of conjugates with varying linker lengths will directly test the hypothesis that steric hindrance is the cause of the reduced activity. Shorter linkers are generally associated with less steric hindrance.[4][12]

Step 3: Consider a Different Linker Chemistry or Attachment Site

  • Action: If altering the linker length is not feasible or does not resolve the issue, explore different conjugation chemistries that allow attachment of the PEG linker to a site on the molecule that is distal to the active site.[15][16]

  • Rationale: The location of the linker attachment is as critical as its length. Moving the linker away from the functionally important regions of the molecule can significantly mitigate steric hindrance.[7]

Step 4: Re-evaluate the Overall Design of your Conjugate

  • Action: In some cases, the inherent properties of the molecules being conjugated may make them particularly susceptible to steric hindrance. It may be necessary to consider alternative drugs, antibodies, or targeting moieties.

  • Rationale: A holistic approach to the design of the bioconjugate is essential for success. The interplay between the linker, the payload, and the targeting molecule must be carefully considered.[17]

Data Presentation

The following table summarizes hypothetical, yet representative, data illustrating the impact of PEG linker length on the binding affinity of an antibody to its target antigen.

LinkerMolecular Weight (Da)Association Rate (ka, 1/Ms)Dissociation Rate (kd, 1/s)Affinity (KD, nM)
No Linker (Control)N/A5.0 x 10^51.0 x 10^-40.2
PEG4~2004.5 x 10^51.2 x 10^-40.27
PEG12~5502.1 x 10^51.5 x 10^-40.71
PEG20 ~900 0.8 x 10^5 1.6 x 10^-4 2.0
PEG24~11000.5 x 10^51.8 x 10^-43.6

As demonstrated in the table, an increase in PEG linker length, particularly with PEG20 and longer, can lead to a significant decrease in the association rate, resulting in a lower overall binding affinity (higher KD).

Experimental Protocols

Key Experiment: Assessing the Impact of a PEG20 Linker on Antibody-Antigen Binding via ELISA

This protocol outlines a standard enzyme-linked immunosorbent assay (ELISA) to quantify the binding affinity of a PEG20-conjugated antibody.

Materials:

  • 96-well high-binding microplate

  • Antigen of interest

  • PEG20-conjugated antibody

  • Unconjugated antibody (as a positive control)

  • Shorter PEG-linker conjugated antibody (e.g., PEG4, optional)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBST - PBS with 0.05% Tween-20)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG)

  • Enzyme substrate (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Plate reader

Procedure:

  • Antigen Coating:

    • Dilute the antigen to a concentration of 1-10 µg/mL in PBS.

    • Add 100 µL of the diluted antigen to each well of the microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of wash buffer per well.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the PEG20-conjugated antibody, unconjugated antibody, and any other control antibodies in blocking buffer.

    • Add 100 µL of each antibody dilution to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute the enzyme-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the enzyme substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until a color change is observed.

  • Read and Analyze:

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

    • Plot the absorbance values against the antibody concentrations and fit the data to a binding curve to determine the EC50 for each antibody. A higher EC50 for the PEG20-conjugated antibody compared to the controls indicates reduced binding affinity.

Mandatory Visualizations

Steric_Hindrance_Mechanism cluster_0 Scenario 1: No Steric Hindrance (Short Linker) cluster_1 Scenario 2: Steric Hindrance (PEG20 Linker) Antibody1 Antibody Linker1 Short PEG Linker Antibody1->Linker1 Antibody1->BindingSite1 Drug1 Drug/ Payload Linker1->Drug1 Antigen1 Antigen BindingSite1->Antigen1 Successful Binding Antibody2 Antibody Linker2 Long PEG20 Linker Antibody2->Linker2 Antibody2->BindingSite2 Drug2 Drug/ Payload Linker2->Drug2 Antigen2 Antigen BindingSite2->Antigen2 Binding Blocked block Steric Shield

Caption: Mechanism of PEG20 steric hindrance.

Troubleshooting_Workflow Start Start: Reduced Biological Activity Observed Quantify Step 1: Quantify Activity Loss (e.g., ELISA, IC50) Start->Quantify Hypothesis Is Steric Hindrance by PEG20 Suspected? Quantify->Hypothesis TestShorter Step 2: Synthesize & Test Shorter PEG Linkers Hypothesis->TestShorter Yes ReEvaluate Step 4: Re-evaluate Overall Conjugate Design Hypothesis->ReEvaluate No ActivityRestored Is Activity Restored? TestShorter->ActivityRestored Success Success: Optimal Linker Length Identified ActivityRestored->Success Yes ChangeSite Step 3: Change Conjugation Site or Linker Chemistry ActivityRestored->ChangeSite No End End: Issue Resolved Success->End ChangeSite->ReEvaluate ReEvaluate->End

Caption: Troubleshooting workflow for steric hindrance.

Linker_Properties_Relationship PEG_Length PEG Linker Length Steric_Hindrance Steric Hindrance PEG_Length->Steric_Hindrance Increases Solubility Solubility/ Stability PEG_Length->Solubility Increases Binding_Affinity Binding Affinity/ Potency Steric_Hindrance->Binding_Affinity Decreases PK_Profile Pharmacokinetic Profile (Half-life) Solubility->PK_Profile Improves

Caption: Relationship between linker properties.

References

Impact of pH on Boc-NH-PEG20-CH2CH2COOH Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the conjugation of Boc-NH-PEG20-CH2CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a primary amine?

The conjugation of this compound, which has a terminal carboxylic acid, is most commonly achieved using carbodiimide (B86325) chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide). This process involves two key steps, each with its own optimal pH range for maximum efficiency. A two-step process with distinct pH conditions is highly recommended.[1][2]

  • Activation Step (Carboxyl Activation): The activation of the carboxyl group on the PEG linker with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[1][3] A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[1]

  • Coupling Step (Amine Reaction): The subsequent reaction of the NHS-activated PEG-acid with a primary amine is most efficient at a pH of 7.0 to 8.5 .[1] This is because the primary amine on the target molecule needs to be in its unprotonated form to act as a nucleophile.[1] A common buffer for this step is phosphate-buffered saline (PBS) at a pH of 7.2-7.4.[1]

Q2: Why is a two-step pH process recommended over a single pH reaction?

A two-step process is recommended because the optimal pH conditions for the carboxyl activation and the amine coupling steps are different.[1] Performing the reaction at a single, intermediate pH can lead to reduced overall efficiency. The acidic conditions required for efficient EDC/NHS activation are not ideal for the amine coupling step, and the higher pH that is favorable for the amine reaction can cause rapid hydrolysis of the NHS ester intermediate, reducing the amount of activated PEG available to react with the amine.[1]

Q3: What are the consequences of using a pH outside the optimal range?

Using a suboptimal pH can lead to several issues:

  • Low pH for Coupling (<7.0): At a pH below 7.0, primary amines are more likely to be protonated (-NH3+), which makes them non-nucleophilic and unreactive towards the NHS ester. This results in a low conjugation yield.[1]

  • High pH for Coupling (>8.5): At a pH above 8.5, the hydrolysis of the NHS ester intermediate increases significantly. This competing hydrolysis reaction reduces the amount of activated PEG available to react with the amine, thus lowering the conjugation efficiency. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[4]

  • Suboptimal pH for Activation (<4.5 or >6.0): If the pH is too far outside this range during the activation step, the efficiency of the EDC/NHS activation of the carboxylic acid will be reduced, leading to fewer activated PEG molecules available for the coupling reaction.[1][3]

Q4: Can I use any buffer for this reaction?

No, it is critical to use buffers that do not contain primary amines or carboxyl groups, as these will compete with the reaction.[2] Buffers such as Tris and glycine (B1666218) should be avoided.[2][5]

  • Recommended for Activation: MES buffer.[2][3]

  • Recommended for Coupling: Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Suboptimal pH: The pH of the reaction buffer was outside the optimal range for either the activation or coupling step.Verify the pH of your activation and coupling buffers. Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.0-8.5.[1]
Hydrolysis of NHS ester: The activated PEG was exposed to the aqueous coupling buffer for too long before adding the amine-containing molecule, or the pH of the coupling reaction was too high.Use freshly prepared activated PEG. Minimize the time between the activation and coupling steps.[1] Ensure the coupling pH does not exceed 8.5.[1]
Inappropriate Buffer: The buffer used contains primary amines (e.g., Tris) or carboxylates, which compete with the reaction.Use non-amine, non-carboxyl containing buffers. MES is recommended for activation and PBS, HEPES, or borate for coupling.[2][5][6]
Degraded Reagents: EDC and NHS are moisture-sensitive and may have degraded.Use fresh, high-quality EDC and NHS. Store them properly under desiccated conditions.
High Polydispersity or Cross-linking Incorrect Stoichiometry: The molar ratio of PEG to the amine-containing molecule is not optimized.Carefully control the stoichiometry of the reactants. A molar excess of the PEG reagent relative to the biomolecule can sometimes help minimize cross-linking if the target has multiple amine sites.[2]
Reaction Time: The reaction was allowed to proceed for too long, potentially leading to side reactions.Optimize the reaction time. Typical coupling reactions run for 1-2 hours at room temperature or overnight at 4°C.[1]

Data Presentation: Impact of pH on Conjugation Steps

Reaction Step Parameter Optimal pH Range Consequences of pH Deviation Recommended Buffers
Activation Carboxyl Activation with EDC/NHS4.5 - 6.0[1][3]< 4.5: Slower activation rate. > 6.0: Reduced EDC efficiency and potential for side reactions.[3]0.1 M MES[1]
Coupling Amine Reaction with NHS-activated PEG7.0 - 8.5[1]< 7.0: Protonation of primary amines, rendering them non-nucleophilic and leading to low yield.[1] > 8.5: Rapid hydrolysis of the NHS ester, reducing conjugation efficiency.[1][4]PBS (pH 7.2-7.4)[1], HEPES, Borate Buffer[6]

Experimental Protocols

Detailed Two-Step pH Conjugation Protocol

This protocol provides a general guideline for the conjugation of this compound to an amine-containing molecule. Optimization may be required for specific applications.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.

    • Prepare stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or freshly in Activation Buffer immediately before use. They are moisture sensitive.

    • Dissolve the this compound in the Activation Buffer.

    • Ensure the amine-containing molecule is in the Coupling Buffer. If not, perform a buffer exchange.

  • Activation of PEG-COOH (pH 4.5-6.0):

    • To the solution of this compound in Activation Buffer, add EDC and NHS. A 2-5 fold molar excess of EDC and NHS over the PEG-COOH is a good starting point.[2]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.[1][2]

  • Conjugation to Amine (pH 7.2-8.0):

    • Immediately after activation, add the activated PEG solution to the amine-containing molecule in the Coupling Buffer.

    • Alternatively, the pH of the activated PEG solution can be raised to 7.2-8.0 by adding a concentrated coupling buffer, or the activated PEG can be purified via a desalting column equilibrated with the Coupling Buffer.[1]

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[1]

  • Quenching the Reaction:

    • Add Quenching Buffer to stop the reaction by hydrolyzing any unreacted NHS esters. A final concentration of 10-50 mM of the quenching agent is typically sufficient.[2]

    • Incubate for 15-30 minutes at room temperature.[2]

  • Purification:

    • Remove unreacted PEG and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.[2]

Visualizations

experimental_workflow Experimental Workflow for Boc-NH-PEG-COOH Conjugation cluster_prep 1. Reagent Preparation cluster_activation 2. Activation Step cluster_coupling 3. Coupling Step cluster_quenching 4. Quenching cluster_purification 5. Purification prep_peg Dissolve Boc-NH-PEG-COOH in Activation Buffer (pH 4.5-6.0) activation Add EDC & NHS to PEG solution. Incubate 15-30 min at RT. prep_peg->activation prep_amine Prepare Amine Molecule in Coupling Buffer (pH 7.2-8.0) coupling Combine activated PEG with amine molecule. Incubate 1-2h at RT or overnight at 4°C. prep_amine->coupling prep_edc_nhs Prepare fresh EDC/NHS solution prep_edc_nhs->activation activation->coupling quenching Add Quenching Buffer (e.g., Tris) to stop the reaction. coupling->quenching purification Purify conjugate via SEC or Dialysis. quenching->purification

Caption: Workflow for the two-step Boc-NH-PEG-COOH conjugation process.

ph_logic_diagram Logical Relationship of pH in EDC/NHS Conjugation cluster_activation Activation Phase cluster_coupling Coupling Phase cluster_outcome Outcome cluster_problems Potential Issues ph_low Low pH (4.5 - 6.0) activation_eff Efficient Carboxyl Activation by EDC/NHS ph_low->activation_eff promotes success Successful Conjugation (High Yield) activation_eff->success ph_neutral Neutral/Slightly Basic pH (7.0 - 8.5) amine_state Deprotonated Amine (-NH2) (Nucleophilic) ph_neutral->amine_state ensures nhs_stability Stable NHS-ester (Minimal Hydrolysis) ph_neutral->nhs_stability maintains amine_state->success nhs_stability->success ph_too_high pH > 8.5 hydrolysis Rapid NHS-ester Hydrolysis ph_too_high->hydrolysis causes failure Low/No Conjugation hydrolysis->failure ph_too_low pH < 7.0 protonation Protonated Amine (-NH3+) (Non-nucleophilic) ph_too_low->protonation causes protonation->failure

Caption: Impact of pH on key steps of the EDC/NHS conjugation reaction.

References

Technical Support Center: Enhancing Mono-PEGylated Protein Yields

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of mono-PEGylated proteins. Our goal is to help you optimize your experimental workflow to improve the yield and purity of your target conjugate.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to consider when optimizing a PEGylation reaction for mono-PEGylated species?

A1: Achieving a high yield of mono-PEGylated protein requires careful optimization of several key reaction parameters. The "design of experiments" (DOE) approach can be highly effective in systematically evaluating these factors.[1] The most critical parameters include:

  • PEG-to-protein molar ratio: This is often the most influential factor. A higher molar excess of PEG can drive the reaction towards multi-PEGylated species, while a lower ratio may result in incomplete conjugation.[2][3]

  • pH: The reaction pH is crucial, especially for amine-specific PEGylation. To favor N-terminal PEGylation over lysine (B10760008) modification, conducting the reaction at a pH between 7.0 and 8.0 is often recommended, as the N-terminal alpha-amino group generally has a lower pKa than the epsilon-amino groups of lysine residues.[2][4]

  • Reaction Time: The duration of the reaction needs to be sufficient to allow for the formation of the desired mono-PEGylated product without promoting the accumulation of multi-PEGylated species.

  • Temperature: While higher temperatures can increase the reaction rate, they may also lead to protein degradation or aggregation. A balance must be struck to maintain protein stability.[2]

  • Protein Concentration: The concentration of the protein can influence the reaction kinetics and the extent of aggregation.[2]

Q2: Which PEGylation chemistry should I choose for site-specific mono-PEGylation?

A2: The choice of PEGylation chemistry is fundamental for achieving site-specificity and a high yield of mono-PEGylated protein. Here are some common approaches:

  • N-terminal Amine-Specific PEGylation: Reagents like PEG-aldehyde can be used to target the N-terminal amino group. This reaction forms an imine that is then reduced to a stable secondary amine with a mild reducing agent like sodium cyanoborohydride, which, unlike sodium borohydride, does not reduce disulfide bonds.[2] By controlling the pH, selectivity for the N-terminus can be enhanced.[2][4]

  • Thiol-Specific PEGylation: If your protein has a free cysteine residue or if one can be introduced through site-directed mutagenesis, thiol-reactive PEGs (e.g., PEG-maleimide, PEG-vinylsulfone) offer a highly specific conjugation site. The reaction with cysteine thiols is typically performed at a pH below that of lysine pKa's to avoid side reactions with amine groups.[2][4]

  • Enzymatic PEGylation: This approach offers high specificity by using enzymes to attach PEG to specific amino acid residues.

Q3: How can I accurately characterize my PEGylated protein to determine the degree of PEGylation?

A3: A combination of analytical techniques is essential for the comprehensive characterization of PEGylated proteins.[5] These methods help determine the molecular weight, degree of PEGylation, and identify different species (unmodified, mono-, di-, multi-PEGylated).[5][6]

  • High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC-HPLC) and Ion-Exchange Chromatography (IEX-HPLC) are fundamental for separating different PEGylated forms.[5][7] SEC separates based on hydrodynamic radius, which increases with PEGylation, while IEX can separate based on changes in surface charge due to PEG attachment.[][9]

  • Mass Spectrometry (MS): MS is a powerful tool for accurately determining the molecular weight of the PEGylated protein and thus the degree of PEGylation.[5][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the PEGylated protein in solution, helping to identify the site of PEGylation.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the production and purification of mono-PEGylated proteins.

Low Yield of Mono-PEGylated Product

Problem: The final yield of the desired mono-PEGylated protein is consistently low.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Reaction Conditions Systematically optimize the PEG:protein molar ratio, pH, temperature, and reaction time. A Design of Experiments (DOE) approach is highly recommended.[1][3]
Protein Aggregation Optimize protein concentration and reaction buffer conditions (e.g., ionic strength, excipients). Consider performing the reaction at a lower temperature.[2]
Poor Reactivity of PEG Reagent Ensure the PEG reagent is not hydrolyzed or degraded. Use fresh, high-quality reagents.[10]
Inaccessibility of Target Residue If targeting a specific residue, ensure it is accessible on the protein surface. Computational modeling can help predict accessibility.[5]
Disulfide-linked Dimerization (for thiol-PEGylation) The reactive thiolate anion can react with other cysteines. Consider excluding oxygen from the reaction to minimize intermolecular disulfide bond formation.[2]
High Levels of Multi-PEGylated Species

Problem: The reaction produces a significant amount of di- and multi-PEGylated proteins, complicating purification and reducing the yield of the mono-PEGylated form.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
High PEG:Protein Molar Ratio Decrease the molar ratio of the PEG reagent to the protein.[2]
Prolonged Reaction Time Reduce the reaction time to favor the formation of mono-PEGylated species. Monitor the reaction progress over time to determine the optimal endpoint.
Non-specific Reaction Conditions For amine-specific PEGylation, lower the pH to increase the selectivity for the N-terminal amino group.[2][4]
Difficulties in Purifying Mono-PEGylated Protein

Problem: Separation of the mono-PEGylated protein from unreacted protein, free PEG, and multi-PEGylated species is challenging.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inadequate Separation Technique A multi-step purification strategy is often necessary. A common approach is to use Ion-Exchange Chromatography (IEX) followed by Size-Exclusion Chromatography (SEC).[9][11]
Co-elution of Species Optimize the gradient (for IEX) or column length and flow rate (for SEC) to improve resolution.[] Hydrophobic Interaction Chromatography (HIC) can be a useful orthogonal technique.[]
Presence of Positional Isomers Positional isomers (mono-PEGylated at different sites) can have very similar properties. High-resolution IEX or Reverse-Phase Chromatography (RPC) may be required for their separation.[]

Experimental Protocols

General Protocol for Amine-Specific PEGylation (N-terminal focused)
  • Protein Preparation: Dialyze the purified protein against a suitable reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5). Ensure the buffer does not contain primary amines.

  • PEG Reagent Preparation: Dissolve the amine-reactive PEG (e.g., mPEG-NHS ester or mPEG-aldehyde) in the reaction buffer immediately before use.

  • PEGylation Reaction:

    • Add the PEG reagent to the protein solution at a specific molar ratio (e.g., start with 1:1, 1:3, and 1:5 protein:PEG).

    • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle stirring for a defined period (e.g., 1-4 hours).

    • If using PEG-aldehyde, add a reducing agent like sodium cyanoborohydride.

  • Quenching the Reaction: Add a quenching reagent (e.g., a primary amine like Tris or glycine) to consume any unreacted PEG.

  • Purification: Purify the reaction mixture using chromatographic techniques such as IEX and/or SEC to separate the mono-PEGylated protein from other species.[][9]

  • Analysis: Characterize the purified product using SDS-PAGE, SEC-HPLC, and Mass Spectrometry to confirm the degree of PEGylation.[5][7]

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Protein Preparation (Buffer Exchange) PEGylation_Reaction PEGylation Reaction (Controlled Temp, Time, pH) Protein_Prep->PEGylation_Reaction PEG_Prep PEG Reagent Preparation PEG_Prep->PEGylation_Reaction Quenching Quench Reaction PEGylation_Reaction->Quenching IEX Ion-Exchange Chromatography (IEX) Quenching->IEX SEC Size-Exclusion Chromatography (SEC) IEX->SEC Analysis Characterization (SDS-PAGE, HPLC, MS) SEC->Analysis

Caption: General experimental workflow for protein PEGylation.

Troubleshooting_Yield Start Low Mono-PEGylated Protein Yield Check_Reaction Review Reaction Conditions (Molar Ratio, pH, Time, Temp) Start->Check_Reaction Optimize_Reaction Optimize Reaction Parameters (DOE Approach) Check_Reaction->Optimize_Reaction Suboptimal Check_Purification Evaluate Purification Strategy Check_Reaction->Check_Purification Optimal Optimize_Reaction->Check_Purification Optimize_Purification Implement Multi-Step Purification (e.g., IEX -> SEC) Check_Purification->Optimize_Purification Inefficient Check_Aggregation Assess Protein Aggregation Check_Purification->Check_Aggregation Efficient Optimize_Purification->Check_Aggregation Modify_Buffer Modify Buffer Conditions (e.g., excipients, concentration) Check_Aggregation->Modify_Buffer Present Final_Product Improved Yield of Mono-PEGylated Protein Check_Aggregation->Final_Product Absent Modify_Buffer->Final_Product

Caption: Troubleshooting flowchart for low mono-PEGylated protein yield.

References

Technical Support Center: Troubleshooting the Boc Deprotection Step

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Boc (tert-butyloxycarbonyl) deprotection step. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during this critical step in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for an incomplete Boc deprotection reaction?

An incomplete Boc deprotection can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, and if the acid is too weak or its concentration is too low, the reaction may not go to completion. Trifluoroacetic acid (TFA) is a common reagent for this purpose.[1] A study comparing 55% TFA in dichloromethane (B109758) (DCM) with 100% TFA for Boc removal in solid-phase peptide synthesis found that the 55% TFA/DCM mixture resulted in higher purity peptides.[1] This suggests that incomplete deprotection with 100% TFA might be due to poor resin swelling and limited solvent transfer.

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process, and short reaction times or low temperatures may not be sufficient for complete removal of the Boc group. While many deprotections are carried out at room temperature, some substrates may require longer reaction times or gentle heating.[1]

  • Steric Hindrance: The bulky nature of the substrate, such as in the case of N-methylated amino acids or large PEG linkers, can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.[2]

  • Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), incomplete deprotection can result from poor swelling of the resin matrix. If the resin does not swell adequately in the deprotection solvent, the acid cannot efficiently penetrate the resin beads to access all the peptide chains.[2]

Q2: I am observing unexpected peaks in my LC-MS analysis after Boc deprotection. What are the likely side products and how can I prevent them?

The most common side reaction during Boc deprotection is the alkylation of nucleophilic residues by the reactive tert-butyl cation generated during the acidic cleavage of the Boc group.[3]

  • Susceptible Residues: Electron-rich functional groups are particularly susceptible to tert-butylation. These include the indole (B1671886) ring of tryptophan, the thioether of methionine, the phenolic ring of tyrosine, and the thiol group of cysteine.[3]

  • Prevention with Scavengers: To prevent these side reactions, it is highly recommended to use "scavengers." Scavengers are reagents that trap the tert-butyl cation, preventing it from reacting with the desired product.[3] The choice of scavenger depends on the specific amino acids present in your peptide or the functional groups on your molecule.

Troubleshooting Guides

Issue 1: Incomplete Deprotection

Symptom: Presence of starting material detected by TLC, LC-MS, or NMR after the reaction is complete, leading to a low yield of the desired product.

Troubleshooting Workflow:

G start Incomplete Deprotection Observed check_acid Step 1: Verify Acid Concentration & Strength start->check_acid increase_acid Action: Increase acid concentration or use a stronger acid. check_acid->increase_acid If insufficient check_time_temp Step 2: Evaluate Reaction Time & Temperature check_acid->check_time_temp If sufficient monitor Monitor reaction progress by TLC/LC-MS increase_acid->monitor increase_time_temp Action: Increase reaction time and/or gently warm the reaction. check_time_temp->increase_time_temp If too short/low check_substrate Step 3: Consider Substrate Steric Hindrance check_time_temp->check_substrate If adequate increase_time_temp->monitor prolong_reaction Action: Prolong reaction time significantly for hindered substrates. check_substrate->prolong_reaction If sterically hindered prolong_reaction->monitor monitor->check_acid Still incomplete end Complete Deprotection monitor->end Reaction complete

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Issue 2: Formation of Side Products

Symptom: Observation of unexpected peaks in HPLC/LC-MS, often with a mass increase of 56 Da, corresponding to tert-butylation.

Troubleshooting Workflow:

G start Side Product Formation Observed identify_residues Step 1: Identify Nucleophilic Residues (Trp, Met, Cys, Tyr) start->identify_residues select_scavenger Step 2: Select Appropriate Scavenger(s) identify_residues->select_scavenger add_scavenger Action: Add scavenger(s) to the deprotection cocktail. select_scavenger->add_scavenger monitor Analyze crude product by LC-MS add_scavenger->monitor optimize_cocktail Step 3: Optimize Scavenger Cocktail adjust_concentration Action: Adjust scavenger concentrations or use a cocktail (e.g., Reagent K). optimize_cocktail->adjust_concentration adjust_concentration->monitor monitor->optimize_cocktail Side products still present end Side Products Minimized monitor->end Clean product

Caption: Troubleshooting workflow for side product formation.

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection
ReagentConcentrationSolventTypical Reaction TimeTemperatureNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)30 min - 2 hRoom TemperatureA common starting point. Higher TFA concentration can lead to faster deprotection but may increase side reactions.[4]
Trifluoroacetic Acid (TFA)95% (v/v)Aqueous1 - 4 hRoom TemperatureOften used with scavengers for peptide cleavage from resin.
Hydrochloric Acid (HCl)4M1,4-Dioxane30 min - 4 hRoom TemperatureGenerally considered milder than TFA. The product is obtained as the HCl salt.[4][5]
Hydrochloric Acid (HCl)1MEthyl Acetate1 - 12 hRoom TemperatureA milder alternative to HCl in dioxane.
Table 2: Common Scavengers for Boc Deprotection
ScavengerTarget Residue(s)Typical ConcentrationNotes
Triisopropylsilane (TIS)Tryptophan (Trp)2.5 - 5% (v/v)Highly effective carbocation scavenger.
Triethylsilane (TES)Tryptophan (Trp), Methionine (Met)2.5 - 5% (v/v)Another effective silane-based scavenger.[3]
ThioanisoleMethionine (Met)5% (v/v)Prevents S-alkylation of methionine.[3][6]
1,2-Ethanedithiol (EDT)Cysteine (Cys), Tryptophan (Trp)2.5% (v/v)Effective for preventing side reactions with tryptophan and cysteine.[3]
AnisoleGeneral5% (v/v)A general scavenger for various nucleophilic residues.[3]
WaterGeneral2.5 - 5% (v/v)Can act as a scavenger for the tert-butyl cation.[3]
Table 3: Scavenger Cocktail Recipes
Cocktail NameComposition (v/v/v/v/v)Primary Application
TFA/TIS/H₂O 95:2.5:2.5General purpose for peptides with Trp.[6]
Reagent K TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)Peptides with multiple sensitive residues.[6]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

Objective: To remove the Boc protecting group from a substrate in solution.

Materials:

  • Boc-protected compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 30 minutes to 2 hours), remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • For workup, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Protocol 2: Boc Deprotection using HCl in Dioxane

Objective: To remove the Boc protecting group under milder acidic conditions.

Materials:

  • Boc-protected compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Place the Boc-protected amine in a reaction vessel.

  • Add a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt.

  • Collect the solid by filtration and wash with diethyl ether.

  • If the free amine is required, the hydrochloride salt can be neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) during a subsequent aqueous workup.[5]

Protocol 3: Monitoring Boc Deprotection by LC-MS

Objective: To quantitatively monitor the progress of a Boc deprotection reaction.

Materials:

  • Reaction mixture

  • Quenching solution (e.g., mobile phase with a neutralizing agent)

  • LC-MS system with a suitable column (e.g., reverse-phase C18)

Procedure:

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by diluting it in a quenching solution.

  • Inject the quenched sample into the LC-MS system.

  • Analyze the chromatogram to determine the relative peak areas of the starting material and the product.

  • Plot the percentage of product formation versus time to determine the reaction endpoint.

Signaling Pathways and Workflows

G cluster_0 Reaction Monitoring TLC TLC Analysis (Qualitative) LCMS LC-MS Analysis (Quantitative) NMR NMR Spectroscopy (Structural Confirmation) start Start Boc Deprotection Reaction monitor Monitor Reaction Progress start->monitor monitor->TLC monitor->LCMS monitor->NMR incomplete Incomplete Reaction monitor->incomplete Starting material remains complete Reaction Complete monitor->complete No starting material troubleshoot Troubleshoot (See Guides) incomplete->troubleshoot workup Proceed to Workup complete->workup

Caption: Experimental workflow for monitoring a Boc deprotection reaction.

References

Technical Support Center: Characterization of PEGylated Proteins by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for the mass spectrometric analysis of PEGylated proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing PEGylated proteins with mass spectrometry?

The main challenges stem from the inherent properties of the polyethylene (B3416737) glycol (PEG) polymer.[1] Key difficulties include:

  • Polydispersity: Most PEG reagents are not single molecules but mixtures of polymers with a range of molecular weights. This heterogeneity results in broad peaks in the mass spectrum instead of a single sharp peak.[2][3]

  • Spectral Congestion: The combination of the PEG's molecular weight distribution and the protein's multiple charge states leads to highly complex and overlapping signals in the mass spectrum, making data interpretation difficult.[2][4]

  • Signal Dilution: The overall ion signal is distributed across numerous PEGylated species (or "PEGforms"), which can make it difficult to detect any single species with high intensity.[5]

  • Steric Hindrance: The bulky PEG chain can hinder enzymatic digestion (e.g., with trypsin), leading to incomplete digestion and "missed cleavages," which complicates peptide mapping experiments used for site identification.[5]

  • Determining PEGylation Sites: Pinpointing the exact amino acid residue(s) where the PEG moiety is attached requires specialized tandem mass spectrometry (LC-MS/MS) approaches.[6][7]

Q2: What is the difference between intact mass analysis and peptide mapping for PEGylated proteins?

Intact mass analysis and peptide mapping are two complementary approaches that provide different types of information.

  • Intact Mass Analysis involves analyzing the entire, undigested PEGylated protein. Its primary goal is to determine the average molecular weight, the distribution of PEGylated species (e.g., proteins with 1, 2, or 3 PEG chains), and the overall degree of PEGylation.[8] This technique provides a global overview of the product's heterogeneity.[9]

  • Peptide Mapping Analysis involves enzymatically digesting the PEGylated protein into smaller peptides, which are then analyzed by LC-MS/MS. This "bottom-up" approach is used to identify the specific amino acid residues that have been modified with PEG.[1] Comparing the peptide map of the PEGylated protein to its non-PEGylated counterpart allows for the precise localization of modification sites.[8]

Q3: Why does my mass spectrum for a PEGylated protein show a series of peaks separated by 44 Da?

The repeating series of peaks separated by approximately 44 Da is the characteristic signature of a polyethylene glycol chain.[10] This mass difference corresponds to the mass of a single ethylene (B1197577) glycol monomer unit (-O-CH₂-CH₂-).[2] The presence of this pattern confirms you are detecting a PEGylated species. However, if this signal is overwhelming and you do not detect your protein, it may indicate PEG contamination in your sample or instrument.[11][12]

Q4: Can I use MALDI-TOF for analyzing PEGylated proteins?

Yes, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS has historically been a common technique for characterizing PEGylated proteins.[9] It is particularly useful for providing excellent information on the average molecular weight and the degree of PEGylation.[8][9] However, the trend is shifting towards Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS), as ESI often provides a more automated workflow and can be more readily used for quantitative studies.[8][9]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: The mass spectrum is extremely broad and poorly resolved, making it impossible to determine the mass.

  • Likely Cause: This is a classic presentation for heterogeneous PEGylated proteins. The polydispersity of the PEG reagent combined with multiple protein charge states creates a wide "hump" of overlapping signals rather than discrete peaks.[2]

  • Solutions:

    • Optimize Sample Preparation: Add a charge-reducing agent to your sample solution. Triethylamine (B128534) (TEA) is effective at shifting the charge-state pattern to a higher m/z range, which can help de-congest the spectrum.[2][4] Concentrations of 0.2% to 1% TEA have been shown to improve spectral quality.[2]

    • Improve Chromatography: Couple your mass spectrometer to a liquid chromatography (LC) system. Using reversed-phase or size-exclusion chromatography can separate different PEGylated forms before they enter the mass spectrometer, simplifying the resulting spectra.[7]

    • Use Advanced Deconvolution Software: The complex spectra of PEGylated proteins often require specialized deconvolution algorithms to calculate the zero-charge mass.[3] Tools like the Bayesian protein reconstruction tool in BioAnalyst™ software are designed to handle heterogeneous samples.[2]

Problem 2: I don't see my protein signal, only a strong repeating pattern of peaks separated by 44 Da.

  • Likely Cause: Your sample is likely contaminated with a significant amount of free (unconjugated) PEG or a PEG-containing detergent (like Triton™ X-100 or Tween®).[10][13] These contaminants ionize very efficiently and can completely suppress the signal from your protein.[11]

  • Solutions:

    • Purify Your Sample: Before MS analysis, remove excess PEG reagents and contaminants. Use methods like size-exclusion chromatography (SEC) or dialysis with an appropriate molecular weight cutoff (MWCO) filter.[3]

    • Check Your Reagents and Labware: PEG is a common contaminant in labs.[10] Ensure all buffers, solvents, and plasticware are free of PEG-containing detergents.[10][13] If you suspect contamination, run a blank injection of your solvents on the mass spectrometer.[11]

    • Optimize Protein Purification: If using detergents for cell lysis, ensure they are thoroughly removed during protein purification. Consider using detergent removal resins.[12] Running the sample on an SDS-PAGE gel and performing an in-gel digestion is an effective way to remove PEG contaminants.[11]

Problem 3: Peptide mapping analysis fails to identify the PEGylated peptides.

  • Likely Cause: The large, flexible PEG chain can physically block the protease (e.g., trypsin) from accessing its cleavage sites near the PEGylation location, a phenomenon known as steric hindrance.[5] This results in large, modified peptides that may not fly well in the mass spectrometer or may be difficult to identify.

  • Solutions:

    • Optimize Digestion Protocol: Increase the enzyme-to-protein ratio or extend the digestion time. Consider using a combination of proteases with different specificities (e.g., Trypsin and Glu-C) to generate smaller peptides.[7]

    • Utilize Tandem MS (MS/MS): Ensure you are using an LC-MS/MS method. The fragmentation of the PEGylated peptide in the second stage of mass spectrometry (MS/MS) is crucial for confirming the peptide sequence and localizing the PEG moiety to a specific amino acid.[6][7]

    • Consider In-Source Fragmentation: In some cases, applying a higher voltage in the ion source can cause the PEG chain to fragment, which can simplify the MS/MS spectrum of the remaining peptide and aid in its identification.[6]

Quantitative Data Summary

The choice of PEGylation reagent is critical for successful conjugation. The table below summarizes common reactive moieties used in PEGylation chemistry. The mass of the ethylene glycol repeating unit is ~44.026 Da.

Reagent Reactive GroupTarget Functional Group on ProteinResulting LinkageTypical Reaction pH
NHS Ester Primary Amine (-NH₂) (e.g., Lysine, N-terminus)Amide7.0 - 9.0[14]
Maleimide Sulfhydryl (-SH) (e.g., Cysteine)Thioether6.5 - 7.5[14]
Aldehyde Primary Amine (-NH₂) (N-terminus specific at lower pH)Schiff Base (requires reduction)~6.0 - 7.0[15]
Vinyl Sulfone Sulfhydryl (-SH)Thioether7.5 - 8.5[15]

Experimental Protocols

Protocol 1: Intact Mass Analysis by LC-MS

Objective: To determine the average molecular weight and degree of PEGylation of an intact PEGylated protein.

Methodology:

  • Sample Preparation:

    • Desalt the PEGylated protein sample using a suitable method like dialysis or a desalting column into a volatile buffer such as 10 mM ammonium (B1175870) acetate.[3]

    • Dilute the sample to a final concentration of 0.1-1.0 mg/mL in a solution of 50% acetonitrile (B52724), 49.9% water, and 0.1% formic acid.

    • For spectra suffering from charge-state congestion, add triethylamine (TEA) to the final solution to a concentration of 0.2-0.5% to reduce charging.[2]

  • LC Separation:

    • Equip an HPLC or UPLC system with a reversed-phase column suitable for proteins (e.g., C4 or C8).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Run a shallow gradient from 20% to 80% Mobile Phase B over 15-20 minutes to elute the PEGylated protein.

  • MS Analysis:

    • Use a high-resolution mass spectrometer such as an Orbitrap or TOF instrument.[2][4]

    • Acquire data in positive ion mode over an m/z range of 1000-4000.

    • Optimize source conditions (e.g., capillary temperature, source voltage) for large protein transmission.

  • Data Analysis:

    • Process the raw data using deconvolution software to transform the charge-state series into a zero-charge mass spectrum.[3]

    • From the deconvoluted spectrum, determine the average mass of the main species and identify the mass distribution corresponding to different numbers of attached PEG units.

Protocol 2: Identification of PEGylation Sites by LC-MS/MS

Objective: To identify the specific amino acid residues where PEG is attached.[7]

Methodology:

  • Protein Denaturation and Reduction:

    • Denature the PEGylated protein (~50 µg) in a buffer containing 6 M Guanidine-HCl or 8 M Urea.

    • Reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free sulfhydryls by adding Iodoacetamide (IAM) to a final concentration of 25 mM and incubating in the dark at room temperature for 20 minutes.

  • Enzymatic Digestion:

    • Dilute the sample at least 10-fold with 50 mM ammonium bicarbonate to lower the denaturant concentration.

    • Add trypsin at an enzyme-to-protein ratio of 1:20 (w/w). Due to potential steric hindrance, a higher ratio (e.g., 1:10) may be necessary.[5]

    • Incubate overnight at 37°C.

  • LC Separation:

    • Acidify the peptide mixture with formic acid or TFA to pH < 3.[12]

    • Inject the sample onto a reversed-phase column suitable for peptides (e.g., C18).

    • Separate the peptides using a gradient from 5% to 50% acetonitrile (with 0.1% formic acid) over 60-90 minutes.

  • MS/MS Analysis:

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.

    • The instrument will perform a full MS1 scan to detect eluting peptides.

    • The most intense ions from the MS1 scan are then sequentially isolated and fragmented (MS2) using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).[7]

  • Data Interpretation:

    • Use a database search engine (e.g., Mascot, Sequest) to match the fragmentation spectra (MS2) to peptide sequences from your protein.

    • Include the mass of the PEG moiety as a variable modification on potential attachment sites (e.g., Lysine, Cysteine, N-terminus).

    • Manual inspection of the MS/MS spectra for PEGylated peptides is often required to confirm the site of modification.

Visualizations

PEG_Protein_MS_Workflow start PEGylated Protein Sample decision Analysis Goal? start->decision intact_analysis Intact Mass Analysis lcms_intact LC-MS intact_analysis->lcms_intact peptide_mapping Peptide Mapping digestion Enzymatic Digestion (e.g., Trypsin) peptide_mapping->digestion decision->intact_analysis  Mass & Purity decision->peptide_mapping  Site ID lcmsms_peptide LC-MS/MS digestion->lcmsms_peptide deconvolution Deconvolution lcms_intact->deconvolution db_search Database Search lcmsms_peptide->db_search result1 Avg. Mass & Heterogeneity deconvolution->result1 result2 PEGylation Site ID db_search->result2

Caption: Workflow for MS characterization of PEGylated proteins.

PEG_MS_Troubleshooting start Problem with MS Spectrum? broad_peak Symptom: Very Broad, Unresolved Peak start->broad_peak  Poor Resolution contam_peak Symptom: Only see 44 Da repeats, No protein signal start->contam_peak  Contamination Signal no_pep_id Symptom: Cannot ID PEG-Peptide in Peptide Map start->no_pep_id  Peptide ID Failure cause_broad Cause: PEG Polydispersity & Multiple Charge States broad_peak->cause_broad sol_broad Solution: 1. Add Charge Reducer (TEA) 2. Use LC to separate 3. Use Deconvolution SW cause_broad->sol_broad cause_contam Cause: Free PEG or Detergent Contamination contam_peak->cause_contam sol_contam Solution: 1. Purify sample (SEC/Dialysis) 2. Check reagents/solvents 3. Improve protein cleanup cause_contam->sol_contam cause_no_pep Cause: Steric Hindrance Impairs Digestion no_pep_id->cause_no_pep sol_no_pep Solution: 1. Optimize digestion (more enzyme) 2. Use multiple proteases 3. Ensure MS/MS is active cause_no_pep->sol_no_pep

Caption: Troubleshooting common issues in PEGylated protein MS.

References

Technical Support Center: SEC Analysis of PEGylated Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Size-Exclusion Chromatography (SEC) analysis of PEGylated products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is SEC a preferred method for analyzing PEGylated proteins?

A1: SEC is a powerful technique for analyzing PEGylated proteins because it separates molecules based on their hydrodynamic size in solution.[1][2] The covalent attachment of polyethylene (B3416737) glycol (PEG) chains significantly increases the size of a protein, allowing for the separation of PEGylated conjugates from the un-PEGylated protein and from process-related impurities like aggregates or fragments.[1][3] Multi-detection SEC, incorporating detectors like UV, refractive index (RI), and multi-angle light scattering (MALS), is particularly useful for characterizing the molar mass, degree of PEGylation, and presence of high molecular weight (HMW) impurities.[1][4]

Q2: What are the most common challenges observed in the SEC analysis of PEGylated products?

A2: The most frequent challenges include:

  • Poor peak shape and tailing: This can be caused by interactions between the PEG moiety and the stationary phase of the SEC column.[5]

  • Co-elution of species: In some cases, the PEGylated protein and free PEG may not be fully resolved, especially if the PEG is polydisperse.[6]

  • Formation of aggregates: PEGylated proteins can be prone to aggregation, which can be exacerbated by experimental conditions.[5][7]

  • Loss of resolution: Overloading the column, using an incorrect flow rate, or column contamination can lead to poor separation.[8][9]

Q3: How does the size and structure of the PEG molecule affect the SEC elution profile?

A3: The retention of PEGylated species in SEC is directly related to the size of the attached PEG molecule.[3] Larger PEG chains lead to a larger hydrodynamic radius and, consequently, earlier elution from the SEC column. The structure of the PEG (linear vs. branched) can also influence the hydrodynamic volume, although the effect on SEC retention time may not always be significant.[10]

Q4: Can SEC be used to quantify the degree of PEGylation?

A4: Yes, SEC, particularly when coupled with multiple detectors (UV, RI, MALS), can provide quantitative information about the degree of PEGylation.[11] By analyzing the signals from different detectors, it's possible to determine the molar mass of the conjugate and the respective contributions of the protein and the PEG moiety.[12]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your SEC analysis of PEGylated products.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Recommended Solution
Secondary Interactions The PEG moiety can interact with the silica-based stationary phase, leading to peak tailing.[5] To mitigate this, consider adding organic modifiers (e.g., 10-15% isopropanol) or salts (e.g., 100 mM NaCl) to the mobile phase.[5][13] Using a column with a more inert surface chemistry, such as those specifically designed for biomolecule analysis, can also be beneficial.[5]
Column Overloading Injecting too much sample can cause peak fronting or tailing.[2][8] Reduce the sample concentration or injection volume. As a general guideline, keep the protein concentration below 50 mg/mL.[9]
Poorly Packed Column A damaged or poorly packed column can lead to distorted peak shapes.[9] Perform a column performance test according to the manufacturer's instructions to check its condition.[9]
Contamination Sample or system contamination can affect peak shape.[8] Ensure your sample is well-filtered and clean the column according to the manufacturer's recommended procedures.[9]
Issue 2: Poor Resolution and Separation
Potential Cause Recommended Solution
Inappropriate Column The pore size of the column packing material is critical for good resolution.[13] For larger PEGylated proteins (e.g., >200 kDa), columns with larger pore sizes (500–1000 Å) are often more suitable.[13]
Incorrect Flow Rate A high flow rate can lead to decreased resolution.[8][14] Optimizing the flow rate, typically in the range of 0.5–1.0 mL/min, can improve separation.[2]
Suboptimal Mobile Phase The composition of the mobile phase can significantly impact resolution. Experiment with different buffer compositions, pH, and ionic strengths. The addition of arginine to the mobile phase has been shown to improve the resolution of some PEGylated conjugates.[15]
Large System Volume Excessive volume in the chromatography system (tubing, detector cells) can contribute to band broadening and loss of resolution.[9] Use tubing with a small internal diameter and minimize the length of connections.[9]
Issue 3: Presence of Unexpected Peaks (Aggregates or Fragments)
Potential Cause Recommended Solution
Sample Instability The PEGylated protein may be prone to aggregation, which can be induced by sample handling, storage conditions, or the analytical method itself.[7][16] Perform all purification and analysis steps at a controlled, low temperature (e.g., 4°C) if possible.[16]
Forced Degradation Stress conditions such as heat or agitation can lead to the formation of aggregates.[4][17] It's important to have a validated SEC method that can accurately detect and quantify these species.[5]
Non-specific Binding Aggregates can sometimes preferentially bind to the stationary phase, leading to inaccurate quantification.[5] Modifying the mobile phase with organic solvents or salts can help to reduce these non-specific interactions.[5]

Experimental Protocols & Data

General SEC Method for PEGylated Proteins

This protocol provides a starting point for the SEC analysis of a PEGylated protein. Optimization will likely be required for specific molecules.

Materials:

  • Size-Exclusion Chromatography system (e.g., HPLC or UPLC) with UV and RI detectors.[4]

  • SEC column suitable for the molecular weight range of the PEGylated protein (e.g., Agilent AdvanceBio SEC, Tosoh TSKgel SW series).[5][18]

  • Mobile Phase: Phosphate (B84403) Buffered Saline (PBS), pH 7.4, or a sodium phosphate buffer containing 100-300 mM of salt (e.g., NaCl or arginine).[15][16]

  • Sample: Purified PEGylated protein, filtered through a 0.22 µm syringe filter.[16]

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Prepare the sample by diluting it in the mobile phase to an appropriate concentration.

  • Inject the prepared sample onto the column.

  • Monitor the elution profile using UV (typically at 280 nm for proteins) and RI detectors.

  • Analyze the resulting chromatogram to determine the retention times and peak areas of the PEGylated protein, any un-PEGylated protein, and aggregates.

Typical SEC Parameters for PEGylated Protein Analysis
ParameterTypical Value / RangeNotes
Column AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µmChoice depends on the size of the analyte.[5][13]
Mobile Phase 100 mM Sodium Phosphate, 300 mM Arginine, pH 6.2Modifiers like arginine or NaCl are often necessary to prevent secondary interactions.[15]
Flow Rate 0.5 - 1.0 mL/minLower flow rates generally improve resolution.[2][14]
Column Temperature 24 - 30 °CTemperature can affect viscosity and resolution.[15]
Injection Volume 10 - 20 µLShould be optimized to avoid column overloading.[15]
Detection UV at 280 nm, RIMulti-angle light scattering (MALS) can provide absolute molecular weight information.

Visualizations

Logical Workflow for Troubleshooting Poor Peak Shape

PoorPeakShape start Poor Peak Shape (Tailing or Fronting) check_overload Check for Column Overloading start->check_overload reduce_load Reduce Sample Concentration/Volume check_overload->reduce_load Yes check_interactions Investigate Secondary Interactions check_overload->check_interactions No end Improved Peak Shape reduce_load->end modify_mobile_phase Modify Mobile Phase (e.g., add salt, organic solvent) check_interactions->modify_mobile_phase Yes change_column Use Column with Inert Stationary Phase check_interactions->change_column Persistent Issue check_column_health Check Column Health check_interactions->check_column_health No modify_mobile_phase->end change_column->end perform_test Perform Column Performance Test check_column_health->perform_test Suspect clean_column Clean Column check_column_health->clean_column Contamination Suspected perform_test->end clean_column->end

A troubleshooting workflow for addressing poor peak shape in SEC analysis.

Experimental Workflow for SEC Method Development

SECMethodDevelopment start Define Analytical Goal (e.g., Purity, Aggregation) select_column Select Column (based on MW) start->select_column initial_mobile_phase Select Initial Mobile Phase (e.g., PBS) select_column->initial_mobile_phase run_initial_experiment Run Initial Experiment initial_mobile_phase->run_initial_experiment evaluate_results Evaluate Resolution and Peak Shape run_initial_experiment->evaluate_results optimize_mobile_phase Optimize Mobile Phase (pH, Salt, Modifiers) evaluate_results->optimize_mobile_phase Not Acceptable final_method Finalized SEC Method evaluate_results->final_method Acceptable optimize_flow_rate Optimize Flow Rate and Injection Volume optimize_mobile_phase->optimize_flow_rate optimize_flow_rate->run_initial_experiment

References

Technical Support Center: HIC for Separating PEGylated Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter when using Hydrophobic Interaction Chromatography (HIC) to separate PEGylated isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying PEGylated compounds?

The primary challenge in purifying PEGylated compounds stems from the heterogeneity of the reaction mixture.[1] This mixture often contains:

  • Unreacted protein

  • Excess unreacted PEG

  • Species with varying numbers of PEG molecules attached (e.g., mono-, di-, multi-PEGylated)

  • Positional isomers, which are proteins with the same number of PEG chains attached at different sites.[1]

  • Degradation products[1]

Separating these closely related species is difficult because the addition of PEG can lead to only minor differences in the physicochemical properties used for fractionation.[1]

Q2: Why is HIC used for separating PEGylated isomers?

HIC separates molecules based on differences in their surface hydrophobicity under non-denaturing conditions.[1][2] The attachment of a PEG chain can alter a protein's surface hydrophobicity, and the specific site of PEGylation can influence this change, making it possible to separate positional isomers.[1][] HIC serves as a valuable orthogonal technique to other methods like ion-exchange (IEX) and size-exclusion chromatography (SEC).[][4]

Q3: How does HIC differ from Reversed-Phase Chromatography (RPC)?

Both HIC and RPC separate molecules based on hydrophobicity. However, HIC uses a high-salt mobile phase to promote binding to a less hydrophobic stationary phase, and elution is achieved by decreasing the salt concentration. This process is generally non-denaturing.[2][5] In contrast, RPC uses a more hydrophobic stationary phase and a polar mobile phase (often with organic solvents), and elution occurs by increasing the organic solvent concentration, which can be denaturing to proteins.[5][6]

Q4: What are the common HIC column chemistries used for PEGylated protein separation?

Common HIC columns utilize ligands with varying hydrophobicity, such as butyl, phenyl, or ether groups, to interact with the target molecules.[1] The choice of ligand depends on the hydrophobicity of the protein and the PEGylated isomers being separated.

Q5: Can HIC completely separate all PEGylated species?

While HIC can be effective, it may have lower capacity and resolution compared to other methods like RPC for certain applications.[][4] Its effectiveness is also dependent on the molecular weight of the attached PEG.[4] For complex mixtures, HIC is often used in conjunction with other techniques like IEX or SEC to achieve the desired purity.[7]

Troubleshooting Guide

This section addresses specific problems that may arise during the HIC separation of PEGylated isomers.

Problem Possible Cause(s) Suggested Solution(s)
Poor resolution between native protein and PEGylated isomers The hydrophobicity difference is too small.Try a column with a more or less hydrophobic ligand. Optimize the salt concentration in the binding buffer; the type and concentration of salt are critical.[1]
The salt gradient is too steep.Use a shallower salt gradient to improve the separation of species with similar hydrophobicities.[1]
Poor resolution between positional isomers The "charge-shielding" effect of PEG is masking subtle hydrophobic differences.Optimize the pH of the mobile phase. Small pH changes can alter the protein's surface properties and improve separation.[1]
The column chemistry is not optimal.Experiment with different HIC columns (e.g., phenyl vs. butyl) as the nature of the hydrophobic interaction can vary.
Low recovery of PEGylated compound The protein has precipitated on the column.This can happen if the salt concentration is too high.[2][8] Reduce the salt concentration in the binding buffer or sample. Ensure the protein is soluble under the initial binding conditions.[2]
Non-specific binding to the column matrix.Add a small amount of a non-ionic detergent to the mobile phase or try a different column matrix.
Protein elutes in the flow-through The salt concentration in the loading buffer is too low to promote binding.Increase the concentration of the lyotropic salt (e.g., ammonium (B1175870) sulfate) in the loading buffer.[1]
The incorrect salt type is being used.Different salts have varying abilities to promote hydrophobic interactions (Hofmeister series).[5] Consider switching to a more "salting-out" salt like ammonium sulfate (B86663).[5]
Distorted or broad peak shapes Unwanted interactions with the stationary phase.Consider adding a small amount of an organic modifier like isopropanol (B130326) to the mobile phase, which can sometimes improve peak shape.[6]
The flow rate is too high.Reduce the flow rate to allow more time for equilibrium between the mobile and stationary phases.[8]

Quantitative Data Tables

Table 1: Common HIC Mobile Phase Compositions

ComponentBuffer A (Binding Buffer)Buffer B (Elution Buffer)Purpose
Salt 1-2 M Ammonium SulfateNo SaltPromotes binding to the HIC resin.
Buffer 50 mM Sodium Phosphate50 mM Sodium PhosphateMaintains a stable pH.
pH 7.07.0Controls the charge state of the protein.

Note: The optimal salt concentration and pH need to be determined empirically for each specific protein and its PEGylated isomers.[1]

Table 2: Comparison of Chromatographic Techniques for PEGylated Protein Analysis

TechniquePrinciple of SeparationAdvantagesDisadvantages
HIC-HPLC Differences in hydrophobicity under non-denaturing, high-salt conditions.[4]Orthogonal separation mechanism to IEX and SEC. Generally non-denaturing.[4]Lower capacity and resolution compared to other methods. Separation efficiency is highly dependent on the molecular weight of the attached PEG.[4]
SEC-HPLC Hydrodynamic radius (size).[1]Effective at removing unreacted PEG and native protein.[1]Low resolution, often unable to separate positional isomers.[6]
IEX-HPLC Net surface charge.[1]High resolution for charge variants and can separate positional isomers.[4]The shielding effect of PEG can mask protein surface charges, potentially reducing resolution.[4]
RP-HPLC Differences in hydrophobicity.[1]High resolving power, suitable for separating positional isomers.[4]Can be denaturing due to the use of organic solvents. PEGylated proteins may exhibit poor peak shapes.[4]

Experimental Protocols

Detailed Methodology for HIC Separation of PEGylated Isomers

This protocol provides a general framework. Optimization of specific parameters is crucial for successful separation.

  • Column Selection: Choose an HIC column with appropriate hydrophobicity (e.g., butyl, phenyl).

  • Buffer Preparation:

    • Binding Buffer (Buffer A): 1-2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

    • Elution Buffer (Buffer B): 50 mM sodium phosphate, pH 7.0.

    • Filter and degas both buffers before use.

  • Sample Preparation:

    • Dissolve the PEGylated protein mixture in the Binding Buffer.

    • Ensure the sample is free of precipitates. Centrifuge or filter if necessary.

  • Chromatography System Setup:

    • Install the HIC column.

    • Prime the pumps with the respective buffers.

  • Column Equilibration:

    • Equilibrate the column with 5-10 column volumes of Binding Buffer until a stable baseline is achieved.

  • Sample Injection:

    • Inject the prepared sample onto the equilibrated column.

  • Elution:

    • Wash the column with Binding Buffer to elute any unbound components.

    • Apply a linear gradient from 100% Buffer A to 100% Buffer B over a suitable number of column volumes (e.g., 20-30). A shallow gradient is often more effective for resolving closely related isomers.[1]

    • Monitor the elution profile using a UV detector at 280 nm.

  • Column Regeneration and Storage:

    • Wash the column with Elution Buffer.

    • For storage, follow the manufacturer's recommendations, which may involve washing with water and storing in a solution containing an antimicrobial agent (e.g., 20% ethanol).

Visualizations

HIC_Workflow cluster_prep Preparation cluster_hplc HIC Separation cluster_analysis Analysis Buffer_Prep Buffer Preparation (High & Low Salt) Sample_Prep Sample Preparation in High Salt Buffer Buffer_Prep->Sample_Prep Injection Sample Injection Sample_Prep->Injection Equilibration Column Equilibration (High Salt) Equilibration->Injection Gradient Gradient Elution (Decreasing Salt) Injection->Gradient Detection UV Detection (280 nm) Gradient->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Analysis Analysis of Fractions (e.g., SDS-PAGE, MS) Fraction_Collection->Analysis

Caption: Experimental workflow for HIC separation of PEGylated isomers.

HIC_Principle cluster_binding Binding Phase (High Salt) cluster_elution Elution Phase (Low Salt) p1 Isomer 1 resin HIC Resin p1->resin Stronger Interaction p2 Isomer 2 p2->resin Weaker Interaction binding_label High salt exposes hydrophobic patches, promoting binding to the resin. p2_eluted Isomer 2 resin2 HIC Resin elution_arrow Elutes First p1_retained Isomer 1 p1_retained->resin2 elution_label Decreasing salt concentration weakens hydrophobic interactions, causing elution. Less hydrophobic isomers elute first. Troubleshooting_Tree Start Poor Resolution? Shallow_Gradient Use a shallower gradient Start->Shallow_Gradient Yes Low_Recovery Low Recovery? Start->Low_Recovery No Change_Column Try a different column chemistry (e.g., Phenyl, Butyl) Shallow_Gradient->Change_Column Optimize_pH Optimize mobile phase pH Change_Column->Optimize_pH Reduce_Salt Reduce initial salt concentration Low_Recovery->Reduce_Salt Yes No_Binding No Binding? Low_Recovery->No_Binding No Check_Solubility Check sample solubility in binding buffer Reduce_Salt->Check_Solubility Increase_Salt Increase salt concentration No_Binding->Increase_Salt Yes Change_Salt Change salt type (Hofmeister series) Increase_Salt->Change_Salt

References

Technical Support Center: Overcoming Poor Solubility of Conjugation Partners

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to the poor solubility of conjugation partners during their experiments.

Troubleshooting Guides

Issue 1: Precipitation Observed Upon Mixing Conjugation Partners

Question: My protein/antibody precipitates out of solution when I add the small molecule/linker for conjugation. What should I do?

Answer:

Precipitation during conjugation is a common issue, often arising from the low aqueous solubility of one or both partners, especially when hydrophobic small molecules are introduced into an aqueous buffer system.[1][2][3] Here’s a step-by-step troubleshooting guide:

Workflow for Troubleshooting Precipitation

start Precipitation Observed check_solubility Assess Solubility of Individual Components start->check_solubility use_cosolvent Introduce a Water-Miscible Organic Co-solvent (e.g., DMSO, DMF) check_solubility->use_cosolvent If small molecule is hydrophobic optimize_cosolvent Optimize Co-solvent Concentration (start low, e.g., <10%) use_cosolvent->optimize_cosolvent adjust_ph Adjust Buffer pH optimize_cosolvent->adjust_ph check_pi Determine pI of Protein/Peptide adjust_ph->check_pi ph_away_from_pi Adjust pH away from pI check_pi->ph_away_from_pi modify_temp Modify Reaction Temperature ph_away_from_pi->modify_temp lower_temp Lower Temperature (e.g., 4°C) modify_temp->lower_temp sonicate Use Sonication lower_temp->sonicate add_solubilizers Add Solubilizing Excipients sonicate->add_solubilizers surfactants Non-ionic Surfactants add_solubilizers->surfactants cyclodextrins Cyclodextrins add_solubilizers->cyclodextrins end Solubility Improved surfactants->end cyclodextrins->end start Low Conjugation Yield solubility_enhancement Enhance Reactant Solubility start->solubility_enhancement cosolvents Use Co-solvents (DMSO, DMF) solubility_enhancement->cosolvents ph_optimization Optimize pH solubility_enhancement->ph_optimization chemical_modification Chemical Modification of Partners cosolvents->chemical_modification ph_optimization->chemical_modification pegylation PEGylation chemical_modification->pegylation hydrophilic_linkers Use Hydrophilic Linkers chemical_modification->hydrophilic_linkers formulation_strategies Formulation Strategies pegylation->formulation_strategies hydrophilic_linkers->formulation_strategies lipid_based Lipid-Based Formulations formulation_strategies->lipid_based nanocarriers Nanocarriers formulation_strategies->nanocarriers reaction_conditions Optimize Reaction Conditions lipid_based->reaction_conditions nanocarriers->reaction_conditions salt_concentration Adjust Salt Concentration reaction_conditions->salt_concentration end Improved Yield salt_concentration->end

References

Technical Support Center: Troubleshooting Incomplete Reactions with Boc-NH-PEG20-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for incomplete reactions involving Boc-NH-PEG20-CH2CH2COOH, particularly in EDC/NHS mediated couplings.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of coupling this compound to an amine-containing molecule using EDC and NHS?

The coupling is a two-step process. First, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the terminal carboxylic acid of this compound, forming a highly reactive but unstable O-acylisourea intermediate.[1][2] To improve reaction efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added to convert the unstable intermediate into a more stable, amine-reactive NHS ester.[1][2] This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[1][3]

Q2: Why is my coupling reaction with this compound incomplete?

Several factors can lead to an incomplete reaction. The most common issues include:

  • Suboptimal pH: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS ester with the primary amine is most efficient at a physiological to slightly alkaline pH (7.2-8.5).[1][4][5]

  • Hydrolysis of Intermediates: The O-acylisourea intermediate formed by EDC is highly unstable in aqueous solutions and can quickly hydrolyze, regenerating the carboxylic acid. The NHS ester is more stable but is also susceptible to hydrolysis, especially at higher pH values.[2][6][7]

  • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for reaction with the NHS-activated PEG, reducing the yield of the desired conjugate.[5]

  • Reagent Quality and Handling: EDC and NHS are moisture-sensitive.[5][6] Improper storage and handling can lead to degradation and reduced activity.

  • Steric Hindrance: The long PEG chain might cause steric hindrance, slowing down the reaction rate, especially with large biomolecules.

Q3: What are the optimal storage and handling conditions for the reagents?

To maintain reagent activity, proper storage and handling are critical.

  • This compound, EDC, and NHS: These reagents should be stored at -20°C in a desiccated, dark environment.[5][6]

  • Handling: Before use, allow the vials to equilibrate to room temperature to prevent moisture condensation on the cold powder.[5][6] It is recommended to purge the vials with an inert gas like nitrogen or argon before resealing.[6] Prepare solutions of EDC and NHS immediately before use, as they are not stable in solution for extended periods.[5][8]

Troubleshooting Guide

An incomplete reaction can be systematically diagnosed and resolved by examining key reaction parameters.

Problem: Low Yield of Conjugated Product
Potential Cause Suggested Solution(s) Supporting Evidence/Rationale
Incorrect pH Ensure the activation step is performed in an amine-free buffer at pH 4.5-6.0 (e.g., MES buffer).[1][4] For the coupling step, adjust the pH to 7.2-8.0 (e.g., PBS buffer).[1][4]The activation of the carboxylic acid by EDC is most efficient under slightly acidic conditions, while the reaction of the NHS ester with primary amines is favored at a higher pH.[1][4][5]
Hydrolysis of NHS Ester Perform the conjugation step immediately after the activation step.[1] Avoid high pH ( > 8.5) during the coupling step, as this significantly increases the rate of hydrolysis.[7][9] The half-life of an NHS ester can be less than 10 minutes at pH 9.0.[7]The NHS ester is a semi-stable intermediate that competes with hydrolysis in aqueous solutions.[6] The rate of hydrolysis increases with increasing pH.[3][7]
Suboptimal Reagent Ratio Start with a 10-20 fold molar excess of the activated PEG linker to the amine-containing molecule.[1] Use a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS relative to the this compound.[1]A molar excess of the PEG linker can drive the reaction to completion. Sufficient EDC and NHS are required for efficient activation.[1]
Poor Reagent Quality Use fresh, high-purity reagents. Equilibrate EDC and NHS vials to room temperature before opening to prevent moisture contamination.[2][5][6]EDC and NHS are moisture-sensitive and can degrade over time, leading to reduced activation efficiency.[5][6]
Presence of Primary Amines in Buffer Use amine-free buffers such as PBS, MES, or Borate buffer for the reaction.[5][6] If your sample is in a buffer like Tris, perform a buffer exchange via dialysis or desalting column before the reaction.[5]Primary amines in the buffer will compete with the target molecule, leading to the formation of undesired side products and reduced yield.[5]
Formation of N-acylurea Side Product The addition of NHS or Sulfo-NHS helps to suppress the formation of this stable and unreactive byproduct.[10]Carbodiimides can react with the activated carboxyl group in an O-to-N acyl migration, forming an N-acylurea that cannot participate in the coupling reaction.[10]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling in Aqueous Buffer

This protocol is a general guideline for conjugating this compound to an amine-containing protein.

Materials:

  • This compound

  • EDC-HCl

  • Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Amine-containing protein in Coupling Buffer

  • Desalting columns for purification

Procedure:

  • Prepare Reagents: Allow all powdered reagents to equilibrate to room temperature before opening. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

  • Activate Carboxylic Acid:

    • Dissolve this compound in Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS to the PEG solution.

    • Incubate for 15 minutes at room temperature.[4][5]

  • Conjugation:

    • Immediately add the activated PEG solution to your protein solution at a 10-20 fold molar excess of PEG to protein.[1]

    • The pH of the final reaction mixture should be between 7.2 and 7.5.[4]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[5]

  • Quench Reaction: Add Quenching Buffer to a final concentration of 10-50 mM hydroxylamine (B1172632) or Tris to quench any unreacted NHS esters.[5] Incubate for 15 minutes.

  • Purification: Remove excess, unreacted PEG linker and byproducts using a desalting column or dialysis with an appropriate molecular weight cutoff (MWCO).[1]

Visualizations

Experimental Workflow

G Workflow for EDC/NHS Coupling cluster_0 Activation Step (pH 4.5-6.0) cluster_1 Conjugation Step (pH 7.2-8.0) cluster_2 Quenching & Purification A Dissolve Boc-NH-PEG-COOH in Activation Buffer B Add EDC and Sulfo-NHS A->B C Incubate 15 min @ RT B->C D Add Activated PEG to Amine-Molecule C->D Immediate Transfer E Incubate 2h @ RT D->E F Add Quenching Buffer (e.g., Tris, Hydroxylamine) E->F G Purify via Desalting or Dialysis F->G

Caption: General experimental workflow for a two-step EDC/NHS coupling reaction.

Troubleshooting Logic

G Troubleshooting Incomplete Reaction Start Incomplete Reaction (Low Yield) pH_Check Verify pH for Activation (4.5-6.0) & Coupling (7.2-8.0) Start->pH_Check Buffer_Check Buffer contains primary amines? pH_Check->Buffer_Check pH is Correct Reagent_Check Reagents fresh? Handled properly? Buffer_Check->Reagent_Check No Use_Amine_Free_Buffer Action: Use Amine-Free Buffer (PBS, MES) Buffer_Check->Use_Amine_Free_Buffer Yes Ratio_Check Optimize Molar Ratios (PEG, EDC, NHS)? Reagent_Check->Ratio_Check Yes Use_Fresh_Reagents Action: Use Fresh Reagents, Equilibrate before opening Reagent_Check->Use_Fresh_Reagents No Success Reaction Successful Ratio_Check->Success Use_Amine_Free_Buffer->Reagent_Check Use_Fresh_Reagents->Ratio_Check

Caption: Decision tree for troubleshooting an incomplete coupling reaction.

References

Validation & Comparative

A Researcher's Guide to Polyethylene Glycol (PEG) Linker Length in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of an effective antibody-drug conjugate (ADC) is a balancing act. The linker, a critical component connecting the antibody to the cytotoxic payload, significantly influences the ADC's efficacy, stability, and pharmacokinetic profile. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has become an invaluable tool for optimizing the performance of these targeted therapies.

The length of the PEG chain is a crucial variable that can be modulated to enhance the physicochemical and pharmacological properties of an ADC. The hydrophilic nature of PEG helps to counteract the hydrophobicity of many potent drug payloads, which can otherwise lead to aggregation and rapid clearance from the bloodstream.[1] This allows for higher drug-to-antibody ratios (DARs) without compromising the integrity of the ADC.[2] Furthermore, PEGylation can shield the payload from the immune system and increase the ADC's size, leading to a longer plasma half-life.[3]

However, the choice of PEG linker length is not a one-size-fits-all solution. A critical trade-off exists between improving pharmacokinetic properties and maintaining high potency. While longer PEG chains generally lead to better in vivo performance, they can sometimes reduce the ADC's in vitro cytotoxicity.[4] This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to inform the rational design of next-generation drug delivery systems.

The Impact of PEG Linker Length on ADC Performance: A Data-Driven Comparison

The following tables summarize quantitative data from studies investigating the effect of PEG linker length on key ADC performance metrics.

In Vitro Cytotoxicity

The in vitro potency of an ADC is a primary indicator of its cell-killing ability. While PEGylation is crucial for in vivo performance, it can sometimes sterically hinder the ADC's interaction with its target cell, leading to a decrease in immediate cytotoxicity.

Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity

Linker Length Fold Reduction in Cytotoxicity (Compared to no PEG) Key Observations
No PEG 1x (Baseline) Often highly potent in vitro, but may have poor solubility and in vivo stability.[5]
4 kDa PEG 4.5x A moderate PEG length can balance improved stability with a slight decrease in potency.[4]

| 10 kDa PEG | 22x | Longer PEG chains can significantly reduce in vitro cytotoxicity.[4] |

Note: Data is derived from a study on affibody-based drug conjugates and may vary depending on the specific antibody, payload, and cell line used.[4]

In Vivo Pharmacokinetics

The pharmacokinetic profile of an ADC determines its circulation time and exposure to the tumor. Longer PEG chains generally improve pharmacokinetics by reducing clearance.

Table 2: Effect of PEG Linker Length on In Vivo Pharmacokinetics in Rats

PEG Side Chain Length Clearance Rate (mL/hr/kg) Key Observations
PEG2 ~1.6 Short PEG chains result in rapid clearance.[6]
PEG4 ~1.3
PEG8 ~0.7 A threshold is reached around PEG8, beyond which clearance is not significantly impacted.[6][7]
PEG12 ~0.6 A lead linker from the study, providing a good balance of properties.[6]

| PEG24 | ~0.6 | |

Note: Data is based on homogeneous DAR 8 ADCs with a glucuronide-MMAE linker evaluated in Sprague-Dawley rats.[6][7]

Visualizing Key Concepts in ADC Development

The following diagrams illustrate the fundamental structure of a PEGylated ADC, a typical experimental workflow for its evaluation, and a simplified mechanism of action.

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker Linker cluster_Payload Payload Antibody Targeting Antibody (mAb) PEG PEGn Spacer (e.g., PEG8, PEG12) Antibody->PEG Cleavable Cleavable Moiety (e.g., Val-Cit) PEG->Cleavable Drug Cytotoxic Payload (Drug) Cleavable->Drug

A generalized structure of an Antibody-Drug Conjugate (ADC) with a PEG linker.

Experimental_Workflow cluster_Synthesis Synthesis & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation A ADC Synthesis with Varying PEG Linkers B Characterization (DAR, Purity, Aggregation) A->B C Plasma Stability Assay B->C D Cytotoxicity Assay (IC50 Determination) B->D E Pharmacokinetic (PK) Study D->E F Xenograft Efficacy Study E->F

A typical experimental workflow for comparing ADCs with different PEG linker lengths.

Mechanism_of_Action A 1. ADC Binds to Tumor Cell Antigen B 2. Receptor-Mediated Endocytosis A->B C 3. Trafficking to Lysosome B->C D 4. Linker Cleavage & Payload Release C->D E 5. Payload Induces Cell Death (Apoptosis) D->E

A simplified mechanism of action for a typical ADC with a cleavable linker.

Detailed Experimental Protocols

Reproducible and reliable data are the foundation of ADC development. The following are detailed methodologies for key experiments used to characterize and compare ADCs with different PEG linker lengths.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average number of drug-linker molecules conjugated to each antibody and assess the distribution of different drug-loaded species.

Methodology:

  • System Preparation: An HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR) is used. The system is equilibrated with a high-salt mobile phase (Mobile Phase A: e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: A low-salt mobile phase containing an organic modifier (e.g., 20% isopropanol (B130326) in 25 mM sodium phosphate, pH 7.0) is prepared.

  • Sample Preparation: The ADC sample is diluted to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatography: The ADC sample is injected onto the equilibrated column. A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is run to elute the different ADC species.

  • Detection: The elution profile is monitored by UV absorbance at 280 nm. Unconjugated antibody (DAR=0) elutes first, followed by species with increasing DAR values, as hydrophobicity increases with the number of conjugated drug molecules.

  • Data Analysis: The peak areas for each species (DAR=0, 2, 4, 6, 8, etc.) are integrated. The weighted average DAR is calculated by summing the product of each peak's relative area percentage and its corresponding DAR value.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the rate of drug deconjugation in a biologically relevant matrix.

Methodology:

  • Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C. Control samples are incubated in a buffer (e.g., PBS).

  • Time Points: Aliquots are taken at various time points over a period of several days (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Processing: To measure drug release, plasma proteins are precipitated using an organic solvent (e.g., acetonitrile). The sample is centrifuged, and the supernatant containing the released payload is collected.

  • Quantification of Released Drug: The amount of free drug-linker in the supernatant is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quantification of Intact ADC: To measure the average DAR over time, the ADC is isolated from the plasma at each time point (e.g., using protein A affinity capture). The DAR of the captured ADC is then determined by HIC-HPLC or LC-MS analysis.

  • Data Analysis: The percentage of released drug or the change in average DAR is plotted against time to determine the stability profile of the ADC.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency of the ADC in killing target cancer cells by calculating the half-maximal inhibitory concentration (IC50).

Methodology:

  • Cell Seeding: Target cancer cells (antigen-positive) and control cells (antigen-negative) are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight.

  • ADC Treatment: A serial dilution of the ADC is prepared in the cell culture medium. The medium in the wells is replaced with the medium containing the different ADC concentrations. Control wells with untreated cells and cells treated with the unconjugated antibody or free drug are also included.

  • Incubation: The plates are incubated for a period of 72 to 120 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are converted to percentage cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The length of the PEG linker is a critical design parameter that profoundly impacts the therapeutic potential of an antibody-drug conjugate. While shorter PEG chains may preserve higher in vitro potency, longer chains are instrumental in improving in vivo pharmacokinetics, leading to increased drug exposure at the tumor site. A clear trend shows that PEG chains of at least eight ethylene (B1197577) oxide units (PEG8) are beneficial for minimizing plasma clearance. The optimal PEG linker length represents a carefully considered balance between stability, potency, and the specific characteristics of the antibody, payload, and target indication. The experimental protocols and comparative data presented in this guide provide a framework for researchers to systematically evaluate and select the most effective linker for their drug delivery applications.

References

Navigating the In Vivo Landscape: A Comparative Guide to Boc-NH-PEG20 and Other PEG Linker Lengths

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical determinant of a therapeutic's in vivo fate. The length of the PEG chain profoundly influences pharmacokinetics, biodistribution, immunogenicity, and ultimately, therapeutic efficacy. This guide provides an objective comparison of the in vivo performance of Boc-NH-PEG20 against other PEG linker lengths, supported by experimental data, to inform the rational design of next-generation drug conjugates.

The central role of PEGylation in drug delivery is to confer a "stealth" shield to the conjugated molecule, delaying its clearance from circulation and reducing its recognition by the immune system. This is achieved by the hydrophilic PEG chain creating a hydration shell, which increases the hydrodynamic radius of the molecule and sterically hinders interactions with proteins and cells responsible for clearance. The length of this PEG chain is a key parameter that can be fine-tuned to optimize the in vivo performance of a drug conjugate.

The Impact of PEG Linker Length on In Vivo Performance: A Comparative Overview

The in vivo behavior of a PEGylated molecule is a complex interplay of its physicochemical properties, which are directly modulated by the length of the PEG linker. Longer PEG chains generally lead to a more pronounced shielding effect, resulting in:

  • Prolonged Circulation Half-Life: Increased hydrodynamic volume reduces renal filtration and clearance by the reticuloendothelial system (RES).

  • Altered Biodistribution: The ability to evade uptake by organs like the liver and spleen is enhanced with longer PEG chains, potentially leading to increased accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.

  • Reduced Immunogenicity: The "stealth" properties of longer PEG chains can mask immunogenic epitopes on the drug or carrier, reducing the likelihood of an anti-drug antibody (ADA) response.

However, there is a trade-off. Excessively long PEG chains can sometimes lead to reduced biological activity due to steric hindrance at the target site. Therefore, the selection of an optimal PEG linker length, such as that of Boc-NH-PEG20, requires careful consideration of the specific therapeutic application.

Quantitative Data on In Vivo Performance

The following tables summarize quantitative data from key studies that have investigated the impact of PEG linker length on in vivo performance. While these studies do not exclusively use Boc-NH-PEG linkers, the findings provide a strong indication of the expected trends for this class of reagents.

PEG Linker Length (Da)VehicleKey FindingIn Vivo ModelReference
2,000Folate-linked liposomesReference for tumor accumulationKB cell xenograft mice[1]
5,000Folate-linked liposomesIncreased tumor accumulation compared to 2kKB cell xenograft mice[1]
10,000Folate-linked liposomesSignificantly increased tumor accumulation compared to 2k and 5kKB cell xenograft mice[1]

Table 1: Effect of PEG Linker Length on Tumor Accumulation of Folate-Linked Liposomes. This table illustrates that for liposomal drug delivery systems, a longer PEG linker can enhance tumor targeting.

PEG Linker Length (Da)VehicleLiver Uptake (% of dose)Spleen Uptake (% of dose)In Vivo ModelReference
2,000Polyacridine Peptide DNA PolyplexHighLowMice[2]
5,000Polyacridine Peptide DNA PolyplexModerateLowMice[2]
10,000Polyacridine Peptide DNA PolyplexReducedModerateMice[2]
20,000Polyacridine Peptide DNA PolyplexFurther ReducedIncreased Mice[2]
30,000Polyacridine Peptide DNA PolyplexSignificantly Reduced ModerateMice[2]

Table 2: Influence of PEG Linker Length on Biodistribution of Polyacridine Peptide DNA Polyplexes. This table demonstrates the trend of decreasing liver uptake with increasing PEG length, a key indicator of reduced RES clearance.

PEG LinkerConjugated MoleculeFold-Increase in Elimination Half-LifeIn Vivo ModelReference
20,000 DaRecombinant Human TIMP-125-foldMice[3]

Table 3: Impact of PEGylation on Circulation Half-Life. This data point highlights the dramatic effect a 20 kDa PEG linker can have on extending the systemic circulation time of a therapeutic protein.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo and in vitro assays used to evaluate the performance of PEGylated molecules.

In Vivo Biodistribution Study
  • Animal Model: Utilize relevant animal models (e.g., tumor-bearing mice for cancer therapeutics).

  • Test Articles: Administer the PEGylated molecules with varying PEG linker lengths (e.g., Boc-NH-PEG12, Boc-NH-PEG20, Boc-NH-PEG24, Boc-NH-PEG36) conjugated to a fluorescent or radioactive tracer.

  • Administration: Inject the test articles intravenously (i.v.) via the tail vein.

  • In Vivo Imaging: At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), perform whole-body imaging using an appropriate imaging system (e.g., IVIS for fluorescence, PET/SPECT for radioactivity).

  • Ex Vivo Analysis: After the final imaging time point, euthanize the animals and harvest major organs (liver, spleen, kidneys, heart, lungs, tumor).

  • Quantification: Measure the signal intensity (fluorescence or radioactivity) in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).

Cellular Uptake Analysis via Flow Cytometry
  • Cell Culture: Plate target cells in a multi-well plate and culture until they reach the desired confluency.

  • Treatment: Incubate the cells with the fluorescently labeled PEGylated molecules of different linker lengths at a specific concentration for a defined period (e.g., 4 hours).

  • Harvesting: Wash the cells with phosphate-buffered saline (PBS) to remove unbound conjugates and detach them using a suitable method (e.g., trypsinization).

  • Staining (Optional): Stain the cells with a viability dye to exclude dead cells from the analysis.

  • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) per cell, which is proportional to the amount of cellular uptake.

Anti-PEG Antibody Detection by ELISA
  • Coating: Coat a 96-well microplate with a PEG-conjugated protein (e.g., PEG-BSA) and incubate overnight.

  • Blocking: Block the unoccupied sites in the wells with a blocking buffer (e.g., BSA or milk solution) to prevent non-specific binding.

  • Sample Incubation: Add diluted serum or plasma samples from animals treated with the PEGylated molecules to the wells and incubate.

  • Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary anti-PEG antibodies (e.g., anti-mouse IgG-HRP).

  • Substrate Addition: Add a TMB substrate solution, which will be converted by HRP into a colored product.

  • Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the concentration of anti-PEG antibodies in the sample.

Visualizing the Concepts: Diagrams

To better illustrate the principles and processes discussed, the following diagrams have been generated using Graphviz (DOT language).

PEGylation_Effect cluster_0 Unconjugated Molecule cluster_1 PEGylation cluster_2 PEGylated Molecule cluster_3 In Vivo Consequences Unconjugated Therapeutic Molecule PEG_Linker Boc-NH-PEG-Linker (Varying Lengths) Unconjugated->PEG_Linker Conjugation PEGylated PEG-Conjugated Molecule PEG_Linker->PEGylated PK Improved Pharmacokinetics PEGylated->PK Bio Altered Biodistribution PEGylated->Bio Immuno Reduced Immunogenicity PEGylated->Immuno

Caption: The process of PEGylation and its primary in vivo consequences.

Experimental_Workflow Start Select Boc-NH-PEG Linkers (e.g., PEG12, PEG20, PEG24, PEG36) Conjugation Conjugate to Therapeutic Molecule Start->Conjugation Characterization Physicochemical Characterization Conjugation->Characterization InVivo In Vivo Studies (Animal Models) Characterization->InVivo InVitro In Vitro Assays Characterization->InVitro Biodistribution Biodistribution (Imaging) InVivo->Biodistribution Pharmacokinetics Pharmacokinetics (Blood Sampling) InVivo->Pharmacokinetics Immunogenicity Immunogenicity (ELISA) InVivo->Immunogenicity CellUptake Cellular Uptake (Flow Cytometry) InVitro->CellUptake Efficacy Therapeutic Efficacy Biodistribution->Efficacy Pharmacokinetics->Efficacy DataAnalysis Data Analysis and Comparison Immunogenicity->DataAnalysis CellUptake->Efficacy Efficacy->DataAnalysis

Caption: A typical experimental workflow for comparing the in vivo performance of different PEG linkers.

Signaling_Pathway_Evasion cluster_0 Circulation cluster_1 Mechanism of Evasion cluster_2 Outcome Drug PEGylated Drug PEG_Shield PEG Hydration Shell (Steric Hindrance) Drug->PEG_Shield Protein Opsonins (e.g., Complement) Protein->PEG_Shield Blocked Interaction Macrophage Macrophage (RES) Macrophage->PEG_Shield Blocked Uptake Clearance Reduced Clearance PEG_Shield->Clearance Circulation Prolonged Circulation PEG_Shield->Circulation

Caption: Mechanism of immune evasion by PEGylation.

Conclusion

The length of the PEG linker is a critical parameter in the design of successful drug conjugates. The available data strongly suggests that longer PEG chains, such as those in the range of 20 repeating units (approximately 1 kDa) and beyond, can significantly enhance the in vivo performance of therapeutics by prolonging circulation time, reducing clearance by the reticuloendothelial system, and minimizing immunogenicity. While direct comparative data for Boc-NH-PEG20 versus other specific Boc-NH-PEG linker lengths is not extensively available, the general principles derived from studies on various PEGylated systems provide a robust framework for rational linker selection. For applications requiring maximal circulation time and minimal immunogenicity, a longer PEG linker like that in Boc-NH-PEG20 or even longer variants may be advantageous. However, the optimal length will always be a balance between these pharmacokinetic benefits and the potential for steric hindrance affecting the drug's pharmacodynamic activity. Therefore, empirical testing using the experimental approaches outlined in this guide is essential for the development of an efficacious and safe PEGylated therapeutic.

References

Navigating the In Vivo Landscape: A Comparative Guide to the Stability of Boc-NH-PEG20-CH2CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates with optimal in vivo performance is paramount. A critical determinant of this performance is the linker connecting the payload to the targeting moiety. This guide provides a comparative analysis of the in vivo stability of conjugates synthesized with Boc-NH-PEG20-CH2CH2COOH, a long-chain polyethylene (B3416737) glycol (PEG) linker. Due to a scarcity of publicly available data on this specific linker, this comparison leverages data from structurally similar long-chain PEG linkers and established principles of linker chemistry to provide a comprehensive overview for informed decision-making in therapeutic design.

The this compound linker, once reacted, forms a stable, non-cleavable amide bond. Its long, hydrophilic PEG20 chain is designed to enhance the solubility and pharmacokinetic properties of the resulting conjugate. Generally, non-cleavable linkers are recognized for their superior plasma stability compared to their cleavable counterparts, which can lead to a wider therapeutic window and reduced off-target toxicity.[1][2][3] Studies have consistently shown that conjugates with non-cleavable linkers outperform their cleavable counterparts in in vivo settings in several instances.[1][2]

Quantitative Comparison of Linker Performance

One key study investigated the impact of a linear PEG24 linker on the pharmacokinetics of a trastuzumab-DM1 ADC in mice and compared it to a non-PEGylated counterpart (Kadcyla®) and an ADC with a pendant PEG linker configuration.[4][5] The data demonstrates that the inclusion of a long, linear PEG chain significantly improves the pharmacokinetic profile.

Linker ConfigurationDrug-to-Antibody Ratio (DAR)Clearance (mL/day/kg)Half-life (t½, days)
Linear PEG24 Linker ~3.710.8 4.9
Pendant PEG (2x12) Linker~3.89.65.4
Non-PEGylated (Kadcyla® analog)~3.814.43.9

Table 1: Pharmacokinetic parameters of different trastuzumab-DM1 ADCs in mice, administered at 5 mg/kg. The data for the linear PEG24 linker serves as a surrogate to illustrate the expected performance of a conjugate with a this compound linker. Adapted from Pasut, G., et al., Journal of Controlled Release, 2021.[4]

These findings suggest that a conjugate utilizing a PEG20 linker would exhibit lower clearance and a longer half-life compared to a non-PEGylated version, contributing to enhanced stability and tumor accumulation.

In Vivo Stability: Non-Cleavable PEG Linkers vs. Cleavable Alternatives

The stability of the bond formed by the linker is a critical factor for in vivo performance. The amide bond resulting from the conjugation of this compound is non-cleavable, meaning the payload is released only upon the complete degradation of the targeting antibody within the target cell.[3] This contrasts with cleavable linkers, which are designed to release the payload in response to specific triggers in the tumor microenvironment or intracellularly.

Linker TypeLinkage ChemistryRelease MechanismIn Vivo Plasma StabilityKey AdvantagesKey Disadvantages
Non-Cleavable (e.g., Amide from PEG20) Amide, ThioetherLysosomal ProteolysisHigh High stability, reduced off-target toxicity, wider therapeutic window.[1][2]Payload released with amino acid remnant, dependent on lysosomal degradation.
Cleavable (Protease-Sensitive) Dipeptide (e.g., Val-Cit)Cleavage by lysosomal proteases (e.g., Cathepsin B)Moderate to HighSpecific release in tumor cells, potential for bystander effect.Potential for premature cleavage in circulation, especially in certain species.[6]
Cleavable (pH-Sensitive) HydrazoneHydrolysis in acidic endosomal/lysosomal compartmentsLow to ModerateTargeted release in acidic environments.Prone to instability at physiological pH, leading to premature drug release.[7]
Cleavable (Redox-Sensitive) DisulfideReduction in the high glutathione (B108866) environment of the cytoplasmVariableTargeted intracellular release.Potential for instability in the reducing environment of the bloodstream.

Table 2: A comparative overview of the in vivo stability and characteristics of non-cleavable PEG linkers versus common cleavable linker technologies.

The high plasma stability of non-cleavable linkers like the one formed from this compound is a significant advantage, ensuring that the cytotoxic payload remains attached to the antibody until it reaches the target, thereby minimizing systemic toxicity.[3]

Visualizing the Concepts

Structure of a Bioconjugate with a PEG20 Linker Antibody Targeting Moiety (e.g., Antibody) Linker This compound (after conjugation) Antibody->Linker Stable Amide Bond Payload Therapeutic Payload (e.g., Cytotoxic Drug) Linker->Payload Conjugation

Caption: General structure of a bioconjugate.

Workflow for In Vivo Stability Assessment of ADCs cluster_animal_phase In Vivo Phase cluster_analysis_phase Ex Vivo Analysis cluster_data_analysis Data Interpretation ADC_Admin Administer ADC to Animal Model (e.g., Mouse) Blood_Collection Collect Blood Samples at Various Time Points ADC_Admin->Blood_Collection Plasma_Isolation Isolate Plasma Blood_Collection->Plasma_Isolation Quantification Quantify ADC Levels Plasma_Isolation->Quantification ELISA ELISA (Total & Conjugated Antibody) Quantification->ELISA LC_MS LC-MS/MS (Intact ADC, Free Payload) Quantification->LC_MS PK_Analysis Pharmacokinetic Modeling (Half-life, Clearance) ELISA->PK_Analysis LC_MS->PK_Analysis

Caption: In vivo stability assessment workflow.

Experimental Protocols

Accurate assessment of in vivo stability is crucial. The following are generalized protocols for the key analytical methods used to determine the pharmacokinetic parameters of antibody-drug conjugates.

Protocol 1: Quantification of Total and Conjugated Antibody by ELISA

Objective: To determine the concentration of total antibody and antibody-drug conjugate in plasma samples over time.

Materials:

  • 96-well ELISA plates

  • Capture antibody (anti-human IgG)

  • Detection antibody (anti-human IgG conjugated to HRP)

  • ADC standard and quality control samples

  • Plasma samples from treated animals

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Sample Incubation: Add diluted plasma samples, standards, and controls to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate solution and incubate in the dark until color develops.

  • Stopping the Reaction: Add the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Calculate the concentrations of total antibody and conjugated antibody based on the standard curve. The stability is assessed by the persistence of the conjugated antibody concentration over time.[8][9][10][11][12]

Protocol 2: Analysis of ADC Stability by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To quantify the intact ADC, free payload, and metabolites in plasma to assess linker stability.

Materials:

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap)

  • Affinity capture beads (e.g., Protein A/G or anti-human IgG)

  • Digestion enzymes (e.g., trypsin, papain) - for bottom-up or middle-down approaches

  • Reduction and alkylation reagents (DTT and iodoacetamide)

  • Solvents for liquid chromatography (e.g., acetonitrile, formic acid)

  • Solid-phase extraction (SPE) cartridges for payload extraction

Procedure:

  • Sample Preparation (for intact ADC):

    • Isolate the ADC from plasma using affinity capture beads.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the ADC from the beads under acidic conditions.

    • Neutralize the eluate.

  • Sample Preparation (for free payload):

    • Precipitate proteins from the plasma sample (e.g., with acetonitrile).

    • Perform solid-phase extraction to isolate the small molecule payload.

  • LC Separation:

    • Inject the prepared sample onto an appropriate LC column (e.g., reversed-phase for intact ADC and payload).

    • Separate the components using a gradient of organic solvent.

  • MS Detection:

    • Analyze the eluting components using high-resolution mass spectrometry.

    • For intact ADC, deconvolute the mass spectrum to determine the distribution of different drug-to-antibody ratio species.

    • For the free payload, use tandem MS (MS/MS) for sensitive and specific quantification against a standard curve.

  • Data Analysis:

    • Quantify the decrease in the concentration of the intact ADC and the appearance of free payload over time to determine the stability and clearance rate.[13][14][15][16][17]

Conclusion

While direct in vivo stability data for conjugates made specifically with this compound is limited, evidence from similar long-chain, non-cleavable PEG linkers strongly suggests a favorable pharmacokinetic profile characterized by high plasma stability, reduced clearance, and a prolonged half-life. The non-cleavable amide bond formed upon conjugation is a key feature that minimizes premature payload release, thereby enhancing the therapeutic index and reducing off-target toxicity. This positions this compound as a promising linker for the development of robust and effective bioconjugates. The provided experimental protocols offer a framework for researchers to empirically determine the in vivo stability of their specific conjugates.

References

A Comparative Guide to Boc and Fmoc Protecting Groups in PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the fields of bioconjugation and drug delivery, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. Polyethylene glycol (PEG) linkers, widely used to improve the pharmacokinetic properties of therapeutics, often require a terminal amine to be temporarily blocked. The two most common protecting groups for this purpose are the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group.

The choice between Boc and Fmoc dictates the entire synthetic strategy, as their removal conditions are fundamentally different. The Boc group is labile in strong acid, while the Fmoc group is removed by a mild base.[1][] This orthogonality is a cornerstone of modern chemical biology, allowing for selective deprotection and stepwise conjugation.[][] This guide provides an objective comparison of the Boc and Fmoc protecting groups in the context of PEGylation, supported by experimental data and detailed methodologies to inform your research and development.

Chemical Properties and Deprotection Mechanisms

The core difference between Boc and Fmoc lies in their distinct chemical lability. This dictates their compatibility with other functional groups and protecting groups within a synthetic scheme.

  • Boc (tert-Butyloxycarbonyl): This protecting group is stable to bases and nucleophiles but is readily cleaved under acidic conditions.[] The deprotection mechanism is initiated by protonation of the carbonyl oxygen, followed by the elimination of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[4]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): In contrast, the Fmoc group is stable to acid but is cleaved by bases, typically a secondary amine like piperidine (B6355638).[][] The mechanism involves the base abstracting the acidic proton on the fluorenyl ring system, triggering a β-elimination reaction that releases the free amine, carbon dioxide, and dibenzofulvene.[5] The dibenzofulvene byproduct is often trapped by the amine base to form a stable adduct.[6]

Diagram 1: Chemical Structures

cluster_boc Boc-Protected Amine cluster_fmoc Fmoc-Protected Amine Boc_structure Boc_structure Fmoc_structure Fmoc_structure

Caption: General structures of Boc- and Fmoc-protected amines.

Diagram 2: Deprotection Mechanisms

cluster_boc Boc Deprotection (Acid-Labile) cluster_fmoc Fmoc Deprotection (Base-Labile) BocPEG Boc-NH-PEG ProtonatedBoc Protonated Intermediate BocPEG->ProtonatedBoc + H⁺ (e.g., TFA) FreeAmineBoc H₃N⁺-PEG (Free Amine) ProtonatedBoc->FreeAmineBoc Fragmentation ByproductsBoc CO₂ + Isobutylene ProtonatedBoc->ByproductsBoc FmocPEG Fmoc-NH-PEG Anion Fluorenyl Anion FmocPEG->Anion + Base (e.g., Piperidine) FreeAmineFmoc H₂N-PEG (Free Amine) Anion->FreeAmineFmoc β-Elimination ByproductsFmoc CO₂ + Dibenzofulvene Adduct Anion->ByproductsFmoc

Caption: Chemical pathways of Boc and Fmoc deprotection.

Quantitative Performance Comparison

While both methods are highly effective, they differ in reaction conditions, speed, and compatibility with other chemical moieties. The Fmoc strategy is often favored for its milder conditions and suitability for automated synthesis, whereas the Boc strategy remains robust and valuable, particularly for complex or aggregation-prone sequences.[][7]

FeatureBoc Protecting GroupFmoc Protecting Group
Deprotection Reagent Strong Acid (e.g., Trifluoroacetic Acid, HCl)[]Mild Base (e.g., Piperidine, DBU)[][]
Typical Conditions 20-50% TFA in Dichloromethane (DCM)[4][7]20% Piperidine in N,N-Dimethylformamide (DMF)[1][8]
Reaction Time 15 - 60 minutes at room temperature[1][4]5 - 20 minutes at room temperature[][8]
Reaction pH Strongly Acidic (pH 1-2)[]Mildly Alkaline (pH 10-12)[]
Orthogonality Orthogonal to base-labile groups (e.g., Fmoc) and hydrogenolysis-cleaved groups (e.g., Cbz).[]Orthogonal to acid-labile groups (e.g., Boc, tBu, Trt).[][]
Monitoring Typically monitored by chromatography (TLC, HPLC) after workup.Deprotection can be monitored in real-time by UV spectroscopy of the dibenzofulvene byproduct.[][6]
Compatibility Not suitable for molecules with other acid-sensitive groups (e.g., t-butyl esters, Trt groups).[]Highly compatible with acid-labile side-chain protecting groups, making it the standard for modern SPPS.[][7]
Automation Less common for modern automated synthesizers due to harsh reagents.[7]Standard for automated synthesis due to mild conditions and ease of monitoring.[]

Side Reactions and Mitigation

Both deprotection strategies can lead to side reactions if not performed under optimized conditions.

Boc Deprotection: The primary side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during cleavage.[9] Electron-rich amino acids like tryptophan and methionine are particularly susceptible. This can be minimized by adding "scavengers" to the cleavage cocktail, such as triisopropylsilane (B1312306) (TIS) or water, which act as carbocation traps.[4][9]

Fmoc Deprotection:

  • Dibenzofulvene Adducts: The dibenzofulvene (DBF) byproduct is an electrophile and can react with the newly liberated amine if not effectively scavenged by the deprotection base (e.g., piperidine).[6][10]

  • Aspartimide Formation: For peptide sequences containing aspartic acid, the basic conditions can promote the formation of a cyclic aspartimide intermediate. This can lead to epimerization and the formation of β-peptide linkages.[11][12] Using sterically hindered side-chain protecting groups on aspartic acid or adding an acidic additive like HOBt to the deprotection solution can mitigate this issue.

Experimental Protocols

The following protocols provide a general framework for the deprotection of Boc- and Fmoc-protected PEG-amines. Optimization may be required based on the specific PEG linker and substrate.

Protocol 1: Boc Deprotection of PEG-Amine Protocol 2: Fmoc Deprotection of PEG-Amine
Materials: Boc-NH-PEG-X, Dichloromethane (DCM, anhydrous), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS, optional scavenger), Cold diethyl ether.Materials: Fmoc-NH-PEG-X, N,N-Dimethylformamide (DMF), Piperidine, Cold diethyl ether.
Procedure: Procedure:
1. Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., 10 mL per 1 g of PEG).[4]1. Dissolve the Fmoc-protected PEG linker in DMF.
2. If desired, add a scavenger such as TIS (2.5% v/v).[7]2. Add piperidine to the solution to a final concentration of 20% (v/v).[7][8]
3. Add TFA to the solution to a final concentration of 20-50% (v/v).[4]3. Stir the reaction mixture at room temperature.
4. Stir the reaction mixture at room temperature for 30-60 minutes. Monitor reaction completion by TLC or LC-MS.[1][4]4. Monitor the reaction for completion (typically 10-20 minutes) by TLC or LC-MS.
5. Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.5. Precipitate the deprotected PEG-amine product by adding the reaction mixture dropwise to a stirred volume of cold diethyl ether (approx. 10x the reaction volume).
6. Precipitate the product by adding the concentrated residue to cold diethyl ether.6. Collect the precipitate by filtration or centrifugation.
7. Collect the deprotected PEG-amine salt by filtration or centrifugation and dry under vacuum.[4]7. Wash the product with additional cold diethyl ether and dry under vacuum.

Diagram 3: Comparative Experimental Workflow

G cluster_boc Boc-PEG Deprotection cluster_fmoc Fmoc-PEG Deprotection boc_start Dissolve Boc-PEG in DCM boc_reagents Add TFA (20-50%) (Optional: TIS scavenger) boc_start->boc_reagents boc_react React 30-60 min at Room Temp boc_reagents->boc_react boc_concentrate Concentrate (Rotary Evaporation) boc_react->boc_concentrate boc_precipitate Precipitate in Cold Ether boc_concentrate->boc_precipitate boc_isolate Isolate Product (Filtration/Centrifugation) boc_precipitate->boc_isolate end_node Final Product: Deprotected PEG-Amine boc_isolate->end_node fmoc_start Dissolve Fmoc-PEG in DMF fmoc_reagents Add Piperidine (20%) fmoc_start->fmoc_reagents fmoc_react React 10-20 min at Room Temp fmoc_reagents->fmoc_react fmoc_precipitate Precipitate in Cold Ether fmoc_react->fmoc_precipitate fmoc_isolate Isolate Product (Filtration/Centrifugation) fmoc_precipitate->fmoc_isolate fmoc_isolate->end_node start_node Start: Protected PEG Linker start_node->boc_start start_node->fmoc_start

Caption: Side-by-side workflow for Boc and Fmoc deprotection.

Conclusion

The selection between Boc and Fmoc protecting groups for PEGylation is a critical strategic decision that depends on the overall synthetic plan. The Fmoc strategy is generally preferred for its mild, base-labile deprotection, compatibility with acid-sensitive functionalities, and amenability to automation.[][7] However, the Boc strategy remains a powerful and effective method, particularly when synthesizing molecules that are sensitive to basic conditions or for sequences prone to aggregation where the protonated amine after deprotection can be beneficial.[] A thorough understanding of the chemistry, reaction conditions, and potential side reactions of both protecting groups is essential for the successful design and execution of PEGylation strategies in drug development and biomedical research.

References

A Head-to-Head Comparison of Heterobifunctional and Homobifunctional PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of therapeutics and diagnostics, the precise and stable linkage of biological molecules is paramount. Polyethylene glycol (PEG) linkers have become indispensable tools for conjugating proteins, peptides, antibodies, and small molecule drugs, enhancing their solubility, stability, and pharmacokinetic profiles. The choice between a heterobifunctional and a homobifunctional PEG linker is a critical decision that dictates the strategy and outcome of the bioconjugation process. This guide provides an objective comparison of these two classes of linkers, supported by experimental insights, to empower researchers, scientists, and drug development professionals in their selection process.

Fundamental Differences: A Structural Overview

The core distinction between heterobifunctional and homobifunctional PEG linkers lies in their reactive ends. Homobifunctional linkers possess identical reactive groups at both termini, making them suitable for crosslinking similar molecules or for creating polymers. In contrast, heterobifunctional linkers have two different reactive groups, enabling the sequential and specific conjugation of two distinct molecular entities.[1][2] This fundamental structural difference has profound implications for their application and the level of control achievable in the conjugation process.

G Figure 1: Structural Comparison of PEG Linkers cluster_0 Homobifunctional PEG Linker cluster_1 Heterobifunctional PEG Linker Homobifunctional X PEG Spacer X Description_Homo Identical reactive groups (X) at both ends. Leads to crosslinking of similar molecules. Heterobifunctional X PEG Spacer Y Description_Hetero Different reactive groups (X and Y) at each end. Enables specific conjugation of two different molecules.

Figure 1: Structural Comparison of PEG Linkers

Performance and Applications: A Comparative Analysis

The choice between a homobifunctional and a heterobifunctional PEG linker directly impacts the specificity, efficiency, and outcome of the conjugation reaction. Homobifunctional linkers are primarily used for intramolecular crosslinking to study protein conformation or for intermolecular crosslinking to create protein oligomers or for protein immobilization.[3][4][5] However, their use in conjugating two different molecules can lead to a heterogeneous mixture of products, including unwanted homodimers and polymers, making purification challenging and reducing the yield of the desired conjugate.[6]

Heterobifunctional linkers, on the other hand, offer a more controlled, two-step conjugation process. This allows for the purification of the intermediate product before the addition of the second molecule, resulting in a more homogeneous final conjugate with a defined composition.[1][2] This level of control is crucial in applications such as the development of antibody-drug conjugates (ADCs), where a precise drug-to-antibody ratio (DAR) is critical for therapeutic efficacy and safety.[][8][9]

FeatureHomobifunctional PEG LinkersHeterobifunctional PEG Linkers
Reactive Ends Identical functional groups (e.g., NHS-PEG-NHS)Different functional groups (e.g., NHS-PEG-Maleimide)
Primary Application Protein crosslinking, polymerization, surface modification[3][4][5]Conjugation of two different molecules (e.g., antibody to drug)[][8][9]
Reaction Control One-step reaction, less control, potential for polymerization[6]Two-step reaction, high degree of control, formation of a defined conjugate[1][2]
Product Homogeneity Often results in a heterogeneous mixture of productsYields a more homogeneous and well-defined product
Common Reactive Groups NHS esters, maleimides, aldehydes, alkynes[3]NHS esters, maleimides, azides, alkynes, thiols[10]

Experimental Workflows: Visualizing the Conjugation Process

The experimental workflows for homobifunctional and heterobifunctional PEG linkers differ significantly, reflecting the level of control inherent in each approach.

Homobifunctional Crosslinking Workflow

The workflow for homobifunctional crosslinking is typically a one-step process where the linker is added to a mixture of the molecules to be crosslinked. This can lead to a variety of products, as depicted in the diagram below.

G Figure 2: Homobifunctional Crosslinking Workflow ProteinA1 Protein A Intramolecular Intramolecular Crosslink ProteinA1->Intramolecular Dimer Homodimer ProteinA1->Dimer Polymer Polymer ProteinA1->Polymer ProteinA2 Protein A ProteinA2->Dimer ProteinA2->Polymer Linker Homobifunctional PEG Linker Linker->Dimer Linker->Polymer

Figure 2: Homobifunctional Crosslinking Workflow
Heterobifunctional Conjugation Workflow

Heterobifunctional conjugation involves a more controlled, sequential, two-step process. This ensures the specific linkage of two different molecules and minimizes the formation of unwanted byproducts.

G Figure 3: Heterobifunctional Conjugation Workflow cluster_0 Step 1: Activation and First Conjugation cluster_1 Purification cluster_2 Step 2: Second Conjugation MoleculeA Molecule A Intermediate Intermediate (Molecule A - Linker) MoleculeA->Intermediate Linker Heterobifunctional PEG Linker Linker->Intermediate Purification Remove excess linker and unreacted Molecule A Intermediate->Purification Intermediate_purified Purified Intermediate Purification->Intermediate_purified MoleculeB Molecule B Final_Product Final Conjugate (Molecule A - Linker - Molecule B) MoleculeB->Final_Product Intermediate_purified->Final_Product

References

A Comparative Guide to the Pharmacokinetics of 20 kDa PEG-conjugated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic (PK) profile of a therapeutic molecule is paramount. The covalent attachment of a 20 kilodalton (kDa) polyethylene (B3416737) glycol (PEG) chain, a process known as PEGylation, is a well-established strategy to favorably alter the PK properties of biotherapeutics. This guide provides an objective comparison of the performance of 20 kDa PEG-conjugated molecules with their non-conjugated alternatives, supported by experimental data and detailed methodologies.

The Impact of 20 kDa PEGylation on Pharmacokinetics

Conjugating a 20 kDa PEG moiety to a therapeutic protein significantly modifies its behavior in the body. This alteration primarily stems from an increase in the molecule's hydrodynamic size.[1][2] A key consequence is a dramatic reduction in renal clearance, as the larger size prevents the molecule from being easily filtered by the glomeruli in the kidneys.[2][3][4] This shift in the primary elimination pathway is a cornerstone of the extended therapeutic effect seen with many PEGylated drugs.[3][4]

For molecules like Granulocyte Colony-Stimulating Factor (G-CSF), conjugation with a 20 kDa PEG (e.g., Pegfilgrastim) shifts the primary elimination route from renal clearance to a neutrophil-mediated process.[3][4] This results in a self-regulating clearance mechanism where the drug is cleared by the very cells it helps to produce.[3] During periods of low neutrophil counts (neutropenia), the drug's clearance is significantly reduced, prolonging its circulation time until neutrophil recovery begins.[3]

The overall benefits of 20 kDa PEGylation on pharmacokinetics include:

  • Extended Circulation Half-Life: A longer half-life allows for less frequent dosing, improving patient convenience and compliance.[5]

  • Reduced Clearance: Slower elimination from the body maintains therapeutic concentrations for a longer duration.[3][6]

  • Sustained Absorption: After subcutaneous administration, a more sustained absorption profile can be achieved.[2]

  • Decreased Immunogenicity: The PEG molecule can mask epitopes on the protein surface, reducing the likelihood of an immune response.[2][7]

Comparative Pharmacokinetic Data

The following tables summarize quantitative data comparing the pharmacokinetic parameters of 20 kDa PEG-conjugated proteins with their non-PEGylated counterparts.

Table 1: Pegfilgrastim (20 kDa PEG-G-CSF) vs. Filgrastim (B1168352) (G-CSF)
Pharmacokinetic ParameterPegfilgrastim (20 kDa PEG-G-CSF)Filgrastim (non-PEGylated G-CSF)Fold ChangeReference
Terminal Half-Life (t½) 33.2 - 49 hours3.5 hours~9.5 to 14-fold increase[4][6]
Apparent Clearance (CL/F) 11 - 14 mL/h/kg40 mL/h/kg~2.8 to 3.6-fold decrease[6]
Time to Max. Concentration (Tmax) Significantly longer than FilgrastimMore rapid absorption-[6]
Table 2: 20 kDa PEG-Interferon Gamma (IFN-γ) vs. Interferon Gamma
Pharmacokinetic Parameter20 kDa PEG-IFN-γIFN-γ (non-PEGylated)Fold ChangeReference
Terminal Half-Life (t½) 28.6 hours1 hour28.6-fold increase[8]
Peak Plasma Level (Cmax) ~44 to 84-fold higherLower-[8]
Systemic Exposure (AUC) ~1,189 to 2,436-fold greaterLower-[8]

Visualizing the Impact of PEGylation

Diagrams created using Graphviz illustrate key logical and experimental workflows related to the pharmacokinetics of PEG20-conjugated molecules.

cluster_0 Non-PEGylated G-CSF (Filgrastim) cluster_1 20 kDa PEG-G-CSF (Pegfilgrastim) Admin0 Subcutaneous Administration Circ0 Systemic Circulation Admin0->Circ0 Clear0 Primary Clearance Pathways Circ0->Clear0 Renal Renal Clearance (Glomerular Filtration) Clear0->Renal Major Neutrophil0 Neutrophil-Mediated Clearance Clear0->Neutrophil0 Minor Elim0 Rapid Elimination (Short Half-Life) Renal->Elim0 Neutrophil0->Elim0 Admin1 Subcutaneous Administration Circ1 Systemic Circulation Admin1->Circ1 Clear1 Primary Clearance Pathways Circ1->Clear1 Renal_Blocked Renal Clearance (Minimized due to size) Clear1->Renal_Blocked Minor Neutrophil1 Neutrophil-Mediated Clearance Clear1->Neutrophil1 Major Elim1 Sustained Circulation (Long Half-Life) Neutrophil1->Elim1

Caption: Clearance pathway of G-CSF vs. 20 kDa PEG-G-CSF.

cluster_workflow Preclinical Pharmacokinetic Study Workflow start Study Design & Formulation Development admin Drug Administration (e.g., IV, SC) to Animal Models (Mice/Rats) start->admin sampling Serial Blood Sampling (e.g., up to 24-48 hours) admin->sampling processing Sample Processing (Centrifugation to obtain plasma) sampling->processing analysis Bioanalysis of Plasma Samples (e.g., ELISA for drug concentration) processing->analysis pk_calc Pharmacokinetic Analysis (NCA using PK software) analysis->pk_calc params Calculate PK Parameters (AUC, Cmax, t½, Clearance) pk_calc->params report Data Interpretation & Reporting params->report

Caption: A typical workflow for a preclinical pharmacokinetic study.

Experimental Protocols

Protocol 1: Quantification of PEGylated Protein in Plasma/Serum by ELISA

This protocol provides a general framework for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of a PEGylated protein in biological samples. Specific reagents and concentrations may need to be optimized for the particular molecule of interest.

Materials:

  • High-binding 96-well microplates

  • Monoclonal anti-PEG antibody (for coating)

  • PEGylated protein standard of known concentration

  • Biotinylated PEGylated protein (for competition)

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Buffer/Diluent (e.g., 1% milk or BSA in PBS)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plasma or serum samples, collected and stored appropriately

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well microplate with an anti-PEG monoclonal antibody diluted in a suitable coating buffer (e.g., PBS). Incubate overnight at 4°C.

  • Washing & Blocking: Wash the plate 3 times with Wash Buffer. Block the remaining protein-binding sites by adding Assay Buffer to each well and incubating for 1-2 hours at room temperature.

  • Standard & Sample Preparation:

    • Prepare a serial dilution of the PEGylated protein standard in Assay Buffer to create a standard curve (e.g., from 0 ng/mL to 225 ng/mL).[9]

    • Dilute plasma/serum samples in Assay Buffer. A minimum dilution of 1:8 is often recommended to minimize matrix effects.[9]

  • Competitive Reaction: Add the standards and diluted samples to the appropriate wells. Immediately add a fixed concentration of biotinylated PEGylated protein to all wells (except blanks). Incubate for 1-2 hours at room temperature on a shaker. During this incubation, the PEGylated protein in the sample will compete with the biotinylated protein for binding to the coated antibody.

  • Detection:

    • Wash the plate 3-5 times with Wash Buffer.

    • Add Streptavidin-HRP conjugate, diluted in Assay Buffer, to each well. Incubate for 30-60 minutes at room temperature.

    • Wash the plate thoroughly (5 times) with Wash Buffer.

  • Signal Development:

    • Add TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature. A blue color will develop.

    • Stop the reaction by adding Stop Solution to each well. The color will turn yellow.

  • Data Acquisition: Read the optical density (absorbance) of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of PEGylated protein in the sample.

  • Calculation: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Use this curve to determine the concentration of the PEGylated protein in the unknown samples.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the key steps for a typical preclinical PK study in mice or rats to determine parameters like half-life, clearance, and bioavailability.[10]

Procedure:

  • Animal Acclimatization: House animals (e.g., male Wistar rats) in a controlled environment for at least one week prior to the study to allow for acclimatization.

  • Dosing Groups: Divide animals into groups for different routes of administration (e.g., intravenous (IV) for absolute bioavailability and subcutaneous (SC) or peroral (PO) for the test route).

  • Drug Administration:

    • Administer a single dose of the non-PEGylated or 20 kDa PEG-conjugated molecule to the respective groups.

    • For IV administration, inject via the tail vein.

    • For SC administration, inject between the scapulae.

  • Blood Sampling:

    • Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).[10]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the collected blood samples (e.g., at 1,000 x g for 15 minutes at 4°C) to separate the plasma.[9][11]

  • Sample Storage: Transfer the plasma supernatant to clean tubes and store at -20°C or -80°C until bioanalysis.[11]

  • Bioanalysis: Quantify the drug concentration in the plasma samples using a validated analytical method, such as the ELISA protocol described above.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for each group.

    • Use pharmacokinetic software to perform a non-compartmental analysis (NCA) of the concentration-time data.[10]

    • Calculate key PK parameters, including:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t½ (Half-life): Time required for the plasma concentration to decrease by half.

      • CL (Clearance): Volume of plasma cleared of the drug per unit time.

      • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

      • F (Bioavailability): The fraction of the administered dose that reaches systemic circulation (calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral)).

References

A Comparative Guide to the Immunogenicity of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their therapeutic index. This modification can prolong the circulation half-life, improve stability, and mask epitopes on the protein surface, thereby reducing its intrinsic immunogenicity.[1][2] However, a growing body of evidence indicates that the PEG moiety itself can be immunogenic, leading to the formation of anti-PEG antibodies.[3][4] These antibodies, whether pre-existing in patients due to environmental exposure to PEG-containing products or induced by treatment, can have significant clinical consequences, including loss of efficacy and adverse reactions.[5][6][7]

This guide provides an objective comparison of factors influencing the immunogenicity of PEGylated proteins, supported by experimental data and detailed methodologies, to aid in the rational design and clinical management of these biotherapeutics.

Factors Influencing the Immunogenicity of PEGylated Conjugates

The immune response to PEGylated proteins is a multifactorial issue influenced by characteristics of the PEG polymer, the conjugated protein, the specific conjugation chemistry, and patient-related factors.[8][9]

  • PEG-Related Factors: The physicochemical properties of the PEG molecule are critical determinants of immunogenicity. Higher molecular weight PEGs (e.g., 20,000-30,000 Da) have been shown to induce stronger anti-PEG IgM responses compared to their lower molecular weight counterparts (e.g., 2,000-5,000 Da).[10] The structure of the PEG also plays a role; branched PEGs may offer superior shielding of the protein core compared to linear PEGs of a similar molecular weight, potentially reducing the overall immunogenicity of the protein part of the conjugate.[8][11] However, the increased complexity of branched structures might also lead to a more pronounced anti-PEG response in some cases.[8]

  • Protein-Related Factors: The origin and nature of the therapeutic protein are fundamentally important. PEGylated non-human proteins are more likely to trigger robust anti-PEG immune responses compared to PEGylated human-derived proteins.[10] The intrinsic immunogenicity of the protein itself can also influence the response to the PEG moiety.

  • Conjugation and Formulation Factors: The method of PEG attachment impacts the final product's immunogenicity. Site-specific PEGylation, which produces a more homogeneous product, is generally associated with a lower risk of immunogenicity compared to random conjugation methods that can expose new epitopes.[8] Additionally, impurities and aggregates in the formulation can significantly increase the risk of an immune response.[12]

  • Host and Administration Factors: Patient-specific factors are crucial. The presence of pre-existing anti-PEG antibodies, found in a significant portion of the healthy population, can lead to accelerated clearance and reduced efficacy of a PEGylated therapeutic upon the very first dose.[3][13][14] The route and frequency of administration also matter; subcutaneous administration may be more likely to elicit an immune response than intravenous administration due to increased interaction with antigen-presenting cells.[8] Repeated administrations of some PEGylated drugs can induce anti-PEG antibodies, leading to the "Accelerated Blood Clearance" (ABC) phenomenon.[6][15]

G cluster_PEG PEG-Related Factors cluster_Protein Protein-Related Factors cluster_Conjugation Conjugation & Formulation cluster_Patient Patient & Dosing Factors MW Molecular Weight Immunogenicity Overall Immunogenicity MW->Immunogenicity Structure Structure (Linear vs. Branched) Structure->Immunogenicity TerminalGroup Terminal Functional Group TerminalGroup->Immunogenicity Origin Origin (Human vs. Non-human) Origin->Immunogenicity IntrinsicImmunogenicity Intrinsic Immunogenicity IntrinsicImmunogenicity->Immunogenicity Site Conjugation Site (Specific vs. Random) Site->Immunogenicity Purity Aggregates & Impurities Purity->Immunogenicity PreExistingAb Pre-existing Antibodies PreExistingAb->Immunogenicity Route Route of Administration Route->Immunogenicity Dosing Dosing Frequency Dosing->Immunogenicity

Comparative Data on Immunogenicity

The following table summarizes the comparative impact of different PEGylation parameters on the immunogenicity of the resulting protein conjugate.

Parameter Alternative 1 Alternative 2 Impact on Immunogenicity Supporting Evidence Summary Citations
PEG Molecular Weight Low MW (e.g., 2-5 kDa)High MW (e.g., 20-40 kDa)Higher MW PEGs are generally more immunogenic.Bovine serum albumin modified with PEG 30,000 Da induced significantly stronger anti-PEG responses than when modified with 2,000 Da PEG.[10]
PEG Structure Linear PEGBranched PEGBranched PEGs offer better shielding of the protein, potentially reducing protein immunogenicity, but the complex structure may increase anti-PEG responses.Branched PEGs can provide higher surface density, enhancing the protective efficacy compared to linear PEGs of similar molecular weight.[8]
Protein Origin Human-derivedNon-human derivedNon-human proteins trigger much stronger anti-PEG and anti-protein immune responses.A low incidence of anti-PEG antibodies is reported for human-derived PEGylated factor VIII, in contrast to non-human PEGylated proteins.[10]
Conjugation Random (e.g., Lysine)Site-Specific (e.g., Cysteine)Site-specific conjugation produces more homogeneous products and is generally less immunogenic.Site-specific strategies minimize conformational changes, reducing the likelihood of creating new epitopes and eliciting an immune response.[8]
Administration Route Intravenous (IV)Subcutaneous (SC)SC administration may be more immunogenic.The SC route allows for more frequent encounters between the antigen and skin-resident dendritic cells compared to the IV route.[8]
Clinical Implications of Anti-PEG Antibodies

The presence of anti-PEG antibodies, particularly IgM and IgG isotypes, can lead to several clinically significant outcomes.[5]

  • Accelerated Blood Clearance (ABC): This is a phenomenon where a second or subsequent dose of a PEGylated drug is cleared from the bloodstream much faster than the initial dose.[6] This is often mediated by anti-PEG IgM produced in response to the first dose, which binds to the PEG moiety of the subsequent dose, leading to complement activation and rapid uptake by phagocytic cells.[2][10] The ABC phenomenon has been linked to a significant reduction in therapeutic efficacy.[10]

  • Reduced Efficacy: Both pre-existing and treatment-induced anti-PEG antibodies can neutralize the therapeutic agent by promoting its rapid clearance, thereby preventing it from reaching its target site.[10][14] For instance, leukemia patients with anti-PEG antibodies experienced a rapid loss of serum asparaginase (B612624) activity when treated with PEG-asparaginase.[10]

  • Hypersensitivity Reactions: Binding of anti-PEG antibodies to PEGylated drugs can trigger the complement system, leading to complement activation-related pseudoallergy (CARPA) and other hypersensitivity reactions, which can range from mild infusion reactions to severe anaphylaxis.[6][7]

G FirstDose 1. First Dose of PEGylated Drug BCell 2. Interaction with PEG-specific B-cells (T-cell independent) FirstDose->BCell IgM 3. Production of Anti-PEG IgM BCell->IgM Complex 5. Formation of IgM-PEG Drug Complex IgM->Complex Binds to SecondDose 4. Second Dose of PEGylated Drug SecondDose->Complex Complement 6. Complement Activation Complex->Complement Clearance 7. Rapid Clearance by Phagocytic Cells Complement->Clearance

Experimental Protocols for Immunogenicity Assessment

A variety of immunoassays are used to detect and quantify anti-PEG antibodies in patient samples. The choice of assay depends on the specific requirements for sensitivity, specificity, and throughput.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used plate-based assay for detecting anti-PEG antibodies.

  • Principle: A PEG-conjugated molecule (e.g., PEG-BSA) is immobilized on the surface of a microtiter plate. Patient serum is added, and any anti-PEG antibodies present will bind to the immobilized PEG. A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG/IgM) is then added, which binds to the captured anti-PEG antibodies. Finally, a substrate is added that produces a measurable colorimetric or chemiluminescent signal in the presence of the enzyme.

  • Detailed Methodology:

    • Coating: Coat 96-well microtiter plates with a PEG-conjugated protein (e.g., 10 µg/mL of PEG-BSA in PBS) overnight at 4°C.

    • Washing: Wash plates three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.

    • Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

    • Sample Incubation: Add diluted patient serum samples and controls to the wells and incubate for 1-2 hours at room temperature to allow anti-PEG antibodies to bind.

    • Washing: Repeat the washing step to remove unbound serum components.

    • Secondary Antibody Incubation: Add an enzyme-linked secondary antibody (e.g., HRP-conjugated goat anti-human IgG or IgM) diluted in blocking buffer and incubate for 1 hour at room temperature.

    • Washing: Repeat the washing step to remove the unbound secondary antibody.

    • Detection: Add the enzyme substrate (e.g., TMB for HRP) and incubate until sufficient color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity is proportional to the amount of anti-PEG antibody in the sample.[16]

Flow Cytometry

Flow cytometry offers a sensitive, bead-based method for detecting anti-PEG antibodies.

  • Principle: Polystyrene or magnetic beads are coated with PEG. These beads are then incubated with patient plasma. Anti-PEG antibodies in the plasma bind to the PEG-coated beads. A fluorescently-labeled secondary antibody (e.g., FITC-conjugated anti-human IgG or IgM) is used to detect the bound antibodies. The fluorescence intensity of individual beads is then measured using a flow cytometer.

  • Detailed Methodology:

    • Bead Preparation: Use commercially available or lab-prepared PEG-coated beads (e.g., TentaGel™ M OH beads).

    • Sample Incubation: Incubate the PEG-coated beads with diluted human plasma (e.g., 10 µL plasma in 40 µL of 5% BSA) for 1 hour with shaking.

    • Washing: Wash the beads three times with PBS to remove unbound plasma proteins.

    • Secondary Antibody Staining: Incubate the beads with a FITC-conjugated anti-human IgG or IgM secondary antibody for 30-60 minutes.

    • Washing: Wash the beads three times with PBS to remove the unbound secondary antibody.

    • Data Acquisition: Analyze the beads on a flow cytometer, acquiring data for at least 10,000 beads per sample. The mean fluorescence intensity (MFI) is used to quantify the level of anti-PEG antibodies.[17]

G Start Patient Serum Sample Incubate 1. Incubate with PEG-coated Surface (Plate or Beads) Start->Incubate Bind 2. Anti-PEG Abs Bind to PEG Incubate->Bind Wash1 3. Wash to Remove Unbound Components Bind->Wash1 SecondaryAb 4. Add Labeled Secondary Antibody (anti-IgG/IgM) Wash1->SecondaryAb Wash2 5. Wash to Remove Unbound 2° Ab SecondaryAb->Wash2 Detect 6. Signal Detection (Colorimetric / Fluorescent) Wash2->Detect Result Quantify Anti-PEG Ab Level Detect->Result

Surface Plasmon Resonance (SPR)

SPR is a real-time, label-free method that can provide quantitative data on antibody concentration and binding kinetics.

  • Principle: A sensor chip is coated with mPEG. When a sample containing anti-PEG antibodies is flowed over the chip surface, the binding of antibodies to the PEG causes a change in the refractive index at the surface, which is detected as a response signal. This method allows for the quantitative detection of different antibody isotypes by using secondary antibodies.

  • Detailed Methodology:

    • Sensor Preparation: Functionalize a sensor chip and coat it with mPEG (methoxy-PEG). mPEG 5k has been shown to perform well.

    • Sample Injection: Inject diluted serum samples over the sensor surface for a defined period (e.g., 15 minutes).

    • Dissociation: Flow a buffer (e.g., PBS) over the surface to monitor the dissociation of bound antibodies.

    • Isotyping (Optional): To determine the isotype, inject a secondary antibody (e.g., goat anti-rat IgM) and measure the additional signal increase.

    • Regeneration: Regenerate the sensor surface to remove bound antibodies before the next sample injection.

    • Data Analysis: Correlate the wavelength shift (signal) with standard curves generated using monoclonal anti-PEG antibodies to quantify the concentration of each isotype. The method can detect anti-PEG IgM in a range of 10 ng/mL to 10 µg/mL and IgG from 50 ng/mL to 5 µg/mL.[16]

References

A Researcher's Guide to Confirming Protein PEGylation: A Comparative Analysis of Key Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene (B3416737) glycol (PEG) to a protein therapeutic is a critical step in enhancing its pharmacokinetic properties. However, confirming the extent and nature of this PEGylation is a complex analytical challenge. This guide provides an objective comparison of the primary analytical methods used to confirm and characterize PEGylated proteins, complete with supporting data, detailed experimental protocols, and visual workflows to aid in methodological selection and implementation.

The covalent attachment of PEG to a protein, or PEGylation, can increase its serum half-life, improve stability, and reduce immunogenicity. The heterogeneity of the resulting product—in terms of the number of PEG chains attached (degree of PEGylation) and the specific amino acid residues they are attached to (site of PEGylation)—necessitates a robust analytical toolkit for characterization. This guide explores and compares the most common techniques used for this purpose.

Comparative Analysis of Analytical Methods

The choice of analytical method for confirming PEGylation depends on the specific information required, the stage of development, and the available instrumentation. The following tables provide a quantitative comparison of key performance indicators for the most widely used techniques.

Table 1: Quantitative Performance of PEGylation Confirmation Methods
MethodAnalyte MeasuredTypical Limit of Detection (LOD)Precision (Typical %RSD)Key AdvantagesKey Limitations
SDS-PAGE Apparent Molecular Weight~100-500 ng (protein stain)15-20% (densitometry)Simple, widely available, visual confirmation of increased size.Low resolution, semi-quantitative, apparent MW can be misleading.
SEC-MALS Absolute Molar Mass, Size~10 µg/mL (RI detection)[1]< 2%Determines absolute molar mass and degree of PEGylation without standards.[2]Can be sensitive to buffer composition; may not resolve species of similar size.[1]
IEX-HPLC Surface Charge Variants~1 µg/mL< 5%High resolution of positional isomers and different degrees of PEGylation.[3]PEG can shield charges, affecting separation; method development can be complex.
MALDI-TOF MS Molecular Weightpmol to fmol range5-10%High mass accuracy for determining the degree of PEGylation and heterogeneity.[4][5]Polydispersity of PEG can complicate spectra; quantification can be challenging.[6]
LC-MS/MS Peptide Fragmentsfmol to amol range5-15%Unambiguously identifies PEGylation sites.[7]Complex sample preparation; data analysis can be intensive.
¹H NMR PEG Protons~1-10 µg/mL[8]< 5%Quantitative determination of the degree of PEGylation without standards.[9][10]Requires high sample concentration; protein signals can interfere.
ELISA PEG Moiety~0.03 - 1.9 ng/mL[11]10-15%High sensitivity and high throughput for quantification in biological matrices.[12]Can be susceptible to matrix effects; may not distinguish between free and conjugated PEG.
TNBS Assay Free Primary Aminesµg/mL range5-10%Simple, colorimetric assay for quantifying the reduction in free amines.Indirect measurement; only applicable for amine-targeted PEGylation.[13]

Experimental Workflows and Protocols

Detailed and reproducible experimental protocols are crucial for the successful characterization of PEGylated proteins. Below are the methodologies for key experiments, accompanied by visual workflows.

SDS-PAGE with Barium-Iodide Staining

This method provides a straightforward visual confirmation of an increase in molecular weight upon PEGylation and specifically visualizes the PEG moiety.

SDS_PAGE_Workflow prep Sample Preparation (Protein + SDS-PAGE Buffer) load Load Samples onto Polyacrylamide Gel prep->load run Electrophoresis (Separation by Size) load->run fix Fixation (e.g., 5% Barium Chloride) run->fix stain Staining (0.1 M Iodine Solution) fix->stain destain Destain & Visualize (Brown bands indicate PEG) stain->destain

SDS-PAGE with Barium-Iodide Staining Workflow

Experimental Protocol:

  • Sample Preparation: Mix the PEGylated protein sample with 2x SDS-PAGE sample buffer. Do not heat the samples, as this can cause PEG hydrolysis.

  • Electrophoresis: Load 10-20 µg of the protein sample onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Fixation: After electrophoresis, gently shake the gel in a 5% (w/v) barium chloride solution for 10-15 minutes.[14]

  • Staining: Rinse the gel with deionized water and then immerse it in a 0.1 M iodine solution for 5-10 minutes, protecting it from light.[14] PEGylated proteins will appear as brown bands.

  • Visualization: Image the gel immediately. The gel can subsequently be stained with a protein stain like Coomassie Blue to visualize all proteins.

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique for determining the absolute molar mass of PEGylated proteins and the degree of PEGylation without the need for column calibration with standards.[2]

SEC_MALS_Workflow sample_prep Sample Preparation (Filter sample) hplc HPLC System with SEC Column sample_prep->hplc injection Inject Sample hplc->injection separation Separation by Hydrodynamic Volume injection->separation detection Online Detection (UV, MALS, RI) separation->detection analysis Data Analysis (ASTRA Software) detection->analysis results Determine Absolute Molar Mass, Degree of PEGylation, and Size analysis->results

SEC-MALS Experimental Workflow

Experimental Protocol:

  • System Setup: Equilibrate an SEC column (e.g., Shodex Protein KW803 and KW804 in series) with a suitable mobile phase (e.g., 20 mM HEPES, pH 6.5) at a flow rate of 0.5 mL/min.[1] The SEC system should be coupled to a UV detector, a MALS detector, and a refractive index (RI) detector.

  • Sample Preparation: Prepare the PEGylated protein sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.1 µm filter before injection.

  • Injection and Data Acquisition: Inject 50-100 µL of the sample. Collect data from all three detectors (UV, MALS, RI) throughout the chromatographic run.

  • Data Analysis: Use specialized software (e.g., ASTRA) to perform a protein conjugate analysis. This analysis uses the signals from the UV (for protein concentration) and RI (for total concentration) detectors, along with the light scattering data from the MALS detector, to calculate the absolute molar mass of the protein and the attached PEG at each point across the elution peak.[2]

MALDI-TOF Mass Spectrometry

MALDI-TOF MS is used to determine the molecular weight of the intact PEGylated protein, providing information on the degree of PEGylation and the heterogeneity of the sample.[4][5]

MALDI_TOF_Workflow sample_prep Sample-Matrix Co-crystallization spotting Spot Mixture onto MALDI Target Plate sample_prep->spotting drying Air Dry to Form Crystals spotting->drying insertion Insert Plate into Mass Spectrometer drying->insertion analysis Laser Desorption/Ionization and Time-of-Flight Analysis insertion->analysis spectrum Generate Mass Spectrum analysis->spectrum results Determine Molecular Weight Distribution and Degree of PEGylation spectrum->results

MALDI-TOF MS Experimental Workflow

Experimental Protocol:

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid, in a solvent mixture (e.g., acetonitrile:water:trifluoroacetic acid, 50:50:0.1).

  • Sample Preparation: Mix the PEGylated protein sample (typically at a concentration of 1-10 pmol/µL) with the matrix solution at a ratio of approximately 1:1 to 1:10 (sample:matrix).

  • Spotting: Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry completely (the dried-droplet method).

  • Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire spectra in linear, positive ion mode over a mass range appropriate for the expected size of the PEGylated protein (e.g., 20-100 kDa).

  • Data Analysis: The resulting spectrum will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of PEG oligomers. The mass difference between adjacent peaks corresponds to the mass of a single PEG repeating unit (44 Da). The overall mass distribution provides information on the average degree of PEGylation and the polydispersity of the sample.

LC-MS/MS for PEGylation Site Analysis

This peptide mapping approach is the gold standard for identifying the specific amino acid residues where PEG is attached.

LC_MS_MS_Workflow denature Denature, Reduce, and Alkylate Protein digest Enzymatic Digestion (e.g., Trypsin) denature->digest lc_separation RP-HPLC Separation of Peptides digest->lc_separation ms_analysis Mass Spectrometry (MS) (Precursor Ion Scan) lc_separation->ms_analysis msms_analysis Tandem MS (MS/MS) (Fragmentation of PEGylated Peptides) ms_analysis->msms_analysis data_analysis Database Search and Spectral Interpretation msms_analysis->data_analysis site_id Identify PEGylated Peptides and Modification Sites data_analysis->site_id

LC-MS/MS Peptide Mapping Workflow

Experimental Protocol:

  • Protein Digestion:

    • Denature the PEGylated protein (e.g., in 6 M Guanidine HCl).

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT).

    • Alkylate cysteine residues with iodoacetamide (B48618) (IAM).

    • Buffer exchange the sample into a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

    • Digest the protein into smaller peptides using a protease such as trypsin overnight at 37°C.

  • LC Separation: Inject the peptide digest onto a reverse-phase HPLC column (e.g., a C18 column). Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid).

  • MS and MS/MS Analysis: Elute the peptides from the HPLC directly into the ion source of a high-resolution mass spectrometer.

    • Perform a full MS scan to detect the precursor ions of the peptides.

    • Use data-dependent acquisition to automatically select peptide ions (including those with the characteristic mass shift of PEG) for fragmentation (MS/MS).

  • Data Analysis: Use specialized software to search the MS/MS spectra against the known protein sequence. The software will identify the peptide sequence and pinpoint the amino acid residue carrying the PEG modification based on the mass shift observed in the fragment ions.

Conclusion

The comprehensive characterization of PEGylated proteins requires a multi-faceted analytical approach. While techniques like SDS-PAGE offer a quick, qualitative check, methods such as SEC-MALS and MALDI-TOF MS are essential for determining the degree of PEGylation and heterogeneity. For definitive identification of conjugation sites, LC-MS/MS remains the unparalleled technique. By understanding the capabilities and limitations of each method, as outlined in this guide, researchers can develop a robust analytical strategy to ensure the quality, consistency, and efficacy of their PEGylated biotherapeutics.

References

A Comparative Analysis of Linear vs. Branched PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The architecture of polyethylene (B3416737) glycol (PEG) linkers plays a pivotal role in the design and efficacy of bioconjugates, particularly in rapidly advancing fields such as antibody-drug conjugates (ADCs) and PEGylated proteins. The choice between a linear and a branched PEG linker can significantly influence a drug's solubility, stability, pharmacokinetics, and overall therapeutic index. This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data, to inform the rational design of next-generation biotherapeutics.

At a Glance: Linear vs. Branched PEG Linkers

FeatureLinear PEG LinkersBranched PEG Linkers
Architecture Single, unbranched chain of ethylene (B1197577) glycol units.Multiple PEG arms extending from a central core.
Drug-to-Antibody Ratio (DAR) Typically lower, as one linker attaches one drug molecule.Potentially higher, as one linker can attach multiple drug molecules.
Hydrodynamic Volume Smaller for a given molecular weight.Larger for a given molecular weight, which can reduce renal clearance.[1]
"Stealth" Effect Provides a hydrophilic shield to reduce immunogenicity and enzymatic degradation.Offers a superior shielding effect due to its three-dimensional structure, leading to enhanced protection.
In Vivo Half-Life Generally shorter compared to branched PEGs of similar molecular weight.Can offer a significantly longer circulation time in the bloodstream.[2][3]
Steric Hindrance Minimal, which can be advantageous for site-specific conjugation and maintaining binding affinity.Can be higher, potentially impacting antigen binding or enzymatic cleavage of the linker if not optimally designed.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data comparing the properties of biomolecules conjugated with linear and branched PEG linkers. It is important to note that direct head-to-head comparisons in single studies are limited, and thus data has been compiled from different sources.

Table 1: Hydrodynamic Radius (Rh) of PEGylated Human Serum Albumin (HSA)
Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5
Linear54.2
Linear105.2
Linear206.1
Branched 20 6.4

Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.

Table 2: In Vivo Half-Life of PEGylated Proteins
ProteinLinker TypePEG Molecular Weight (kDa)Elimination Half-Life
rhTIMP-1Unmodified-1.1 h
rhTIMP-1Linear2028 h
Interferon alfa-2bLinear12~30-60 h
Interferon alfa-2aBranched 40 ~65-72 h[1]
TNF NanobodyLinear40 (1 x 40 kDa)Lower exposure
TNF NanobodyBranched 40 (2 x 20 kDa) Superior PK profile[2]

Note: The data for Interferon and TNF Nanobody are not direct comparisons of linear and branched PEGs of the same total molecular weight but illustrate the general trend of improved pharmacokinetics with branched structures.

Mandatory Visualization

cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker Ab Antibody LinearPEG Linear PEG Chain Ab->LinearPEG Drug Drug LinearPEG->Drug Ab2 Antibody Core Ab2->Core Branch1 PEG Arm Core->Branch1 Branch2 PEG Arm Core->Branch2 Drug1 Drug Branch1->Drug1 Drug2 Drug Branch2->Drug2

Caption: Structural comparison of linear and branched PEG linkers.

workflow cluster_synthesis Conjugate Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_evaluation Functional Evaluation SynthLinear Synthesize Linear PEG Conjugate PurifyLinear Purify Linear Conjugate (e.g., SEC/IEX) SynthLinear->PurifyLinear SynthBranched Synthesize Branched PEG Conjugate PurifyBranched Purify Branched Conjugate (e.g., SEC/IEX) SynthBranched->PurifyBranched DAR_HIC_Linear DAR by HIC PurifyLinear->DAR_HIC_Linear Rh_SEC_Linear Rh by SEC PurifyLinear->Rh_SEC_Linear StabilityLinear Plasma Stability PurifyLinear->StabilityLinear CytotoxicityLinear In Vitro Cytotoxicity (IC50) PurifyLinear->CytotoxicityLinear PKLinear In Vivo Pharmacokinetics PurifyLinear->PKLinear DAR_HIC_Branched DAR by HIC PurifyBranched->DAR_HIC_Branched Rh_SEC_Branched Rh by SEC PurifyBranched->Rh_SEC_Branched StabilityBranched Plasma Stability PurifyBranched->StabilityBranched CytotoxicityBranched In Vitro Cytotoxicity (IC50) PurifyBranched->CytotoxicityBranched PKBranched In Vivo Pharmacokinetics PurifyBranched->PKBranched Result Comparative Data Analysis PKLinear->Result PKBranched->Result

References

A Comparative Guide to Validating Protein PEGylation Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the leading analytical techniques for validating the site of polyethylene (B3416737) glycol (PEG)ylation on a protein. Understanding the precise location of PEG attachment is critical for ensuring the homogeneity, efficacy, and safety of PEGylated biotherapeutics. We will objectively compare the performance of Mass Spectrometry, Edman Degradation, High-Performance Liquid Chromatography, and Nuclear Magnetic resonance spectroscopy, supported by experimental data and detailed protocols.

Comparative Analysis of Validation Techniques

The selection of an appropriate method for validating the site of PEGylation depends on several factors, including the nature of the protein, the complexity of the PEGylation, the desired level of detail, and the available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.

Technique Principle Sample Requirement Throughput Key Advantages Key Limitations
Mass Spectrometry (LC-MS/MS) Measures the mass-to-charge ratio of ionized peptides to identify the mass shift caused by PEGylation.Low (picomole to femtomole)HighHigh sensitivity, high resolution, can analyze complex mixtures, provides information on degree and site of PEGylation simultaneously.[1][2]Polydispersity of PEG can complicate spectra, data analysis can be complex.
Edman Degradation Sequentially removes amino acids from the N-terminus, which are then identified. A "blank" cycle indicates a modified amino acid.Low (10-100 picomoles)[3]LowHigh accuracy for N-terminal sequencing, unambiguous residue identification.[4]Limited to ~30-60 residues, ineffective if N-terminus is blocked, slow and low throughput.[3][5][6]
HPLC (RP-HPLC) Separates PEGylated isomers based on differences in hydrophobicity.Moderate (micrograms)ModerateExcellent for separating positional isomers, can be used for quantification.[7][8]Limited resolution for complex mixtures, may not definitively identify the exact site without coupling to other techniques.[9]
NMR Spectroscopy (2D HSQC) Measures chemical shift perturbations in the protein's spectrum upon PEGylation to identify affected residues.High (milligrams)LowProvides detailed structural information in solution, non-destructive.Lower sensitivity, requires isotope labeling for larger proteins, data acquisition and analysis can be time-consuming.[10][11]

Experimental Protocols and Workflows

Detailed methodologies are crucial for reproducible and reliable validation of PEGylation sites. Below are the experimental protocols for the key techniques discussed.

Mass Spectrometry (LC-MS/MS) for Peptide Mapping

This is a powerful and widely used method for identifying PEGylation sites. The workflow involves digesting the PEGylated protein into smaller peptides, separating them by liquid chromatography, and analyzing them by tandem mass spectrometry.

Experimental Protocol:

  • Protein Digestion:

    • Reduce the disulfide bonds of the PEGylated protein using a reducing agent like dithiothreitol (B142953) (DTT).

    • Alkylate the free cysteine residues with an alkylating agent such as iodoacetamide (B48618) to prevent disulfide bond reformation.

    • Digest the protein into smaller peptides using a specific protease, most commonly trypsin, which cleaves C-terminal to lysine (B10760008) and arginine residues.

  • LC Separation:

    • Inject the peptide mixture onto a reverse-phase high-performance liquid chromatography (RP-HPLC) column (e.g., C18).

    • Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) concentration.

  • MS/MS Analysis:

    • Introduce the eluted peptides into a mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Perform a full MS scan to determine the mass-to-charge ratio (m/z) of the intact peptides.

    • Select precursor ions (peptides) for fragmentation (MS/MS) using collision-induced dissociation (CID) or other fragmentation methods.

    • Analyze the fragment ion spectra to determine the amino acid sequence of the peptides and identify any post-translational modifications, including the attached PEG moiety, by observing the characteristic mass shift.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis peg_protein PEGylated Protein digestion Trypsin Digestion peg_protein->digestion lc LC Separation (RP-HPLC) digestion->lc Peptide Mixture ms MS Analysis (Full Scan) lc->ms msms MS/MS Fragmentation ms->msms data_analysis Data Analysis & Site Identification msms->data_analysis

Workflow for PEGylation site analysis using LC-MS/MS.
Edman Degradation

Edman degradation is a classic method for N-terminal sequencing. While less common now for comprehensive sequencing, it is still valuable for confirming N-terminal PEGylation.

Experimental Protocol:

  • Sample Preparation:

    • The PEGylated protein or a specific peptide fragment must be purified.

    • The sample is immobilized on a solid support (e.g., a PVDF membrane).

  • Sequential Degradation:

    • Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under basic conditions.

    • Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain using a strong acid (e.g., trifluoroacetic acid).

    • Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.

  • Identification:

    • The PTH-amino acid is identified by chromatography (e.g., HPLC).

  • Analysis:

    • The cycle is repeated for subsequent amino acids. A "blank" cycle where no PTH-amino acid is detected indicates that the corresponding amino acid was modified (PEGylated).

Edman_Degradation_Workflow start PEGylated Peptide coupling Coupling with PITC start->coupling cleavage Cleavage with TFA coupling->cleavage conversion Conversion to PTH-amino acid cleavage->conversion hplc HPLC Identification conversion->hplc analysis Sequence Analysis (Identify Blank Cycle) hplc->analysis next_cycle Repeat Cycle on Shortened Peptide analysis->next_cycle PEG site not found next_cycle->coupling

Cyclical workflow of Edman degradation for identifying modified N-terminal residues.
High-Performance Liquid Chromatography (RP-HPLC)

Reverse-phase HPLC is particularly useful for separating different mono-PEGylated isomers, which can then be collected and further analyzed by other methods like mass spectrometry or Edman degradation to pinpoint the exact PEGylation site.

Experimental Protocol:

  • Sample Preparation:

    • The mixture of PEGylated protein isomers is filtered and prepared in a suitable mobile phase.

  • Chromatographic Separation:

    • Inject the sample onto an RP-HPLC column (e.g., C4 or C18).

    • Elute the isomers using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA).

    • Monitor the elution profile using a UV detector at a wavelength where the protein absorbs (typically 280 nm).

  • Fraction Collection and Analysis:

    • Collect the separated peaks corresponding to different isomers.

    • Analyze the collected fractions using a site-identification method like mass spectrometry or Edman degradation.

HPLC_Workflow peg_mixture PEGylated Isomer Mixture hplc RP-HPLC Separation peg_mixture->hplc fraction_collection Fraction Collection hplc->fraction_collection site_id Site Identification (e.g., MS or Edman) fraction_collection->site_id

Workflow for separation and subsequent analysis of PEGylated isomers by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy

2D Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy can be used to identify the location of PEGylation by observing changes in the chemical environment of amino acid residues upon PEG attachment.

Experimental Protocol:

  • Sample Preparation:

    • Prepare two samples: the unmodified protein and the PEGylated protein. For proteins larger than ~25 kDa, uniform isotopic labeling with ¹⁵N (and possibly ¹³C) is required.

    • Samples should be highly pure and concentrated in a suitable NMR buffer.

  • NMR Data Acquisition:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum for both the unmodified and PEGylated protein samples. This experiment correlates the proton and nitrogen atoms in the backbone amide groups, providing a unique signal for each amino acid (except proline).

  • Data Analysis:

    • Overlay the two HSQC spectra.

    • Identify the amino acid residues whose corresponding peaks show significant chemical shift perturbations (changes in position) or line broadening between the two spectra.

    • These perturbed residues are likely at or near the site of PEGylation.

NMR_Workflow unmodified Unmodified Protein (¹⁵N-labeled) hsqc_unmod Acquire 2D ¹H-¹⁵N HSQC unmodified->hsqc_unmod pegylated PEGylated Protein (¹⁵N-labeled) hsqc_peg Acquire 2D ¹H-¹⁵N HSQC pegylated->hsqc_peg overlay Overlay Spectra hsqc_unmod->overlay hsqc_peg->overlay analysis Identify Chemical Shift Perturbations overlay->analysis site_mapping Map Perturbed Residues to Protein Structure analysis->site_mapping

Workflow for identifying PEGylation sites using 2D NMR spectroscopy.

Conclusion

The validation of PEGylation sites is a critical step in the development of PEGylated protein therapeutics. While no single technique is universally superior, a combination of methods often provides the most comprehensive and reliable results.[12] Mass spectrometry, particularly LC-MS/MS, offers a powerful combination of sensitivity and detailed structural information, making it a cornerstone of modern PEGylation analysis.[2] RP-HPLC is an invaluable tool for resolving isomers, while Edman degradation provides definitive N-terminal sequence information.[3][7] NMR spectroscopy offers a unique, non-destructive approach to understanding the structural impact of PEGylation in solution.[10] The choice of methodology should be guided by the specific research question, the properties of the protein and PEG, and the available resources.

References

A Comparative Guide to Cleavable and Non-Cleavable PEG Linkers for Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the design of effective drug conjugates, profoundly influencing their therapeutic index by balancing efficacy and safety. Polyethylene glycol (PEG) linkers have become a cornerstone in this field, enhancing the solubility, stability, and pharmacokinetic profiles of bioconjugates. The choice between a cleavable and a non-cleavable PEG linker dictates the mechanism of drug release and is tailored to the specific therapeutic application, target, and payload. This guide provides an objective comparison of these two linker classes, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation drug conjugates.

Mechanisms of Drug Release: A Fundamental Distinction

The primary difference between cleavable and non-cleavable PEG linkers lies in their drug release mechanism. Cleavable linkers are designed to be labile in specific physiological environments, while non-cleavable linkers rely on the degradation of the carrier molecule for payload release.

Cleavable PEG Linkers are engineered with specific chemical bonds that are susceptible to cleavage by stimuli prevalent in the tumor microenvironment or within target cells.[1] This targeted release minimizes systemic exposure to the cytotoxic payload, thereby reducing off-target toxicity.[2] Common cleavage triggers include:

  • Enzymes: Dipeptide sequences, such as valine-citrulline (Val-Cit), are cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[3]

  • pH: Acid-sensitive linkers, such as those containing hydrazone bonds, are stable at physiological pH (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).[4]

  • Redox Potential: Disulfide bonds remain stable in the bloodstream but are rapidly cleaved in the reducing environment of the cytoplasm, which has a high concentration of glutathione.[5]

A key advantage of many cleavable linkers is their ability to induce a "bystander effect."[3] If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors.[3]

Non-Cleavable PEG Linkers form a stable covalent bond, typically a thioether, between the drug and the carrier.[6] Drug release occurs only after the entire antibody-drug conjugate (ADC) is internalized and the antibody backbone is degraded by lysosomal proteases.[7] This process releases the drug with the linker and a fragment of the antibody (e.g., an amino acid) still attached.

The high plasma stability of non-cleavable linkers is their primary advantage, leading to a reduced risk of premature drug release and associated systemic toxicity.[8] However, the resulting drug-linker-amino acid complex is often charged and less membrane-permeable, which generally limits the bystander effect.[9]

Performance Data: A Quantitative Comparison

The choice of linker technology significantly impacts the in vitro cytotoxicity, in vivo efficacy, and plasma stability of a drug conjugate. The following tables summarize representative data from various studies, providing a comparative overview. Note: Direct head-to-head comparisons are limited in the literature, and data should be interpreted in the context of the specific antibody, payload, drug-to-antibody ratio (DAR), and experimental models used.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies
Linker TypePayloadTarget Cell LineIC50 (pM)Reference
Cleavable (Val-Cit)MMAEHER2+14.3[10]
Cleavable (β-galactosidase)MMAEHER2+8.8[10]
Cleavable (Sulfatase)MMAEHER2+61[10]
Non-cleavable (SMCC)DM1HER2+33[10]
Non-cleavable (Cys-linker)MMAEHER2+~10[10]

Lower IC50 values indicate higher potency.

Table 2: In Vivo Efficacy of ADCs in Xenograft Models
Linker TypePayloadTumor ModelEfficacy MetricReference
Cleavable (β-galactosidase)MMAEXenograft57-58% tumor volume reduction (1 mg/kg)[10]
Non-cleavable (SMCC)DM1XenograftNot statistically significant (1 mg/kg)[10]
Cleavable (Val-Cit)MMAFXenograftTumor regression[9]
Non-cleavableMMAFXenograftLess effective than cleavable[9]
Table 3: Plasma Stability of Different Linker Chemistries
Linker TypeStability Metric (t1/2)SpeciesReference
Cleavable (Hydrazone)~2 daysHuman/Mouse Plasma[11]
Cleavable (Carbonate)36 hoursSerum[10]
Cleavable (Silyl ether)> 7 daysHuman Plasma[10]
Cleavable (Sulfatase)> 7 daysMouse Plasma[10]
Non-cleavableGenerally higher than cleavablePlasma[8]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation and comparison of linker technologies.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the rate of premature drug release from an ADC in plasma.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Plasma (human, mouse, rat, etc.)

  • Phosphate-buffered saline (PBS)

  • Protein A or G magnetic beads

  • Enzyme for linker cleavage (e.g., papain for certain cleavable linkers) or mild elution buffer for intact analysis

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C.[12]

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).[9]

  • ADC Capture: Add Protein A or G magnetic beads to the plasma aliquots to capture the ADC.[13]

  • Washing: Wash the beads with PBS to remove unbound plasma proteins.[13]

  • Drug Release/Elution:

    • For released drug analysis: Incubate the beads with an enzyme (e.g., papain) to cleave the linker and release the drug.[13]

    • For intact ADC analysis: Elute the ADC from the beads using a mild elution buffer (e.g., 20 mM glycine, 0.1% acetic acid).[13]

  • Analysis: Analyze the supernatant (for released drug) or the eluate (for intact ADC) by LC-MS/MS to quantify the amount of released drug or the remaining intact ADC.[12]

  • Data Analysis: Plot the percentage of intact ADC or released drug over time to determine the stability profile and half-life.[9]

Protocol 2: Cathepsin B Cleavage Assay

Objective: To assess the susceptibility of an enzyme-cleavable linker to Cathepsin B.

Materials:

  • ADC with a Cathepsin B-cleavable linker (e.g., Val-Cit)

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 10 mM MES buffer, pH 6.0, with DTT)[8]

  • LC-MS/MS system

Procedure:

  • Reaction Setup: Incubate the ADC with Cathepsin B in the assay buffer at 37°C.[8]

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of released drug.[14]

  • Data Analysis: Plot the concentration of the released drug over time to determine the cleavage rate.[14]

Protocol 3: pH-Sensitive Linker Hydrolysis Assay

Objective: To evaluate the stability of a pH-sensitive linker (e.g., hydrazone) at different pH values.

Materials:

  • Drug conjugate with a pH-sensitive linker

  • Buffers at various pH values (e.g., pH 7.4, pH 5.5)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the drug conjugate in the different pH buffers at 37°C.[15]

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).[15]

  • Sample Preparation: Dilute the aliquots with a suitable solvent for analysis.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of intact conjugate and released drug.[4]

  • Data Analysis: Plot the percentage of remaining intact conjugate over time at each pH to determine the hydrolysis rate and half-life.[4]

Protocol 4: Glutathione-Mediated Disulfide Linker Cleavage Assay

Objective: To assess the cleavage of a disulfide linker in a reducing environment.

Materials:

  • Drug conjugate with a disulfide linker

  • Glutathione (GSH) solution

  • Buffer (e.g., PBS, pH 7.4)

  • LC-MS/MS or fluorescence-based detection system

Procedure:

  • Reaction Setup: Incubate the drug conjugate with varying concentrations of GSH in the buffer at 37°C.[1]

  • Time Points: Collect aliquots at different time points.

  • Analysis: Analyze the samples to quantify the extent of disulfide bond cleavage. This can be done by LC-MS/MS to measure the released drug or by using a fluorescent probe that changes its signal upon linker cleavage.[16]

  • Data Analysis: Determine the rate of cleavage at different GSH concentrations.

Visualizing the Pathways and Processes

Diagrams created using Graphviz can help to visualize the complex mechanisms and workflows involved in the evaluation of cleavable and non-cleavable linkers.

cluster_cleavable Cleavable Linker Drug Release cluster_non_cleavable Non-Cleavable Linker Drug Release ADC_cleavable ADC in Circulation Target_Cell Target Cell Binding & Internalization ADC_cleavable->Target_Cell Endosome_Lysosome Endosome/Lysosome Target_Cell->Endosome_Lysosome Stimuli Cleavage Stimuli (Enzymes, pH, Redox) Endosome_Lysosome->Stimuli Released_Drug_cleavable Released Drug Stimuli->Released_Drug_cleavable Bystander_Effect Bystander Effect Released_Drug_cleavable->Bystander_Effect ADC_non_cleavable ADC in Circulation Target_Cell_nc Target Cell Binding & Internalization ADC_non_cleavable->Target_Cell_nc Lysosome_nc Lysosome Target_Cell_nc->Lysosome_nc Degradation Antibody Degradation Lysosome_nc->Degradation Released_Drug_non_cleavable Released Drug-Linker-AA Degradation->Released_Drug_non_cleavable

Caption: Mechanisms of drug release for cleavable and non-cleavable linkers.

Start ADC Candidate Selection In_Vitro_Cytotoxicity In Vitro Cytotoxicity Assay (IC50 Determination) Start->In_Vitro_Cytotoxicity Plasma_Stability In Vitro Plasma Stability Assay Start->Plasma_Stability Cleavage_Assay Specific Cleavage Assay (e.g., Cathepsin B, pH, Redox) Start->Cleavage_Assay Data_Analysis_1 Data Analysis & Candidate Prioritization In_Vitro_Cytotoxicity->Data_Analysis_1 Plasma_Stability->Data_Analysis_1 Cleavage_Assay->Data_Analysis_1 In_Vivo_Efficacy In Vivo Efficacy Study (Xenograft Model) Data_Analysis_1->In_Vivo_Efficacy Pharmacokinetics Pharmacokinetic (PK) Profiling In_Vivo_Efficacy->Pharmacokinetics Data_Analysis_2 Data Analysis & Lead Candidate Selection Pharmacokinetics->Data_Analysis_2 End Lead Candidate for Further Development Data_Analysis_2->End

Caption: Experimental workflow for evaluating and comparing ADC linkers.

Conclusion: Selecting the Optimal Linker

The decision between a cleavable and a non-cleavable PEG linker is a nuanced one, with no single solution being universally superior. The optimal choice depends on a multitude of factors, including the nature of the target antigen, the properties of the payload, and the desired therapeutic outcome.

Cleavable linkers offer the potential for a potent bystander effect, making them well-suited for treating heterogeneous tumors. However, they may carry a higher risk of premature drug release, which necessitates careful design to ensure adequate plasma stability.

Non-cleavable linkers provide enhanced plasma stability and a potentially better safety profile due to minimized off-target toxicity.[8] Their efficacy is, however, highly dependent on efficient internalization and lysosomal degradation of the ADC, and they generally lack a significant bystander effect.

Ultimately, a thorough in vitro and in vivo evaluation, following detailed and standardized experimental protocols, is essential to identify the optimal linker strategy for a given antibody, payload, and therapeutic indication. The strategic incorporation of PEGylation, in conjunction with the appropriate cleavage chemistry, will continue to be a powerful approach in the development of safer and more effective targeted therapies.

References

A Comparative Guide to Crosslinkers: Benchmarking Boc-NH-PEG20-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Crosslinker Performance in Bioconjugation

In the landscape of modern drug development and biological research, the precise and stable linkage of molecules is paramount. The choice of a crosslinker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic properties of the resulting bioconjugate. This guide provides an objective comparison of the versatile PEGylated crosslinker, Boc-NH-PEG20-CH2CH2COOH, against other widely used alternatives, including the classic N-hydroxysuccinimide (NHS) ester/maleimide linker SMCC and a representative "click chemistry" linker, DBCO-NHS ester.

This comparison delves into their mechanisms of action, supported by experimental data on performance, and provides detailed experimental protocols for key assays. The inclusion of a long polyethylene (B3416737) glycol (PEG) chain in this compound offers distinct advantages in terms of solubility, stability, and reduced immunogenicity, which will be a central focus of this analysis.

Performance Characteristics: A Head-to-Head Comparison

The performance of a crosslinker is evaluated based on several key parameters, including conjugation efficiency, the stability of the resulting conjugate in biological media, and the impact on the biological activity of the conjugated molecules. The following tables summarize the performance of this compound in comparison to SMCC and a DBCO-based click chemistry linker.

Table 1: Comparison of Crosslinker Performance Characteristics

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)DBCO-NHS Ester (Dibenzocyclooctyne-NHS Ester)
Reactive Groups Amine (after Boc deprotection), CarboxylAmine (NHS ester), Sulfhydryl (maleimide)Amine (NHS ester), Azide (via DBCO)
Reaction Chemistry Amide bond formationAmide bond, Thioether bondAmide bond, Triazole ring (via SPAAC)
Spacer Arm Long, hydrophilic PEG20Cyclohexane, shorter, hydrophobicPEG4, hydrophilic
Solubility High in aqueous solutionsLow in aqueous solutionsHigh in aqueous solutions
Bioorthogonality NoNoYes (DBCO-azide reaction)
Stability of Linkage High (Amide bond)Moderate (Thioether bond susceptible to hydrolysis and retro-Michael addition)[1]Very High (Triazole ring)

Table 2: Quantitative Performance Data

ParameterThis compound (Estimated)¹SMCCDBCO-NHS Ester
Conjugation Efficiency > 90%80-90%> 95%
Serum Stability (Half-life) > 150 hours~90 hours[1]> 200 hours
Relative Immunogenicity LowModerateLow

¹ Data for this compound is estimated based on the performance of similar long-chain PEG linkers, as direct comparative studies for this specific molecule are limited in publicly available literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of crosslinker performance. The following sections provide protocols for key experiments cited in this guide.

Protocol 1: Determination of Conjugation Efficiency

This protocol outlines a general method for determining the efficiency of crosslinker conjugation to a protein, such as an antibody, using UV-Vis spectroscopy.

Materials:

  • Protein solution (e.g., IgG antibody) at a known concentration (2-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).[2]

  • Crosslinker (this compound, SMCC, or DBCO-NHS Ester).

  • For this compound: EDC and NHS for carboxyl activation.

  • Anhydrous DMSO or DMF.

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0).

  • Size-exclusion chromatography (SEC) column for purification.

  • UV-Vis spectrophotometer.

Procedure:

  • Protein Preparation: Dialyze the protein solution against 1X PBS, pH 7.4, to remove any amine-containing contaminants.[2]

  • Crosslinker Preparation: Immediately before use, dissolve the crosslinker in anhydrous DMSO or DMF to a concentration of 10 mM.[2] For this compound, pre-activate the carboxyl group by reacting it with EDC and NHS in DMSO.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the activated crosslinker solution to the protein solution. The optimal ratio may need to be determined empirically.[2]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching: Add the quenching reagent to a final concentration of 50 mM to stop the reaction.

  • Purification: Remove excess, unreacted crosslinker using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

  • Quantification:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at a wavelength specific to the crosslinker if it contains a chromophore.

    • The conjugation efficiency can be calculated by determining the ratio of the concentration of conjugated crosslinker to the initial protein concentration.

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis Protein Protein Solution (e.g., IgG in PBS) Mix Mix Protein and Crosslinker Protein->Mix Crosslinker Crosslinker Solution (in DMSO/DMF) Crosslinker->Mix Incubate Incubate at RT Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purify via SEC Quench->Purify Measure Measure Absorbance (UV-Vis) Purify->Measure Calculate Calculate Efficiency Measure->Calculate

Experimental workflow for determining conjugation efficiency.

Protocol 2: Serum Stability Assay via HPLC

This protocol describes a method to assess the stability of the bioconjugate in serum over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified bioconjugate.

  • Human or mouse serum.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Acetonitrile (B52724).

  • Trifluoroacetic acid (TFA).

  • HPLC system with a C18 reverse-phase column.

Procedure:

  • Sample Preparation: Prepare a stock solution of the bioconjugate in PBS.

  • Incubation: Dilute the bioconjugate into serum to a final concentration of 1 mg/mL. Prepare a control sample by diluting the bioconjugate in PBS to the same concentration.

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the serum and control samples.

  • Protein Precipitation: To each aliquot, add an equal volume of cold acetonitrile with 0.1% TFA to precipitate the serum proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis:

    • Collect the supernatant and inject it into the HPLC system.

    • Use a gradient of water/acetonitrile with 0.1% TFA to separate the components.

    • Monitor the elution profile at a wavelength appropriate for detecting the bioconjugate.

  • Data Analysis:

    • Quantify the peak area corresponding to the intact bioconjugate at each time point.

    • Calculate the percentage of intact conjugate remaining relative to the T=0 time point.

    • Plot the percentage of intact conjugate versus time to determine the stability profile and half-life.

G cluster_incubation Incubation cluster_sampling Sampling & Precipitation cluster_analysis Analysis Conjugate_Serum Bioconjugate in Serum Incubate Incubate at 37°C Conjugate_Serum->Incubate Conjugate_PBS Bioconjugate in PBS (Control) Conjugate_PBS->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points Precipitate Precipitate Proteins (Acetonitrile/TFA) Time_Points->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC Analyze by HPLC Supernatant->HPLC Data Quantify Peak Area & Plot HPLC->Data

Experimental workflow for serum stability assay.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol details a method for evaluating the biological activity of an antibody-drug conjugate (ADC) using a cell viability assay (e.g., MTT or CellTiter-Glo®).

Materials:

  • Antigen-positive and antigen-negative cancer cell lines.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • ADC constructs with different linkers.

  • Unconjugated antibody (as a control).

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • Plate reader (absorbance or luminescence).

Procedure:

  • Cell Seeding: Seed both antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.[3][4]

  • ADC Treatment: Prepare serial dilutions of the ADCs and the unconjugated antibody control in complete cell culture medium.[3][4]

  • Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.[4]

  • Cell Viability Measurement:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization buffer and read the absorbance at 570 nm.[3][5]

    • For CellTiter-Glo® assay: Add the reagent to each well, incubate for a short period, and measure the luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the cell viability against the logarithm of the ADC concentration.

    • Determine the IC50 (half-maximal inhibitory concentration) value for each ADC using a non-linear regression analysis.

G cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Readout & Analysis Seed_pos Seed Antigen-Positive Cells Add_ADC Add Serial Dilutions of ADCs Seed_pos->Add_ADC Seed_neg Seed Antigen-Negative Cells Seed_neg->Add_ADC Incubate Incubate for 72-120h Add_ADC->Incubate Add_Reagent Add Cell Viability Reagent Incubate->Add_Reagent Measure Measure Absorbance/Luminescence Add_Reagent->Measure Calculate Calculate IC50 Measure->Calculate

Workflow for in vitro cytotoxicity assay.

Signaling Pathways and Logical Relationships

The choice of crosslinker can influence the intracellular trafficking and payload release of an ADC, thereby affecting downstream signaling pathways that lead to cell death.

G cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate Receptor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage/ Antibody Degradation Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Induction of Cell Death

General signaling pathway for ADC-induced cytotoxicity.

Conclusion

The selection of an appropriate crosslinker is a critical step in the development of bioconjugates. This compound offers significant advantages due to its long, hydrophilic PEG spacer, which can enhance solubility, stability, and pharmacokinetic properties, while potentially reducing immunogenicity. Compared to traditional linkers like SMCC, the amide bond formed is more stable. While click chemistry linkers such as DBCO-NHS ester offer superior stability and bioorthogonality, the PEGylated Boc-protected linker provides a balance of beneficial properties with a more straightforward conjugation chemistry for molecules that do not require bioorthogonal reactions. The ultimate choice of crosslinker will depend on the specific application, the nature of the molecules to be conjugated, and the desired in vivo performance. This guide provides the foundational information and experimental framework to make an informed decision.

References

Safety Operating Guide

Proper Disposal of Boc-NH-PEG20-CH2CH2COOH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides detailed procedures for the proper disposal of Boc-NH-PEG20-CH2CH2COOH, a polyethylene (B3416737) glycol (PEG)-based linker commonly utilized in the synthesis of PROTACs and other drug development applications. Adherence to these guidelines is essential to ensure a safe laboratory environment and compliance with regulatory standards.

Hazard Assessment and Safety Precautions

A thorough hazard assessment is the first step in safe handling and disposal. Based on data for similar compounds like Boc-NH-PEG2-CH2COOH, this substance is not classified as acutely hazardous.[4] Nevertheless, standard laboratory precautions should always be observed.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Not typically required if handled in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid direct contact with skin and eyes.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and materials contaminated with it.

  • Waste Identification and Segregation:

    • Properly identify the waste as a non-halogenated organic solid.[5]

    • Segregate this waste stream from others, such as halogenated organic waste, aqueous waste, and sharps. Never mix incompatible chemicals.[6][7]

  • Containerization:

    • Use a dedicated, clearly labeled waste container for solid chemical waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[5][6]

    • Label the container with "Hazardous Waste" and list the chemical name: "this compound".

    • Do not overfill the container; it is recommended to fill it to no more than 75-80% of its capacity.[6]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • The storage area should be away from sources of ignition and incompatible materials.

  • Disposal of Empty Containers:

    • Thoroughly rinse empty containers that held the compound with a suitable solvent (e.g., ethanol (B145695) or methanol).

    • The first rinsate must be collected and disposed of as hazardous chemical waste along with the solid compound.[6]

    • After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste or recycling, in accordance with your institution's policies.

  • Final Disposal:

    • Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][3][6]

    • Maintain all necessary documentation and records of the disposal, as required by local, state, and federal regulations.[7]

Spill Management

In the event of a spill:

  • Evacuate the immediate area and alert colleagues.

  • Wear appropriate PPE before attempting to clean the spill.

  • For a solid spill, carefully sweep or vacuum the material and place it in the designated hazardous waste container. Avoid generating dust.

  • For a solution spill, absorb the material with a non-combustible absorbent material like vermiculite, sand, or a universal absorbent pad.

  • Collect all contaminated absorbent materials and place them in the designated hazardous waste container.

  • Decontaminate the affected area with a suitable solvent, followed by soap and water.

Quantitative Data Summary

While specific quantitative hazard data for this compound is limited, the table below summarizes relevant information for similar compounds and general guidelines.

ParameterValue/GuidelineSource
Waste Classification Non-halogenated organic solidGeneral Practice[5]
Container Fill Level ≤ 75% capacityBenchchem[6]
Biodegradability (PEG) Up to 75% within 28 daysChemistry For Everyone[1]
Storage Temperature (Stock) -20°C to -80°CMedchemExpress[8][9]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation & Handling cluster_contain Containment cluster_storage Storage & Disposal cluster_spill Spill Response A Identify Waste: This compound (Non-Halogenated Solid) B Wear Appropriate PPE: - Goggles - Gloves - Lab Coat C Use Labeled, Compatible Waste Container B->C Segregate Waste D Place Solid Waste & Contaminated Materials in Container C->D F Seal Container Securely (Do not overfill) D->F E Collect First Rinsate of Empty Product Bottles E->D G Store in Designated Satellite Accumulation Area F->G H Arrange Pickup via EHS or Licensed Contractor G->H S1 Spill Occurs S2 Absorb/Sweep Spill with Inert Material S1->S2 S3 Collect Contaminated Material S2->S3 S3->D Add to Waste Container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Boc-NH-PEG20-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

The chemical structure of Boc-NH-PEG20-CH2CH2COOH, containing a Boc-protected amine, a polyethylene (B3416737) glycol (PEG) linker, and a carboxylic acid functional group, suggests potential for skin, eye, and respiratory irritation.[1][2] Therefore, strict adherence to the following PPE guidelines is mandatory.

Core Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Safety Goggles or Face ShieldEssential for protecting eyes from chemical splashes. A face shield should be used in conjunction with goggles for maximum protection.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1][2] Gloves must be inspected for integrity before each use and disposed of immediately if contaminated.[2][4]
Body Protection Laboratory CoatA full-length, fully fastened lab coat is required to provide a barrier against accidental skin contact.[1][2]
Respiratory Protection Fume Hood or RespiratorAll handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[1][2] If a fume hood is not available, a NIOSH-approved respirator is necessary.[1]
Foot Protection Closed-Toe ShoesRequired to protect feet from spills and falling objects.[2]

Operational and Handling Plan

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[5]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all required PPE is correctly worn.[1] Prepare the workspace within the fume hood by clearing unnecessary items and ensuring all necessary equipment is within reach.[1]

  • Weighing: When weighing the solid compound, use a spatula and perform the task within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.[1][6]

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[1]

  • Reactions: All reactions involving this compound should be conducted in closed systems or within the fume hood.[1]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from direct sunlight.[5] Recommended storage for the pure form is at -20°C.[7] For solutions, storage at -80°C is recommended for up to six months.[7] Avoid storage with incompatible materials such as strong bases and oxidizing agents.[3][5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Solid Waste Collect in a dedicated, properly labeled, and sealed hazardous waste container.[2][6] This includes contaminated gloves, weighing boats, and paper towels.[6]
Liquid Waste Collect in a separate, labeled hazardous waste container. Do not mix with other waste streams.[2]
Empty Containers Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[6]

Spill Management:

  • Evacuate and secure the area of the spill.

  • Alert laboratory personnel and the designated safety officer.

  • Wearing appropriate PPE, including respiratory protection, cover the spill with an inert absorbent material.[8]

  • Carefully collect the absorbed material into a sealed and labeled hazardous waste container.[6]

  • Clean the spill area with a suitable decontaminating agent.

  • Dispose of all contaminated materials as hazardous waste.[6]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Personal Protective Equipment (PPE) B Prepare Workspace in Fume Hood A->B C Weigh Solid Compound B->C Proceed to Handling D Prepare Solution C->D E Conduct Reaction D->E F Decontaminate Work Surfaces E->F Proceed to Cleanup G Segregate and Dispose of Waste F->G H Remove and Dispose of PPE G->H

Caption: Workflow for Safe Handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.